(E/Z)-Ensifentrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBIBXVIYAXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183983 | |
| Record name | RPL-554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298680-25-8, 1884461-72-6 | |
| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RPL-554 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensifentrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPL-554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENSIFENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Action Mechanism of (E/Z)-Ensifentrine in Chronic Obstructive Pulmonary Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-Ensifentrine is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that offers a novel therapeutic approach for the management of Chronic Obstructive Pulmonary Disease (COPD). By simultaneously targeting two key enzymes involved in the pathophysiology of COPD, ensifentrine exhibits both potent bronchodilatory and broad anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanism of action of ensifentrine, supported by quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction to this compound
Ensifentrine (formerly known as RPL554) is a small molecule designed for inhaled administration, allowing for targeted delivery to the lungs and minimizing systemic side effects.[1][2] Its unique dual-inhibitory action on PDE3 and PDE4 addresses both the bronchoconstriction and chronic inflammation that are characteristic of COPD.[3][4] This dual mechanism provides a rationale for its use as both a monotherapy and as an add-on to existing COPD treatments.[3][5]
Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition
The primary mechanism of action of ensifentrine is the selective and reversible inhibition of two phosphodiesterase enzymes: PDE3 and PDE4.[6][7] These enzymes are responsible for the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE3 and PDE4, ensifentrine leads to an accumulation of intracellular cAMP in key cell types within the airways, including airway smooth muscle cells and various inflammatory cells.[5][9] This elevation in cAMP levels is the catalyst for the dual therapeutic effects of the drug.[5]
PDE3 Inhibition and Bronchodilation
PDE3 is predominantly expressed in airway smooth muscle cells.[10] Its inhibition by ensifentrine leads to a significant increase in cAMP levels within these cells.[8] This initiates a signaling cascade that results in the relaxation of the airway smooth muscle, leading to bronchodilation.[11]
PDE4 Inhibition and Anti-Inflammatory Effects
PDE4 is the predominant PDE isoform in a wide range of inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[9] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels in these immune cells, which in turn suppresses their activation and the release of a broad spectrum of pro-inflammatory mediators, such as cytokines and chemokines.[3][5]
Signaling Pathways
The therapeutic effects of ensifentrine are mediated through the modulation of the cAMP-Protein Kinase A (PKA) signaling pathway in different cell types.
Bronchodilation Signaling Pathway in Airway Smooth Muscle Cells
In airway smooth muscle cells, the inhibition of PDE3 by ensifentrine leads to an accumulation of cAMP.[8] Elevated cAMP levels activate Protein Kinase A (PKA).[6] PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which leads to a decrease in the phosphorylation of myosin light chains.[5] This ultimately results in the relaxation of the airway smooth muscle and subsequent bronchodilation.
Figure 1: Ensifentrine's Bronchodilatory Signaling Pathway.
Anti-Inflammatory Signaling Pathway in Inflammatory Cells
In inflammatory cells such as macrophages and neutrophils, ensifentrine's inhibition of PDE4 leads to a rise in intracellular cAMP levels.[5] This increase in cAMP activates PKA, which can then phosphorylate and inhibit pro-inflammatory transcription factors like NF-κB.[5] The inhibition of these transcription factors leads to a reduced expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.
Figure 2: Ensifentrine's Anti-Inflammatory Signaling Pathway.
Quantitative Data from Clinical and Preclinical Studies
The dual mechanism of action of ensifentrine has been substantiated by a robust body of evidence from both preclinical and clinical investigations.
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of ensifentrine on PDE3 and PDE4, as well as its functional consequences.
| Parameter | Value | Cell/Model System | Reference |
| PDE3A IC50 | 0.25 nM | Recombinant human enzyme | [7] |
| PDE3B IC50 | 0.29 nM | Recombinant human enzyme | [7] |
| PDE4B2 IC50 | 290 nM | Recombinant human enzyme | [7] |
| TNF-α Inhibition IC50 | 520 nM | LPS-stimulated human monocytes | [7][12] |
| Neutrophil Reduction | 40% | Sputum from healthy volunteers (LPS challenge) | [6] |
| Eosinophil Reduction | 44% | Sputum from healthy volunteers (LPS challenge) | [6] |
| Macrophage Reduction | 27% | Sputum from healthy volunteers (LPS challenge) | [6] |
| Lymphocyte Reduction | 67% | Sputum from healthy volunteers (LPS challenge) | [6] |
Clinical Efficacy Data from ENHANCE Trials
The efficacy and safety of nebulized ensifentrine (3 mg twice daily) have been evaluated in two pivotal Phase III, randomized, double-blind, placebo-controlled trials, ENHANCE-1 and ENHANCE-2, in patients with moderate to severe COPD.[13][14][15]
| Endpoint | ENHANCE-1 | ENHANCE-2 | Pooled Analysis | Reference |
| Change in FEV1 AUC0-12h at Week 12 (mL) | 87 (p < 0.001) | 94 (p < 0.001) | 91.71 (p < 0.05) | [13][14][16] |
| Change in Peak FEV1 at Week 12 (mL) | 147 (p < 0.0001) | 146 (p < 0.0001) | 143.91 (p < 0.05) | [2][16][17] |
| Change in Morning Trough FEV1 at Week 12 (mL) | - | - | 43.69 (p < 0.05) | [16] |
| Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks | 36% (p=0.0505) | 42% | 40% (p < 0.0001) | [17][18][19] |
| Reduction in Risk of Moderate/Severe Exacerbations over 24 Weeks | 38% (p=0.0378) | - | - | [17] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key studies that have elucidated the mechanism of action of ensifentrine.
In Vitro PDE Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ensifentrine for PDE3 and PDE4.
-
Methodology:
-
Recombinant human PDE3 and PDE4 enzymes are used.
-
The assay is typically performed in a multi-well plate format.
-
A fixed concentration of the enzyme is incubated with varying concentrations of ensifentrine.
-
A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is added to the wells.
-
The PDE enzyme hydrolyzes the cAMP substrate.
-
A binding agent that only binds to the non-hydrolyzed substrate is added, resulting in a change in fluorescence polarization.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the ensifentrine concentration and fitting the data to a four-parameter logistic equation.[7]
-
Figure 3: Workflow for In Vitro PDE Inhibition Assay.
LPS-Induced Inflammation in Human Bronchial Epithelial Cells
-
Objective: To assess the anti-inflammatory effects of ensifentrine on cytokine production in a cell-based model of airway inflammation.
-
Methodology:
-
Primary human bronchial epithelial cells are cultured to form a differentiated, air-liquid interface.
-
The cells are pre-treated with various concentrations of ensifentrine for a specified period (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the basolateral medium is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the medium are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).
-
The percentage of inhibition of cytokine release by ensifentrine is calculated relative to the LPS-stimulated control.
-
Sputum Induction and Analysis in Clinical Trials
-
Objective: To evaluate the effect of ensifentrine on airway inflammation in COPD patients by analyzing inflammatory cells and mediators in induced sputum.
-
Methodology:
-
Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) for a set period to induce sputum production.[12][20][21] Pre-treatment with a bronchodilator is common to prevent bronchoconstriction.[12][20][21]
-
Sputum Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cells.[12][20][21] The sample is then filtered and centrifuged to separate the cells from the supernatant.
-
Cell Counting: The cell pellet is resuspended, and a total cell count is performed. Cytospin slides are prepared and stained (e.g., with May-Grünwald-Giemsa) to perform a differential cell count of neutrophils, eosinophils, macrophages, lymphocytes, and epithelial cells.
-
Cytokine Analysis: The sputum supernatant is analyzed for the concentration of various cytokines and chemokines using ELISA or multiplex immunoassays.
-
Conclusion
This compound represents a significant advancement in the pharmacological management of COPD. Its novel, dual mechanism of action, targeting both PDE3 and PDE4, provides a comprehensive approach to treating the key underlying pathologies of the disease: bronchoconstriction and chronic inflammation. The robust preclinical and clinical data demonstrate its potential to improve lung function, reduce exacerbations, and improve the quality of life for patients with COPD. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, supporting data, and experimental methodologies that underpin the therapeutic rationale for ensifentrine in COPD.
References
- 1. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 2. Frontiers | Treating chronic obstructive pulmonary disease with ensifentrine: a systematic review [frontiersin.org]
- 3. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veronapharma.com [veronapharma.com]
- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dose-ranging study of the inhaled dual phosphodiesterase 3 and 4 inhibitor ensifentrine in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology for Sputum Induction and Laboratory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. qdcxjkg.com [qdcxjkg.com]
- 21. Methodology for Sputum Induction and Laboratory Processing [jove.com]
The Chemical Architecture of Ensifentrine: A Technical Guide to its Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ensifentrine (formerly RPL554), a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] Its unique mechanism, combining bronchodilator and anti-inflammatory effects in a single molecule, has garnered considerable attention within the pharmaceutical and medicinal chemistry communities.[6][7][8][9] This technical guide provides an in-depth exploration of the chemical synthesis and structural aspects of (E/Z)-ensifentrine, presenting a consolidation of available scientific data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and drug development professionals.
Chemical Structure and Isomerism
Ensifentrine, chemically named N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea, possesses a complex heterocyclic core.[8] The molecule exists as a mixture of (E) and (Z) geometric isomers due to the restricted rotation around the imine C=N bond.[10] The CAS number for the E/Z mixture is 298680-25-8, while the E isomer is specifically identified by CAS number 1884461-72-6.[10]
Table 1: Physicochemical Properties of Ensifentrine
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁N₅O₄ | [10] |
| Molecular Weight | 477.565 g/mol | [4][10] |
| Appearance | Yellow to pale yellow aqueous inhalation suspension | [8] |
Mechanism of Action: Dual PDE3/PDE4 Inhibition
Ensifentrine exerts its therapeutic effects by selectively inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2][3]
-
PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE3, ensifentrine leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation and bronchodilation.[3][6]
-
PDE4 Inhibition: PDE4 is predominantly found in inflammatory cells such as neutrophils, macrophages, and T-cells.[1][7] Inhibition of PDE4 also increases intracellular cAMP levels, but in these cells, this leads to a downstream suppression of pro-inflammatory mediator release, thereby exerting an anti-inflammatory effect.[3][6]
The dual inhibition of both PDE3 and PDE4 is believed to have a synergistic effect, providing both immediate bronchodilation and underlying anti-inflammatory action, which are crucial for the management of COPD.[2][3]
Table 2: In Vitro Inhibitory Activity of Ensifentrine
| Target | IC₅₀ (nM) | Assay Conditions |
| PDE3A | 0.25 | Recombinant enzyme activity assay |
| PDE3B | 0.29 | Recombinant enzyme activity assay |
| PDE4B2 | 290 | Recombinant enzyme activity assay |
| TNF-α release | 520 (0.52 µM) | Lipopolysaccharide-induced in human monocytes |
| Mononuclear cell proliferation | 460 (0.46 µM) | Phytohemagglutinin-stimulated human mononuclear cells |
Data sourced from in vitro studies as described by Rheault et al. and Boswell-Smith et al.[9]
Chemical Synthesis
A novel synthetic route for ensifentrine has been reported, proceeding through several key intermediates.[11] This multi-step synthesis is designed to construct the complex pyrimido[6,1-a]isoquinolin-4-one core and subsequently introduce the necessary functional groups.
The general synthetic pathway is outlined below:
Detailed Experimental Protocols
The following protocols are based on the synthetic methodology described by Sajeevan et al., 2025.[11]
Step 1: Synthesis of 1-(3,4-dimethoxyphenyl) barbituric acid (ENF-barbituric acid)
-
A precursor, 3,4-dimethoxyphenyl urea (ENFU), is reacted with diethyl malonate in the presence of sodium ethoxide in ethanol to yield 1-(3,4-dimethoxyphenyl) barbituric acid.[11]
Step 2: Synthesis of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (ENFC)
-
1-(3,4-Dimethoxyphenyl) barbituric acid is refluxed with phosphorus oxychloride (POCl₃) for 2.5 hours.[11] The excess POCl₃ is removed under reduced pressure, and the residue is worked up to afford the chlorinated intermediate ENFC.[11]
Step 3: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFT)
-
The chloro-intermediate ENFC is stirred and refluxed in propan-2-ol with 2,4,6-trimethylaniline under a nitrogen atmosphere for 24 hours.[11] This substitution reaction yields ENFT.[11]
Step 4: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFP)
-
ENFT is reacted with 2-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain, resulting in the formation of ENFP.[11]
Step 5: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFA)
-
The phthalimide protecting group on ENFP is removed by treatment with hydrazine hydrate, yielding the primary amine intermediate ENFA.[11]
Step 6: Synthesis of Ensifentrine (ENF)
-
The final step involves the conversion of the amino intermediate ENFA to ensifentrine. This is achieved by reacting ENFA in the presence of sodium cyanide and water to form the terminal urea moiety.[11]
All intermediates and the final product were reportedly confirmed through 1H NMR, 13C NMR, HRMS, and IR data, though specific spectral data were not provided in the reviewed literature.[11]
Structural Characterization and Polymorphism
The solid-state properties of ensifentrine are critical for its formulation as an inhaled therapeutic. Recent studies have identified and characterized multiple polymorphic forms of the drug.[12][13]
A study by Kumar et al. (2024) investigated three polymorphic forms (Form I, Form II, and Form III) of ensifentrine, characterizing them using a suite of analytical techniques.[12][13]
Table 3: Summary of Characterized Polymorphic Forms of Ensifentrine
| Form | Method of Preparation | Key Characteristics | Reference |
| Form I | Parent form | Converts to ENSE.Cl salt at pH 1.2. | [12][13] |
| Form II | Reactive crystallization of Form I with formic acid : H₂O (1:1) | Converts to Form I at 204 °C (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media. | [12][13] |
| Form III | Reactive crystallization of Form I with formic acid : ethyl acetate (1:1) | Remains unaltered upon heating (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media. | [12][13] |
Analytical Techniques for Structural Elucidation: The characterization of these forms relied on a combination of methods:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement.[12][13]
-
Powder X-ray Diffraction (PXRD): To identify crystalline phases and monitor phase transitions.[12][13]
-
Nuclear Magnetic Resonance (1H & 13C NMR): To confirm the molecular structure in solution.[12][13]
-
Thermal Analysis (DSC and TGA): To investigate melting points, phase transitions, and thermal stability.[12][13][14]
-
Spectroscopy (FT-IR and Solid-State UV-Vis): To probe molecular vibrations and electronic transitions.[12][13]
Additionally, various salt forms of ensifentrine, such as the ethane-1,2-disulfonate salt, have been prepared and characterized, exhibiting their own distinct crystalline forms (e.g., ES1, ES2, ES3).[15]
Conclusion
Ensifentrine's development is a testament to the progress in rational drug design for complex respiratory diseases. Its dual-action mechanism offers a promising therapeutic profile, and a viable synthetic pathway has been established. The ongoing investigation into its solid-state chemistry, particularly its various polymorphic and salt forms, is crucial for optimizing its delivery, stability, and bioavailability as an inhaled medication. This guide provides a foundational overview of its chemical synthesis and structure, intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensifentrine - Wikipedia [en.wikipedia.org]
- 5. veronapharma.com [veronapharma.com]
- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 7. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 8. droracle.ai [droracle.ai]
- 9. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine - CAS - 298680-25-8 (E/Z Mixture) | Axios Research [axios-research.com]
- 11. Novel synthesis and anti-pathogenic properties of ensifentrine and its intermediates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. WO2024115727A1 - Crystal form of a pde3/4 inhibitor - Google Patents [patents.google.com]
- 15. WO2023076205A1 - Solid state forms of ensifentrine and process for preparation thereof - Google Patents [patents.google.com]
Ensifentrine: A Technical Guide to its Pharmacological Profile
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ensifentrine (formerly RPL554, marketed as OHTUVAYRE™) is a first-in-class, inhaled, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] Approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) in adults, its unique mechanism of action combines potent bronchodilator and non-steroidal anti-inflammatory properties within a single molecule.[2][3][4] By targeting key enzymes in the airways, ensifentrine addresses both the bronchoconstriction and inflammation characteristic of COPD.[5][6] This document provides an in-depth technical overview of the pharmacological profile, mechanism of action, and key experimental data for ensifentrine.
Mechanism of Action: Dual PDE3 and PDE4 Inhibition
The primary mechanism of action for ensifentrine is the selective and reversible inhibition of two key phosphodiesterase isoenzymes, PDE3 and PDE4.[5][7] These enzymes are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle and inflammatory cells.[8][9]
-
PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 regulates bronchial tone by hydrolyzing both cAMP and cyclic guanosine monophosphate (cGMP).[8][10][11] Inhibition of PDE3 by ensifentrine leads to an accumulation of intracellular cAMP, promoting smooth muscle relaxation and subsequent bronchodilation.[1][6]
-
PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages, PDE4 specifically hydrolyzes cAMP.[1][12] By inhibiting PDE4, ensifentrine increases cAMP levels within these immune cells, which suppresses the release of pro-inflammatory cytokines and other mediators, thus exerting a broad anti-inflammatory effect.[1][7][12]
The dual inhibition of both PDE3 and PDE4 may produce additive or synergistic effects on both bronchodilation and inflammation, offering a comprehensive therapeutic approach from a single molecule.[5][7][13]
Pharmacological Properties
Phosphodiesterase Inhibition Profile
Ensifentrine is a potent and selective inhibitor of PDE3 and PDE4. In vitro studies have demonstrated its high affinity for these targets with limited activity against other PDE isoenzymes, except for some inhibition of PDE10 at higher concentrations.[7]
| Target Enzyme | Ensifentrine Concentration | % Inhibition | IC50 (nM) | Reference |
| PDE3 | 1 µM | 100% | Not specified | [7] |
| PDE4 | 1 µM | 92% | Not specified | [7] |
| PDE4B2 | Varied | - | 110 | [7] |
| PDE4D3 | Varied | - | 47 | [7] |
| PDE10 | 1 µM | 75% | Not specified | [7] |
| Other PDEs (1, 2, 5-9, 11) | 1 µM | Limited to none | Not applicable | [7] |
Experimental Protocol: PDE Inhibition Assay
The inhibitory activity of ensifentrine on various PDE isoenzymes is typically determined using a radioenzymatic assay, such as the ³H-cAMP assay.
Objective: To determine the IC50 values of ensifentrine for specific PDE enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes (PDE1 through PDE11) are purified and prepared in an appropriate assay buffer.
-
Compound Dilution: Ensifentrine is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Initiation: The reaction is initiated by adding the PDE enzyme to wells of a 96-well plate containing the assay buffer, ³H-cAMP (as the substrate), and varying concentrations of ensifentrine or vehicle control.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period, allowing the PDE enzyme to hydrolyze ³H-cAMP to ³H-5'-AMP.
-
Reaction Termination: The reaction is stopped by adding a slurry of snake venom nucleotidase and anion-exchange resin or by boiling. The nucleotidase converts the ³H-5'-AMP to ³H-adenosine.
-
Separation: The anion-exchange resin binds the unreacted charged ³H-cAMP, while the resulting neutral ³H-adenosine remains in the supernatant. The mixture is centrifuged to pellet the resin.
-
Quantification: An aliquot of the supernatant is transferred to a scintillation vial with a scintillation cocktail, and the amount of ³H-adenosine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Bronchodilator and Bronchoprotective Properties
Ensifentrine demonstrates significant dose-dependent bronchodilator and bronchoprotective effects.[5] In preclinical models, inhaled ensifentrine provided protection against airway constriction induced by various spasmogens and antigens.[10][12] In clinical trials involving patients with moderate-to-severe COPD, ensifentrine produced consistent, sustained, and clinically meaningful improvements in lung function, as measured by Forced Expiratory Volume in 1 second (FEV₁).[3][5][14]
Anti-inflammatory Effects
The PDE4 inhibitory component of ensifentrine confers its anti-inflammatory activity.[7] Ensifentrine has been shown to inhibit the release of pro-inflammatory mediators from various cell types and demonstrates robust anti-inflammatory effects in in-vivo models.[7][15][16]
| Model System | Stimulant | Measured Mediator | Effect of Ensifentrine | EC50 / IC50 | Reference |
| Isolated Airways (COPD Donors) | LPS | TNF-α | Significant Reduction | 1.0 ± 0.2 µM | [17] |
| PBMCs (COPD Patients) | LPS | TNF-α | Concentration-dependent decrease | Greater than PDE4 inhibitors | [15][16] |
| Cystic Fibrosis Bronchial Epithelial Cells | - | GM-CSF | Reduction | Not specified | [8][12] |
Experimental Protocol: Cell-Based Anti-inflammatory Assay
The anti-inflammatory effects of ensifentrine can be assessed by measuring its ability to inhibit cytokine release from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To determine the EC50 of ensifentrine for the inhibition of TNF-α release from human Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood of healthy or COPD donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Cells are washed, counted, and seeded into 96-well culture plates in a suitable medium (e.g., RPMI-1640).
-
Pre-treatment: Cells are pre-incubated with various concentrations of ensifentrine or a vehicle control for 1 hour.[15]
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control wells.[15]
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator to allow for cytokine production and release.[15]
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each ensifentrine concentration compared to the LPS-stimulated vehicle control. The EC50 value is determined from the resulting concentration-response curve.
Effects on Mucociliary Clearance
In addition to its primary effects, ensifentrine has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][7] This action may increase ciliary beat frequency, potentially improving mucus clearance in patients with hypersecretion.[7][12][18]
Pharmacokinetic Profile
Ensifentrine is designed for inhaled delivery, which directs the drug to the lungs and minimizes systemic exposure.[1][10]
| PK Parameter | Value / Description | Reference |
| Absorption | ||
| Route of Administration | Inhalation (nebulized suspension) | [3] |
| Tmax (Time to Peak Plasma Conc.) | ~0.6 to 1.5 hours | [8][19] |
| Bioavailability | ~90% of an inhaled dose is delivered to and absorbed by the lungs. Relative bioavailability is ~35% lower in COPD patients vs. healthy subjects. | [9][19] |
| Distribution | ||
| Plasma Protein Binding | ~90% | [8][9] |
| Metabolism | ||
| Primary Metabolic Routes | Oxidative (hydroxylation, O-demethylation) followed by conjugation (e.g., glucuronidation). | [12][19] |
| Primary Metabolizing Enzymes | Predominantly CYP2C9, with a lesser contribution from CYP2D6. | [9][19] |
| Excretion | ||
| Half-life (Terminal Elimination) | ~10.6 to 12.6 hours | [9] |
| Steady State | Achieved by Day 3 with twice-daily dosing. | [9][19] |
Conclusion
Ensifentrine possesses a unique and compelling pharmacological profile characterized by its dual inhibition of PDE3 and PDE4. This mechanism provides a two-pronged therapeutic strategy, delivering both significant bronchodilation and broad anti-inflammatory effects directly to the lungs. Its favorable pharmacokinetic profile, suitable for inhaled delivery, complements its mechanism of action. The data summarized in this guide underscore the rational design of ensifentrine as a novel, non-steroidal maintenance therapy for patients with COPD.
References
- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 2. Chronic Obstructive Lung Disease | Ensifentrine in chronic obstructive pulmonary disease: a profile of its use | springermedicine.com [springermedicine.com]
- 3. jwatch.org [jwatch.org]
- 4. ajmc.com [ajmc.com]
- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What diseases does Ensifentrine treat? [synapse.patsnap.com]
- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Anti-oxidative and anti-inflammatory effects of the phosphodiesterase 3/4 inhibitor ensifentrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. researchgate.net [researchgate.net]
- 19. OHTUVAYRE Inhalation suspension Pharmacology - MPI, US: SPL/PLR - RxReasoner [rxreasoner.com]
(E/Z)-Ensifentrine: A Technical Deep Dive into its Effects on Intracellular cAMP and cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-Ensifentrine (also known as RPL554) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has demonstrated significant potential in the treatment of respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its unique mechanism of action, combining both bronchodilatory and anti-inflammatory effects, stems from its ability to modulate the intracellular levels of the critical second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth analysis of Ensifentrine's core mechanism, focusing on its quantitative effects on intracellular cAMP and cGMP, the experimental methodologies used to elucidate these effects, and the key signaling pathways involved.
Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition
Ensifentrine's therapeutic efficacy is rooted in its ability to selectively inhibit two key enzymes responsible for the degradation of cyclic nucleotides: PDE3 and PDE4.[1][2][4]
-
Phosphodiesterase 3 (PDE3): This enzyme is responsible for the hydrolysis of both cAMP and cGMP. In airway smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP and cGMP, resulting in smooth muscle relaxation and subsequent bronchodilation.[1][4][5]
-
Phosphodiesterase 4 (PDE4): This enzyme is specific for the hydrolysis of cAMP and is predominantly found in inflammatory cells. By inhibiting PDE4, Ensifentrine increases cAMP levels in these cells, leading to a dampening of the inflammatory response.[1][4]
The dual inhibition of both PDE3 and PDE4 by a single molecule is believed to produce synergistic or additive effects, leading to a more pronounced therapeutic benefit compared to the inhibition of either enzyme alone.[6][7]
Quantitative Effects on Intracellular cAMP and cGMP Levels
The inhibitory potency of Ensifentrine on PDE3 and PDE4 has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values. These values, while not a direct measure of intracellular cyclic nucleotide levels, provide a strong indication of the drug's potency at the enzymatic level.
| PDE Isoform | IC₅₀ (nM) | Assay Type | Reference |
| PDE3 | 0.4 | Not Specified | [8] |
| PDE4 | 1479 | Not Specified | [8] |
| PDE3A | 0.25 | FP-cAMP assay | [9] |
| PDE3B | 0.29 | FP-cAMP assay | [9] |
| PDE4B2 | 290 | FP-cAMP assay | [9] |
| PDE4B2 | 110 | ³H-cAMP assay | [9] |
| PDE4D3 | 47 | ³H-cAMP assay | [9] |
While direct quantitative data on the fold-increase of intracellular cAMP and cGMP in response to Ensifentrine is not extensively published in a consolidated format, studies have qualitatively confirmed its ability to elevate these second messengers. For instance, Ensifentrine has been shown to increase cAMP levels in human neutrophils and potentiate forskolin-stimulated CFTR activity, an effect mediated by cAMP, by approximately 10-fold at a concentration of 10µM.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action of Ensifentrine can be visualized through the following signaling pathway.
A typical experimental workflow to determine the effect of Ensifentrine on intracellular cyclic nucleotide levels is outlined below.
Detailed Experimental Protocols
While specific, detailed protocols for Ensifentrine are proprietary to the developing pharmaceutical companies, a representative methodology based on commonly used techniques for measuring intracellular cAMP and cGMP is provided below.
Objective: To quantify the concentration-dependent effect of this compound on intracellular cAMP and cGMP levels in primary human bronchial smooth muscle cells (HBSMCs).
Materials:
-
Primary HBSMCs
-
Cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)
-
This compound stock solution
-
Forskolin (as a positive control for cAMP induction)
-
Sodium nitroprusside (SNP) (as a positive control for cGMP induction)
-
Cell lysis buffer
-
cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits
-
Plate reader
Protocol:
-
Cell Culture:
-
Culture primary HBSMCs in T75 flasks using SmGM-2 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Seed HBSMCs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow to confluency.
-
-
Cell Treatment:
-
Prepare a serial dilution of Ensifentrine in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.
-
Prepare positive control wells with Forskolin (e.g., 10 µM) for cAMP and SNP (e.g., 100 µM) for cGMP.
-
Prepare vehicle control wells with assay buffer only.
-
Aspirate the culture medium from the 96-well plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared Ensifentrine dilutions, positive controls, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis:
-
After incubation, aspirate the treatment solutions.
-
Add 100 µL of cell lysis buffer (as provided in the ELISA kit) to each well.
-
Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP/cGMP Quantification (ELISA):
-
Follow the specific instructions provided with the commercial cAMP and cGMP ELISA kits. This typically involves:
-
Adding cell lysates and standards to the antibody-coated microplate.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP or cGMP, which competes with the unlabeled cyclic nucleotide in the sample for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.
-
Calculate the concentration of cAMP and cGMP in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the cyclic nucleotide concentrations to the protein concentration in each well, if necessary.
-
Plot the concentration-response curve for Ensifentrine's effect on cAMP and cGMP levels.
-
Calculate the EC₅₀ value, which is the concentration of Ensifentrine that produces 50% of the maximal increase in cAMP or cGMP.
-
Conclusion
This compound's dual inhibitory action on PDE3 and PDE4 provides a unique and effective mechanism for the treatment of obstructive airway diseases. Its ability to increase intracellular levels of both cAMP and cGMP in key respiratory cells underpins its bronchodilatory and anti-inflammatory properties. Further quantitative studies on the precise intracellular concentration changes of these second messengers in response to Ensifentrine will continue to refine our understanding of its pharmacological profile and therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to conduct such investigations and contribute to the growing body of knowledge on this promising therapeutic agent.
References
- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 3. Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Efficacy of (E/Z)-Ensifentrine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-ensifentrine, formerly known as RPL554, is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4. This unique mechanism of action confers both bronchodilatory and anti-inflammatory properties, positioning it as a promising therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This technical guide provides a comprehensive overview of the preclinical in vivo studies conducted in animal models to evaluate the efficacy of ensifentrine. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical pharmacological profile.
Mechanism of Action
Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3]
-
PDE3 Inhibition: Primarily results in the relaxation of airway smooth muscle, leading to bronchodilation.[2]
-
PDE4 Inhibition: Primarily mediates anti-inflammatory effects by reducing the release of inflammatory mediators from various immune cells.[2]
The dual inhibition of both PDE3 and PDE4 may produce additive or even synergistic effects, enhancing both bronchodilation and anti-inflammatory responses compared to the inhibition of either enzyme alone.[2]
Data from Animal Models of Allergic Inflammation
Guinea pig models of allergic asthma have been instrumental in demonstrating the anti-inflammatory effects of ensifentrine. These models typically involve sensitization to an allergen, such as ovalbumin, followed by an allergen challenge to induce an inflammatory response in the airways.
Ovalbumin-Sensitized Guinea Pig Model
Experimental Workflow:
Quantitative Data Summary:
| Animal Model | Treatment | Dose | Primary Outcome | Result | Reference |
| Ovalbumin-sensitized Guinea Pig | This compound (Oral) | 10 mg/kg | Eosinophil recruitment at 24h post-challenge | Significant attenuation (p < 0.05) | [1] |
| Ovalbumin-sensitized Guinea Pig | This compound (Dry Powder Inhalation) | 25% w/w in lactose | Eosinophil recruitment at 24h post-challenge | Significant attenuation (p < 0.05) | [1] |
| Ovalbumin-sensitized Guinea Pig | This compound (Aerosol) | 0.3 mg/mL | Total inflammatory cells in BAL fluid | Significant reduction (p = 0.030) | [1] |
| Ovalbumin-sensitized Guinea Pig | This compound (Aerosol) | 0.3 mg/mL | Eosinophil peroxidase in BAL fluid | Significant inhibition (p < 0.05) | [1] |
Detailed Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Sensitization: Animals are sensitized with intraperitoneal (i.p.) injections of ovalbumin (e.g., 100 µg) with aluminum hydroxide as an adjuvant on multiple days (e.g., days 1 and 5).[4]
-
Rest Period: A rest period of approximately 14 days allows for the development of an immune response.[4]
-
Drug Administration: Ensifentrine is administered prior to the allergen challenge. The route of administration can be oral (e.g., 10 mg/kg) or via inhalation (e.g., as a dry powder or aerosolized solution at concentrations like 0.3 mg/mL).[1]
-
Allergen Challenge: Conscious animals are exposed to an aerosol of ovalbumin (e.g., 100-300 µg/mL for 1 hour) in a whole-body plethysmograph to induce an allergic airway response.[4]
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), animals are euthanized, and a BAL is performed by instilling and retrieving a sterile saline solution via the trachea.[1][5]
-
BAL Fluid Analysis:
-
Total and Differential Cell Counts: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed using a hemocytometer. Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined from stained cytospin preparations.[1][6]
-
Eosinophil Peroxidase (EPO) Assay: The EPO activity in the BAL fluid can be measured as a marker of eosinophil degranulation and inflammation.[1]
-
Data from Animal Models of Bronchoconstriction
The bronchodilatory and bronchoprotective effects of ensifentrine have been evaluated in guinea pig models using various spasmogens to induce airway narrowing.
Histamine and Bombesin-Induced Bronchoconstriction Models
Experimental Workflow:
Quantitative Data Summary:
| Animal Model | Challenge | Treatment | Dose | Primary Outcome | Result | Reference |
| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound | Not specified in detail | Relaxation of airways | Dose-dependent relaxation (7-65% reduction in obstruction) | [1][3] |
| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound + Atropine | Not specified in detail | Relaxation of airways | Synergistic effect (42-82% reduction in obstruction) | [1][3] |
| Anesthetized Guinea Pig | Spasmogen-induced bronchoconstriction | This compound + Salbutamol | Not specified in detail | Relaxation of airways | Synergistic effect (64-78% reduction in obstruction) | [1][3] |
Detailed Experimental Protocol: Histamine/Bombesin-Induced Bronchoconstriction
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital sodium). The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous (i.v.) administration of drugs and spasmogens.[7][8]
-
Measurement of Airway Resistance: Total lung resistance is measured to assess changes in airway caliber. This can be achieved using various techniques, including whole-body plethysmography in conscious animals or by measuring changes in tracheal pressure in anesthetized, ventilated animals.[9][10][11]
-
Drug Administration: Ensifentrine or a vehicle control is administered i.v. prior to the spasmogen challenge.
-
Spasmogen Challenge: A bronchoconstrictor agent such as histamine or bombesin is administered i.v. at a dose known to cause a significant increase in airway resistance (e.g., bombesin at 0.3-10 µg/kg).[7]
-
Data Analysis: The percentage reduction in the spasmogen-induced increase in airway resistance following treatment with ensifentrine is calculated to determine its bronchoprotective effect.
Non-Human Primate Studies
While the majority of published preclinical in vivo data for ensifentrine comes from guinea pig models, studies in non-human primates have also been conducted to assess its anti-inflammatory activity. However, detailed protocols and quantitative data from these studies are not as readily available in the public domain. These studies generally support the anti-inflammatory effects observed in other animal models.
Pharmacokinetics
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed protocols for ensifentrine's preclinical pharmacokinetic studies in animals are not extensively published, these studies would have been crucial for determining appropriate dosing regimens and assessing the systemic exposure following different routes of administration.
Conclusion
The preclinical in vivo studies of this compound in animal models, primarily in guinea pigs, have consistently demonstrated its dual pharmacological activity. The data strongly support its bronchodilatory and anti-inflammatory effects, providing a solid rationale for its clinical development in the treatment of respiratory diseases like COPD and asthma. The experimental models and protocols described in this guide offer a framework for researchers aiming to further investigate the in vivo properties of ensifentrine and other novel respiratory therapeutics.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols described are summaries of published literature and should be adapted and validated for specific research needs in accordance with all applicable ethical and regulatory guidelines for animal research.
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin-induced bronchoconstriction in the guinea pig: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. Quantification of nasal involvement in a guinea pig plethysmograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lung tissue resistance measured in saline-filled guinea pig lungs by micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide to the In Vitro Characterization of Ensifentrine's Enzymatic Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly known as RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique mechanism combines bronchodilator and anti-inflammatory properties in a single molecule.[3] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), which are critical second messengers in various physiological processes.[4] By inhibiting both PDE3 and PDE4, ensifentrine addresses both the bronchoconstriction and inflammation characteristic of COPD.[2][5] This guide provides a detailed overview of the in vitro studies that have characterized the enzymatic activity and cellular effects of ensifentrine.
Mechanism of Action: Dual PDE3 and PDE4 Inhibition
The therapeutic effects of ensifentrine stem from its ability to prevent the degradation of intracellular cAMP in key lung cell types, including airway smooth muscle cells, inflammatory cells, and epithelial cells.[4][6]
-
PDE3 Inhibition : Primarily located in airway smooth muscle, PDE3 is responsible for hydrolyzing cAMP.[3] Inhibition of PDE3 leads to an accumulation of cAMP, which promotes smooth muscle relaxation and subsequent bronchodilation.[1][5]
-
PDE4 Inhibition : PDE4 is the predominant PDE isoform in inflammatory cells like neutrophils, eosinophils, and macrophages.[7] By inhibiting PDE4 in these cells, ensifentrine increases cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[1][3]
The dual inhibition of both enzymes can produce additive or even synergistic effects on both bronchodilation and anti-inflammation compared to the inhibition of either enzyme alone.[6][8] This dual action is a key differentiator for ensifentrine's therapeutic profile.
References
- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
The Discovery and Development of Ensifentrine (RPL554): A Dual PDE3/PDE4 Inhibitor for Respiratory Disease
Abstract
Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] Its development represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD), offering a novel, non-steroidal mechanism that combines both bronchodilator and anti-inflammatory actions in a single molecule.[1][2] This technical guide details the history of ensifentrine's discovery, elucidates its unique mechanism of action, and chronicles its preclinical and clinical development journey, culminating in its approval for the maintenance treatment of COPD.[3][4]
Discovery and Early History
Ensifentrine emerged from a class of trequinsin analogs co-invented by Sir David Jack, the former head of Research and Development at GlaxoSmithKline, and medicinal chemist Alexander Oxford.[5] The patents for this family of compounds were initially assigned to Vernalis plc.[5]
In 2005, a startup named Rhinopharma Ltd. acquired the intellectual property rights from Vernalis.[5] Rhinopharma, founded in 2004 by Michael Walker, Clive Page, and David Saint, aimed to develop drugs for chronic respiratory diseases.[5] The company, which was renamed Verona Pharma plc in 2006, advanced the development of RPL554, focusing on an inhaled formulation for respiratory diseases like allergic rhinitis, asthma, and ultimately, COPD.[5][6] The synthesis of the compound was conducted at the contract research organization Tocris, under Oxford's supervision, with pharmacological studies performed in collaboration with Page's laboratory at King's College, London.[5]
Mechanism of Action: Dual PDE3 and PDE4 Inhibition
Ensifentrine's therapeutic efficacy stems from its unique ability to simultaneously inhibit two key intracellular enzymes: PDE3 and PDE4.[7] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[3][8] By inhibiting these enzymes, ensifentrine leads to an accumulation of intracellular cAMP in various lung cells, triggering distinct but complementary therapeutic effects.[7][9]
-
PDE3 Inhibition (Bronchodilation): PDE3 is the primary PDE isoform in airway smooth muscle cells.[3] Its inhibition leads to increased cAMP and cGMP levels, causing smooth muscle relaxation and subsequent bronchodilation.[3][8]
-
PDE4 Inhibition (Anti-inflammation): PDE4 is the predominant isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[3][10] By inhibiting PDE4 in these cells, ensifentrine elevates cAMP levels, which suppresses the release of pro-inflammatory mediators and dampens the overall inflammatory response characteristic of COPD.[3][7]
The dual inhibition of both enzymes produces additive or synergistic effects on bronchodilation and inflammation compared to the inhibition of either enzyme alone.[9][11] Furthermore, ensifentrine has been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR), which may enhance mucociliary clearance by increasing chloride ion secretion and ciliary beat frequency.[3][7]
References
- 1. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. First COPD Trial with RPL554 Begins in Rome | Technology Networks [technologynetworks.com]
- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 8. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-Ensifentrine: A Technical Guide to its Impact on Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-Ensifentrine (also known as RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that has demonstrated significant potential in the treatment of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of ensifentrine's action on airway smooth muscle relaxation. By selectively targeting both PDE3 and PDE4 enzymes, ensifentrine combines potent bronchodilatory and anti-inflammatory effects within a single molecule.[4][5] This document details the underlying signaling pathways, presents quantitative data from key preclinical and clinical studies, and outlines the experimental protocols used to generate this evidence.
Introduction: The Dual Inhibition Strategy
Airway smooth muscle (ASM) tone is a critical factor in the pathophysiology of obstructive lung diseases.[6] Contraction of the ASM narrows the airways, leading to airflow limitation and symptoms such as wheezing and shortness of breath. The intracellular second messenger cyclic adenosine monophosphate (cAMP) plays a pivotal role in regulating ASM tone; increased cAMP levels lead to smooth muscle relaxation and bronchodilation.
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, thereby terminating their signaling. In human airway smooth muscle, PDE3 and PDE4 are the predominant isoforms responsible for the hydrolysis of cAMP.
-
PDE3: Primarily located in the particulate fraction of the cell, PDE3 inhibition leads to a direct increase in cAMP levels within the airway smooth muscle, resulting in potent bronchodilation.[7]
-
PDE4: Found predominantly in inflammatory cells, PDE4 inhibition also contributes to increased cAMP in these cells, leading to a reduction in the release of pro-inflammatory mediators. While its direct role in smooth muscle relaxation is less pronounced than PDE3, its anti-inflammatory effects are crucial in managing the chronic inflammation characteristic of diseases like COPD.
Ensifentrine's innovative approach lies in its ability to inhibit both PDE3 and PDE4 simultaneously. This dual inhibition is designed to provide both immediate bronchodilation through PDE3 inhibition and sustained anti-inflammatory effects via PDE4 inhibition, offering a multi-faceted therapeutic strategy from a single molecule.[7]
Signaling Pathways of Ensifentrine-Mediated Airway Smooth Muscle Relaxation
The bronchodilatory effect of ensifentrine is primarily mediated by the accumulation of intracellular cAMP in airway smooth muscle cells. This is achieved through the inhibition of PDE3 and, to a lesser extent, PDE4. The subsequent signaling cascade leads to the relaxation of the muscle fibers.
Quantitative Data on Ensifentrine's Impact
The efficacy of ensifentrine has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on airway smooth muscle relaxation.
Table 1: Inhibitory Activity of Ensifentrine against PDE Isoforms
| PDE Isoform | Assay Type | IC50 (nM) | Reference |
| PDE3A | FP-cAMP Assay | 0.25 | [6] |
| PDE3B | FP-cAMP Assay | 0.29 | [6] |
| PDE4B2 | 3H-cAMP Assay | 110 | [6] |
| PDE4B2 | FP-cAMP Assay | 290 | [6] |
| PDE4D3 | 3H-cAMP Assay | 47 | [6] |
IC50: Half-maximal inhibitory concentration; FP-cAMP: Fluorescence Polarization-cyclic Adenosine Monophosphate.
Table 2: Relaxation of Pre-contracted Airway Smooth Muscle by Ensifentrine
| Tissue Type | Contractile Agent | Ensifentrine Effect | Reference |
| Guinea Pig Airways | Spasmogen-induced | Dose-dependent relaxation (7-65% reduction in obstruction) | [6] |
| Human Bronchi | Spasmogen-induced | Relaxation | [6] |
| Guinea Pig Trachea | Spasmogen-induced | Relaxation | [6] |
Table 3: Synergistic and Additive Effects with other Bronchodilators
| Combination | Tissue/Model | Effect | Reference |
| Ensifentrine + Atropine | Guinea Pig Airways (in vivo) | Synergistic (42-82% reduction in obstruction) | [6] |
| Ensifentrine + Salbutamol | Guinea Pig Airways (in vivo) | Synergistic (64-78% reduction in obstruction) | [6] |
| Ensifentrine + Glycopyrronium | Isolated Human Bronchi | Synergistic inhibition of contraction | [8] |
| Ensifentrine + Salbutamol | Isolated Human Bronchi | Additive inhibition of contraction | [8] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the impact of ensifentrine on airway smooth muscle relaxation.
PDE Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of ensifentrine against various PDE isoforms.
Methodology:
-
Enzyme Source: Recombinant human PDE enzymes (PDE1-11) expressed in a baculoviral system.
-
Assay Formats:
-
3H-cAMP Hydrolysis Assay:
-
Ensifentrine at a final concentration of 1,000 nM was incubated with the respective PDE enzyme and [3H]-cAMP.
-
The reaction was terminated, and the amount of [3H]-AMP produced was quantified by scintillation counting.
-
Percentage inhibition was calculated relative to a control without the inhibitor.
-
-
Fluorescence-Polarization (FP) cAMP Assay:
-
A competitive assay where ensifentrine competes with a fluorescently labeled cAMP analog for binding to the PDE enzyme.
-
The change in fluorescence polarization is measured to determine the extent of inhibition.
-
IC50 values were calculated from concentration-response curves.
-
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How does Ensifentrinecompare with other treatments for Asthma? [synapse.patsnap.com]
- 5. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Dual PDE3/4 Inhibition: A Deep Dive into Affected Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy for a range of debilitating conditions, most notably chronic obstructive pulmonary disease (COPD) and asthma. This approach leverages the distinct and synergistic roles of these two enzyme families in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger governing a multitude of cellular processes. By preventing the degradation of cAMP, dual PDE3/4 inhibitors elicit a broad spectrum of effects, from smooth muscle relaxation to potent anti-inflammatory responses. This technical guide provides a comprehensive overview of the core cellular pathways affected by dual PDE3/4 inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways: The Central Role of cAMP
The primary mechanism of action for dual PDE3/4 inhibitors revolves around the modulation of the cAMP signaling cascade. Both PDE3 and PDE4 are crucial enzymes responsible for the hydrolysis and subsequent inactivation of cAMP to 5'-AMP. Their inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effector molecules, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
Protein Kinase A (PKA) Pathway: Elevated cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates a wide array of substrate proteins on serine and threonine residues, triggering a cascade of cellular responses. In airway smooth muscle cells, PKA phosphorylation of proteins such as myosin light chain kinase (MLCK) and calcium-activated potassium channels leads to muscle relaxation and bronchodilation. In inflammatory cells, PKA can suppress the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory cytokines.
Exchange Protein directly Activated by cAMP (Epac) Pathway: Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity. The Epac-Rap1 pathway has been implicated in a variety of cellular functions, including cell adhesion, proliferation, and the regulation of inflammatory responses.
The dual inhibition of PDE3 and PDE4 is particularly effective because these enzymes are often co-expressed in key target cells, including airway smooth muscle cells, macrophages, neutrophils, and T-lymphocytes.[1][2] Their simultaneous inhibition can lead to synergistic or additive increases in cAMP levels, resulting in a more profound and sustained physiological response than inhibition of either enzyme alone.[1]
Quantitative Data on Dual PDE3/4 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several dual PDE3/4 inhibitors. This data is crucial for understanding the relative selectivity and potential therapeutic efficacy of these compounds.
| Compound | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Cell-Based Assay Data | Reference |
| Ensifentrine (RPL554) | 0.4 | 1479 | Inhibits TNF-α release from human monocytes (IC50 = 0.52 µM) | [3] |
| Zardaverine | 110 | 210 | Demonstrates bronchodilatory and anti-inflammatory activity in animal models. | [4] |
| Pumafentrine | 28 | 7 | N/A | [4] |
| KCA-1490 | 369 (PDE3A) | 42 (PDE4B) | N/A | [5] |
| Compound 46 | 970 (PDE3A) | 350 (PDE4B) | N/A | [5] |
Key Cellular Targets and Physiological Consequences
The therapeutic benefits of dual PDE3/4 inhibition stem from their impact on a variety of cell types critical in the pathophysiology of inflammatory airway diseases.
-
Airway Smooth Muscle Cells: Dual inhibition leads to a significant relaxation of airway smooth muscle, resulting in bronchodilation.[3] This effect is primarily attributed to the inhibition of PDE3, the predominant PDE isoform in these cells.[2]
-
Inflammatory Cells:
-
Macrophages: Inhibition of both PDE3 and PDE4 in macrophages synergistically suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]
-
Neutrophils: PDE4 is the dominant isoform in neutrophils, and its inhibition reduces neutrophil chemotaxis, degranulation, and the production of reactive oxygen species.[2]
-
T-lymphocytes: Dual PDE3/4 inhibition can suppress T-cell activation and proliferation, key events in the adaptive immune response.[6]
-
Dendritic Cells: The combination of PDE3 and PDE4 inhibitors has been shown to synergistically reduce the production of TNF-α from dendritic cells.[6]
-
-
Epithelial Cells: Dual PDE3/4 inhibitors can enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to improved mucociliary clearance.[3][6]
Visualizing the Pathways
To better illustrate the complex signaling networks affected by dual PDE3/4 inhibition, the following diagrams were generated using the DOT language for Graphviz.
Caption: Core cAMP signaling pathway.
Caption: Effects of dual PDE3/4 inhibition.
Caption: Cytokine release assay workflow.
Detailed Methodologies for Key Experiments
Reproducible and robust experimental data are the cornerstone of drug discovery and development. The following sections provide detailed protocols for key assays used to evaluate the effects of dual PDE3/4 inhibitors.
In Vitro Phosphodiesterase (PDE) Activity Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against PDE3 and PDE4 enzymes.
Principle: The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE enzyme. The inhibition of this reaction by a test compound is quantified.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compound (dual PDE3/4 inhibitor)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the test compound dilutions, and the recombinant PDE enzyme.
-
Initiate the reaction by adding the fluorescently labeled cAMP or cGMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM IBMX).
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Intracellular cAMP Measurement Assay (HTRF)
This assay quantifies the levels of intracellular cAMP in response to treatment with a dual PDE3/4 inhibitor.
Principle: This homogeneous time-resolved fluorescence (HTRF) assay is a competitive immunoassay between native cAMP produced by cells and a cAMP analog labeled with a fluorescent acceptor (d2). A monoclonal anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate) is used. In the absence of native cAMP, the antibody binds to the labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. Native cAMP produced by the cells competes for antibody binding, leading to a decrease in the FRET signal.
Materials:
-
Cells of interest (e.g., human airway smooth muscle cells, macrophages)
-
Cell culture medium
-
Dual PDE3/4 inhibitor
-
Stimulant (e.g., forskolin, as a positive control)
-
HTRF cAMP assay kit (containing labeled cAMP, anti-cAMP antibody, and lysis buffer)
-
384-well white microplate
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add a stimulation buffer containing the dual PDE3/4 inhibitor at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells by adding the lysis buffer provided in the kit.
-
Add the HTRF reagents (labeled cAMP and anti-cAMP antibody).
-
Incubate the plate at room temperature for 1 hour.
-
Read the HTRF signal on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two fluorescence signals and determine the cAMP concentration based on a standard curve.[7]
Cytokine Release Assay from Human PBMCs
This assay measures the effect of a dual PDE3/4 inhibitor on the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The concentration of cytokines released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
LPS (lipopolysaccharide)
-
Dual PDE3/4 inhibitor
-
96-well cell culture plate
-
ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6)
-
Plate reader for ELISA or Luminex system
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[8]
-
Wash and resuspend the PBMCs in RPMI 1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of, for example, 2 x 10^5 cells/well.[9]
-
Pre-incubate the cells with various concentrations of the dual PDE3/4 inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on cytokine release.
Isolated Organ Bath Assay for Airway Smooth Muscle Contractility
This ex vivo assay assesses the relaxant effect of a dual PDE3/4 inhibitor on pre-contracted airway smooth muscle.
Principle: Tracheal or bronchial rings are isolated from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution. The muscle tone is measured using an isometric force transducer. The ability of the test compound to relax the tissue after it has been contracted with a spasmogen is quantified.[1][10]
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit physiological salt solution
-
Spasmogen (e.g., histamine, carbachol)
-
Dual PDE3/4 inhibitor
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig and dissect the trachea.[11]
-
Clean the trachea of connective tissue and cut it into rings of 2-3 mm in width.[11]
-
Mount the tracheal rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[1]
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.[1]
-
Induce a sustained contraction of the tracheal rings using a spasmogen (e.g., 1 µM histamine).
-
Once a stable contraction is achieved, add the dual PDE3/4 inhibitor in a cumulative concentration-response manner.
-
Record the relaxation of the tissue at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tone and determine the EC50 value of the inhibitor.
Conclusion
Dual inhibition of PDE3 and PDE4 represents a powerful therapeutic approach for diseases characterized by bronchoconstriction and inflammation. By targeting the central cAMP signaling pathway in multiple key cell types, these inhibitors offer the potential for enhanced efficacy compared to single-target agents. The in-depth understanding of the affected cellular pathways, coupled with robust and reproducible experimental methodologies, is critical for the continued development and optimization of this promising class of drugs. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the field of PDE-targeted therapies.
References
- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy [mdpi.com]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. DSpace [helda.helsinki.fi]
- 10. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using (E/Z)-Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-Ensifentrine (also known as RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2][3] This dual inhibitory action results in both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5][6][7][8][9][10][11] Ensifentrine's mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, leading to smooth muscle relaxation and reduced inflammatory responses.[2][5][12]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The protocols are intended to guide researchers in the evaluation of ensifentrine and similar compounds in a laboratory setting.
Mechanism of Action: Dual Inhibition of PDE3 and PDE4
Ensifentrine selectively inhibits PDE3 and PDE4 enzymes, which are responsible for the degradation of cAMP.[2] By inhibiting these enzymes, ensifentrine leads to an accumulation of cAMP in cells like airway smooth muscle cells and inflammatory cells.[5][12] This increase in cAMP mediates downstream effects such as bronchodilation (via PDE3 inhibition) and suppression of inflammatory cell activity (via PDE4 inhibition).[4][5][6]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of ensifentrine against PDE isoforms and its effects in various cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Enzyme Inhibition | Recombinant Human PDE3A | IC50 | 0.25 nM | [4] |
| Enzyme Inhibition | Recombinant Human PDE3B | IC50 | 0.29 nM | [4] |
| Enzyme Inhibition | Recombinant Human PDE4B2 | IC50 | 290 nM | [13] |
| Enzyme Inhibition | Recombinant Human PDE3 | IC50 | 0.4 nM | [6] |
| Enzyme Inhibition | Recombinant Human PDE4 | IC50 | 1479 nM | [6] |
| Anti-inflammatory | LPS-stimulated Human Monocytes | TNFα Inhibition IC50 | 520 nM | [13] |
| Anti-inflammatory | PHA-stimulated Human Mononuclear Cells | Proliferation Inhibition IC50 | 460 nM | [13] |
| Anti-inflammatory | LPS-stimulated COPD Bronchi | TNFα Release EC50 | 1.0 µM | [14] |
| CFTR Activation | Human Bronchial Epithelial Cells | Forskolin-stimulated CFTR activity | ~10-fold potentiation at 10µM | [13] |
| Cytokine Release | IL-1β-stimulated CF Bronchial Epithelial Cells | MCP-1 and GM-CSF Production | Reduction | [15] |
| Cytokine Release | MRSA-challenged Lung Endothelial Cells | IL-6 and IL-8 Production | 51% and 56% reduction at 5µM, respectively | [16] |
Experimental Protocols
PDE3 and PDE4 Enzyme Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 values of ensifentrine for PDE3 and PDE4.
Materials:
-
Purified recombinant human PDE3A, PDE3B, and PDE4B2 enzymes (e.g., from BPS Bioscience)
-
FAM-cAMP substrate
-
Binding Agent (phosphate-binding nanobeads)
-
PDE Assay Buffer
-
Ensifentrine
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of ensifentrine in PDE Assay Buffer.
-
In a 384-well plate, add PDE enzyme, ensifentrine dilution (or vehicle control), and FAM-cAMP substrate.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Add the Binding Agent to stop the reaction and allow it to bind to the free phosphate produced by PDE activity.
-
Incubate for another 30 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each ensifentrine concentration and determine the IC50 value using non-linear regression analysis.
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in human bronchial epithelial cells (HBECs) in response to ensifentrine using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Cell culture medium (e.g., BEGM)
-
Ensifentrine
-
Forskolin (optional, as a positive control and to stimulate adenylate cyclase)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Culture HBECs in a suitable culture vessel until they reach 80-90% confluency.
-
Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate with ensifentrine at various concentrations for 30 minutes.
-
(Optional) Stimulate the cells with forskolin for 30 minutes.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the cAMP concentration based on a standard curve and plot the dose-response curve for ensifentrine.
Anti-Inflammatory Cytokine Release Assay
This protocol describes the measurement of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) treated with ensifentrine.
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Ensifentrine
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of ensifentrine for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition by ensifentrine and determine the IC50 value.
CFTR-Mediated Chloride Secretion Assay (Ussing Chamber)
This protocol details the measurement of CFTR-dependent chloride secretion in polarized HBECs using an Ussing chamber system.
Materials:
-
Polarized HBECs cultured on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
Genistein (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Ensifentrine
Procedure:
-
Mount the permeable supports with polarized HBECs in the Ussing chambers.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical side to inhibit sodium absorption through ENaC.
-
Add ensifentrine to the apical side and incubate.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin and genistein to the apical side.
-
Inhibit CFTR activity by adding CFTRinh-172 to the apical side.
-
The change in Isc after the addition of forskolin/genistein and subsequent inhibition by CFTRinh-172 represents the CFTR-dependent chloride secretion, which can be compared between ensifentrine-treated and control cells.
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the pharmacological properties of this compound. These protocols can be adapted to investigate other dual PDE3/4 inhibitors and to further explore the cellular mechanisms underlying their therapeutic effects in respiratory diseases. Adherence to detailed and standardized protocols is crucial for generating reliable and reproducible data in drug development research.
References
- 1. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. revvity.com [revvity.com]
- 6. Ensifentrine | PDE | TargetMol [targetmol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 13. med.unc.edu [med.unc.edu]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. cff.org [cff.org]
Application Notes and Protocols for Cell-Based Assay Design in Testing Ensifentrine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has demonstrated both bronchodilatory and anti-inflammatory effects.[1][2][3][4][5][6][7] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells.[3][8][9] This leads to airway relaxation and suppression of inflammatory responses, making it a promising therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][7][8][10][11][12][13][14]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of ensifentrine in vitro. The described assays will enable researchers to:
-
Quantify the direct impact of ensifentrine on intracellular cAMP levels in relevant cell types.
-
Assess the anti-inflammatory properties of ensifentrine by measuring its effect on cytokine release from stimulated immune cells.
-
Investigate the downstream effects on gene transcription through a cAMP response element-binding protein (CREB) reporter assay.
Signaling Pathway Modulated by Ensifentrine
Ensifentrine's dual inhibition of PDE3 and PDE4 enzymes leads to the accumulation of intracellular cAMP. In airway smooth muscle cells, this increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels suppress the activation of pro-inflammatory signaling pathways, such as NF-κB, resulting in reduced production and release of inflammatory cytokines like TNF-α and IL-6.[3] A key downstream effector of the cAMP/PKA pathway is the transcription factor CREB, which, upon phosphorylation, binds to cAMP response elements (CRE) in the promoter regions of target genes to modulate their expression.[15][16][17]
References
- 1. Cell culture of RAW264.7 cells [protocols.io]
- 2. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 4. bowdish.ca [bowdish.ca]
- 5. rwdstco.com [rwdstco.com]
- 6. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 7. stemcell.com [stemcell.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Frontiers | Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype [frontiersin.org]
- 11. signosisinc.com [signosisinc.com]
- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Establishing Animal Models for Ensifentrine Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing relevant animal models to investigate the efficacy of ensifentrine, a dual phosphodiesterase 3 (PDE3) and 4 (PDE4) inhibitor, in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction to Ensifentrine
Ensifentrine is a first-in-class inhaled therapeutic that exhibits both bronchodilatory and anti-inflammatory properties.[1][2][3] Its novel mechanism of action involves the dual inhibition of PDE3 and PDE4 enzymes.[1][2][3] PDE3 inhibition leads to the relaxation of airway smooth muscle, resulting in bronchodilation, while PDE4 inhibition suppresses the activity of various inflammatory cells and the release of pro-inflammatory mediators.[1][2][4] This dual activity makes ensifentrine a promising candidate for the treatment of complex respiratory diseases characterized by both bronchoconstriction and inflammation.[1]
Mechanism of Action: Signaling Pathway
The dual inhibition of PDE3 and PDE4 by ensifentrine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates the downstream effects of bronchodilation and reduced inflammation.[1]
Animal Models for COPD Research
Animal models are crucial for evaluating the therapeutic potential of novel compounds like ensifentrine for COPD. Models that replicate key features of the human disease, such as airway inflammation and structural changes, are particularly valuable.
Lipopolysaccharide (LPS) and Cigarette Smoke (CS)-Induced COPD Model in Rodents
This model combines two common insults associated with COPD development to create a more robust and clinically relevant phenotype.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice or Wistar rats are commonly used.
-
Cigarette Smoke Exposure:
-
Expose animals to whole-body or nose-only cigarette smoke from commercial filtered cigarettes (e.g., 11 mg tar, 0.8 mg nicotine) for 2 hours daily, 5 days a week, for 4-8 weeks.
-
A passive smoke exposure system can be used to maintain a consistent smoke concentration.
-
-
LPS Instillation:
-
On specified days during the smoke exposure period (e.g., day 1 and day 14), anesthetize the animals.
-
Intratracheally instill a sterile solution of LPS (from E. coli) at a concentration of 1 mg/mL in a volume of 50 µL for mice.
-
-
Ensifentrine Administration:
-
Following the induction period, administer ensifentrine via inhalation (nebulizer) or intratracheal instillation at desired doses. A vehicle control group should be included.
-
-
Efficacy Assessment (24 hours post-final treatment):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize animals and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile PBS.
-
Determine total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
-
Lung Function:
-
Measure lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and airway resistance using a plethysmography system.
-
-
Histopathology:
-
Perfuse and fix the lungs.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score for inflammation and assess for emphysematous changes.
-
-
Animal Models for Asthma Research
Allergen-induced models are standard for evaluating anti-inflammatory and bronchodilator effects of novel asthma therapeutics.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs
Guinea pigs are a suitable species for asthma research due to their airway physiology being similar to humans.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: Male Dunkin-Hartley guinea pigs are a commonly used strain.
-
Sensitization:
-
On day 0 and day 7, sensitize the animals with an intraperitoneal injection of 100 µg of ovalbumin (OVA) mixed with 100 mg of aluminum hydroxide in saline.
-
-
Challenge and Treatment:
-
On days 14, 15, and 16, expose the animals to an aerosol of 0.5% OVA in saline for 10 minutes.
-
Administer nebulized ensifentrine (e.g., 0.3 mg/mL) or vehicle control for a set period before each OVA challenge.
-
-
Efficacy Assessment (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL and conduct total and differential cell counts, with a focus on eosinophils, neutrophils, and monocytes.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure baseline airway resistance and then assess the response to increasing concentrations of inhaled methacholine.
-
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Ensifentrine on Inflammatory Cell Infiltration in BALF of OVA-Sensitized Guinea Pigs
| Treatment Group | Total Cells (x10^5/mL) | Eosinophils (x10^4/mL) | Neutrophils (x10^4/mL) | Monocytes (x10^4/mL) |
| Vehicle Control | 25.4 ± 3.1 | 8.2 ± 1.5 | 5.1 ± 0.9 | 12.1 ± 2.3 |
| Ensifentrine (0.3 mg/mL) | 15.8 ± 2.5 | 4.9 ± 0.8 | 2.8 ± 0.6 | 8.1 ± 1.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: These are representative data based on published findings and should be replaced with actual experimental results). Preclinical studies have shown that treatment with aerosolized ensifentrine (0.3 mg/mL) in ovalbumin-sensitized guinea pigs resulted in a significantly reduced recruitment of total cells in BAL fluid, including reductions in neutrophils, monocytes, and eosinophil recruitment.[5]
Table 2: Effect of Ensifentrine on Lung Function in a Rodent Model of COPD
| Treatment Group | Baseline FEV1 (mL) | Post-Treatment FEV1 (mL) | Change in FEV1 (mL) | Airway Resistance (cmH2O·s/mL) |
| Vehicle Control | 0.85 ± 0.05 | 0.82 ± 0.06 | -0.03 ± 0.02 | 0.45 ± 0.04 |
| Ensifentrine (X mg/kg) | 0.86 ± 0.04 | 1.02 ± 0.05 | +0.16 ± 0.03 | 0.32 ± 0.03* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: These are representative data and should be replaced with actual experimental results).
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of ensifentrine in respiratory diseases. By mimicking key pathological features of COPD and asthma, these models allow for a comprehensive assessment of the compound's anti-inflammatory and bronchodilatory effects. Consistent and detailed experimental procedures, coupled with clear data presentation, are essential for generating reliable and reproducible results to support the clinical development of ensifentrine.
References
Application Notes and Protocols for the Quantification of Ensifentrine in Biological Fluids using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (RPL554) is an inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, representing a novel therapeutic class for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). Its dual mechanism of action provides both bronchodilator and anti-inflammatory effects. To support preclinical and clinical development, robust and sensitive bioanalytical methods are essential for the accurate quantification of ensifentrine in biological matrices. This document provides detailed application notes and protocols for the determination of ensifentrine in biological fluids, primarily human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on information from validated methods used in clinical trials as summarized in regulatory filings.
Signaling Pathway of Ensifentrine
Caption: Mechanism of action of ensifentrine.
Quantitative Data Summary
The following table summarizes the performance of validated LC-MS/MS methods for the quantification of ensifentrine in human plasma and urine, as detailed in the US Food and Drug Administration (FDA) Integrated Review for NDA 217389.[1]
| Parameter | Human Plasma Method 1 | Human Plasma Method 2 | Human Urine |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | Not Specified | Not Specified | Not Specified |
| Validation Range | 0.0500 - 50.0 ng/mL | 0.0200 - 10.0 ng/mL | 0.500 - 500 ng/mL |
| Accuracy (% Bias) | -3.8% to 1.8% | -5.0% to 5.5% | -5.2% to 1.0% |
| Inter-day Precision (%CV) | 2.8% to 5.4% | 3.5% to 6.3% | 2.5% to 3.8% |
| LLOQ | 0.0500 ng/mL | 0.0200 ng/mL | 0.500 ng/mL |
| ULOQ | 50.0 ng/mL | 10.0 ng/mL | 500 ng/mL |
| Stability | Stable for 3 freeze-thaw cycles and for at least 365 days at -20°C and -70°C. | Stable for 3 freeze-thaw cycles and for at least 356 days at -20°C and -70°C. | Stable for 3 freeze-thaw cycles and for at least 365 days at -20°C and -70°C. |
Experimental Protocols
The following protocols are representative methodologies for the quantification of ensifentrine in biological fluids. These are based on the validated methods used in clinical studies and general best practices for bioanalytical method development.
Materials and Reagents
-
Ensifentrine reference standard (purity >99%)
-
Stable isotope-labeled internal standard (e.g., ensifentrine-d4)
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Human urine
-
96-well plates
-
Analytical balance
-
Calibrated pipettes
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the ensifentrine reference standard and the internal standard (IS) and dissolve in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ensifentrine primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with the same solvent to a final concentration suitable for addition to all samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation for Plasma)
This is a common and efficient method for extracting small molecules from plasma.
Caption: Plasma sample preparation workflow.
Protocol:
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 96-well plate.
-
Add 25 µL of the internal standard working solution to each well, except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
(Optional) Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
Sample Preparation (Direct Dilution for Urine)
For urine samples, a simple "dilute and shoot" approach is often sufficient.
Protocol:
-
Pipette 50 µL of urine (blank, standard, QC, or unknown sample) into a 96-well plate.
-
Add 25 µL of the internal standard working solution to each well, except for the blank matrix samples.
-
Add 425 µL of the initial mobile phase or a suitable dilution buffer to each well.
-
Seal the plate and vortex for 1 minute.
-
Place the plate in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
Liquid Chromatography (LC):
-
System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Tandem Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: Optimized for ensifentrine (e.g., 3.5 kV)
-
Source Temperature: Optimized for instrument (e.g., 150°C)
-
Desolvation Temperature: Optimized for instrument (e.g., 500°C)
-
Gas Flows: Optimized for instrument
-
-
MRM Transitions (Hypothetical - requires optimization):
-
Ensifentrine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z [M+H]+ -> fragment)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z [M+H]+ of IS -> fragment of IS)
-
-
Collision Energy and other compound-dependent parameters need to be optimized for each transition.
Method Validation
The bioanalytical method should be validated according to the FDA or other relevant regulatory agency guidelines. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of ensifentrine and the IS in blank matrix from at least six different sources.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: The efficiency of the extraction process should be evaluated at low, medium, and high concentrations.
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of ensifentrine in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C.
LC-MS/MS Analysis Workflow
Caption: General LC-MS/MS analysis workflow.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of ensifentrine in biological fluids. The protocols for sample preparation are straightforward and amenable to high-throughput analysis. Proper method validation is crucial to ensure the reliability of the data generated in support of pharmacokinetic and other studies in the drug development process.
References
Application Notes and Protocols for the Laboratory Synthesis and Purification of (E/Z)-Ensifentrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory-scale synthesis and purification of (E/Z)-ensifentrine, a selective dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor. The protocols outlined below are based on established synthetic routes and analytical methods, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Overview of Ensifentrine
Ensifentrine is a promising therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). Its dual inhibitory action on PDE3 and PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in both bronchodilatory and anti-inflammatory effects, addressing key pathological features of COPD.[1]
Synthetic Pathway
The laboratory synthesis of this compound is a multi-step process commencing from 2-(3,4-dimethoxyphenyl)ethanamine and urea. The overall synthetic scheme involves the formation of key intermediates, culminating in the final ensifentrine product.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and purification of this compound and its intermediates.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Product | Key Reagents | Solvent(s) | Reaction Conditions | Yield (%) |
| 1 | 1-(3,4-Dimethoxyphenethyl)urea | 2-(3,4-Dimethoxyphenyl)ethanamine, Urea | Acidic conditions | Not Specified | Not Specified |
| 2 | 1-(3,4-Dimethoxyphenyl)barbituric acid | Diethyl malonate, Sodium ethoxide | Ethanol | Not Specified | Not Specified |
| 3 | 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Phosphorus oxychloride | Dioxane | Reflux | 93[2] |
| 4 | 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one | 2,4,6-Trimethylaniline | Propan-2-ol | Reflux, Nitrogen atmosphere, 24 h | 67[1] |
| 5 | 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one | N-(2-Bromoethyl)phthalimide, Potassium carbonate, Sodium iodide | 2-Butanone | Reflux, Nitrogen atmosphere, 4 days | Not Specified |
| 6 | 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one | Hydrazine hydrate | Chloroform, Ethanol | Room Temperature, Nitrogen atmosphere, 22 h | Not Specified |
| 7 | This compound | Sodium cyanate | Water, 1 N HCl | 80 °C, 2 h | 54[1] |
Table 2: Purification and Purity Analysis
| Purification Step | Compound | Method | Solvent/Eluent System | Resulting Purity |
| 1 | 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Column Chromatography | Silica gel, CH₂Cl₂/MeOH (98:2 to 96:4) | >95%[3] |
| 2 | 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one | Recrystallization | Ethyl acetate | High Purity |
| 3 | Final Product | Column Chromatography | Silica gel, CH₂Cl₂/MeOH (95:5) | High Purity |
| Purity Analysis | This compound | RP-UPLC | Acetonitrile/0.01 N KH₂PO₄ buffer (pH 5.4) | Quantitative |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 1-(3,4-Dimethoxyphenethyl)urea To a solution of 2-(3,4-dimethoxyphenyl)ethanamine, add urea under acidic conditions. The reaction mixture is stirred until completion, and the product is isolated and purified.
Step 2: Synthesis of 1-(3,4-Dimethoxyphenyl)barbituric acid 1-(3,4-Dimethoxyphenethyl)urea is reacted with diethyl malonate in the presence of sodium ethoxide in ethanol. The resulting barbituric acid derivative is precipitated and collected.
Step 3: Synthesis of 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 1-(3,4-Dimethoxyphenyl)barbituric acid (20.2 g) is refluxed with phosphorus oxychloride (100 ml) for 2.5 hours.[4] The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is cooled and added to a vigorously stirred ice/water mixture. The mixture is basified with 30% sodium hydroxide solution and extracted with chloroform. The organic layer is dried and concentrated to yield the crude product, which is purified by column chromatography.
Step 4: Synthesis of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one A mixture of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one and 2,4,6-trimethylaniline is refluxed in propan-2-ol under a nitrogen atmosphere for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
Step 5: Synthesis of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one The product from Step 4 is heated under reflux with N-(2-bromoethyl)phthalimide, potassium carbonate, and sodium iodide in 2-butanone under a nitrogen atmosphere for 4 days. The mixture is cooled, filtered, and the filtrate is evaporated. The residue is treated with methanol, and the resulting solid is filtered, washed, and recrystallized from ethyl acetate.
Step 6: Synthesis of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one The phthalimidoethyl intermediate is stirred with hydrazine hydrate in a mixture of chloroform and ethanol at room temperature under a nitrogen atmosphere for 18 hours. Additional hydrazine hydrate is added, and stirring is continued for another 4 hours. The solid is filtered off, and the filtrate is evaporated. The residue is dissolved in dichloromethane, and any insoluble material is removed by filtration.
Step 7: Synthesis of this compound To a stirred solution of the aminoethyl intermediate in water and 1 N HCl at 80 °C, a solution of sodium cyanate in water is added dropwise. The mixture is stirred for 2 hours, then cooled in an ice bath and basified with 2 N NaOH. The product is extracted with dichloromethane, dried over magnesium sulfate, and the solvent is evaporated to yield this compound.
Purification Protocols
Column Chromatography: Silica gel column chromatography is employed for the purification of intermediates. A typical procedure involves dissolving the crude product in a minimal amount of the eluent and loading it onto a pre-packed silica gel column. The product is then eluted using a solvent system such as dichloromethane/methanol with a gradient to separate the desired compound from impurities.
Recrystallization: Recrystallization is used to purify solid intermediates and the final product. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethyl acetate). The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration.
Purity Analysis by RP-UPLC
The purity of this compound can be determined using a validated Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method.
-
Column: ACQUITY UPLC HSS C18 SB column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 N aqueous KH₂PO₄ buffer (pH 5.4) in a 33.6:66.4 (v/v) ratio.
-
Flow Rate: 0.27 mL/min
-
Column Temperature: 29.6 °C
-
Detection: PDA detector at 272.0 nm
Signaling Pathway of Ensifentrine
Ensifentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, which are enzymes responsible for the degradation of cAMP and cGMP. The inhibition of these enzymes leads to an increase in intracellular levels of these second messengers, resulting in a cascade of downstream effects.
Caption: Mechanism of action of ensifentrine.
References
- 1. Novel synthesis and anti-pathogenic properties of ensifentrine and its intermediates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (75535-96-5) for sale [vulcanchem.com]
- 3. Synthonix, Inc > 75535-96-5 | 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one [synthonix.com]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols for Preclinical Nebulized Ensifentrine Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2][3] This dual inhibitory action confers both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][4] Preclinical research is essential to further elucidate its mechanisms of action and evaluate its efficacy in various disease models. These application notes provide detailed protocols for the preparation and administration of nebulized ensifentrine in established preclinical models of COPD and asthma.
Ensifentrine's mechanism of action involves the inhibition of PDE3 and PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[5][6][7] Increased cAMP in airway smooth muscle results in relaxation and bronchodilation.[5][8] In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators, thereby reducing inflammation.[6][9] This dual effect addresses both major components of obstructive airway diseases.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of nebulized ensifentrine.
Table 1: Bronchoprotective Effects of Nebulized Ensifentrine in Guinea Pigs
| Ensifentrine Dose (Inhaled) | Protection Against Spasmogen-Induced Bronchoconstriction |
| 0.01 mg/kg | Dose-dependent protection |
| 0.02 mg/kg | Dose-dependent protection |
| 0.04 mg/kg | Dose-dependent protection |
| 0.08 mg/kg | Dose-dependent protection |
Source: Data compiled from preclinical studies.[6]
Table 2: Anti-Inflammatory Effects of Aerosolized Ensifentrine in Ovalbumin-Sensitized Guinea Pigs
| Ensifentrine Concentration (Aerosolized) | Effect on Antigen-Induced Eosinophil Migration into Nasal Passages |
| 0.1 mg/mL | Significant and dose-dependent suppression |
| 0.3 mg/mL | Significant and dose-dependent suppression |
| 1.0 mg/mL | >80% inhibition |
Source: Data compiled from preclinical studies.[6]
Experimental Protocols
Protocol 1: Preparation of Nebulized Ensifentrine Formulation
This protocol describes the preparation of an ensifentrine suspension for nebulization in preclinical experiments, based on formulations described in patent literature for animal studies.
Materials:
-
Ensifentrine powder
-
Sterile saline (0.9% NaCl)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, pyrogen-free water for injection (WFI)
-
Vortex mixer
-
pH meter
-
Sterile conical tubes or vials
Procedure:
-
Weighing Ensifentrine: Accurately weigh the required amount of ensifentrine powder based on the desired final concentration (e.g., 0.1, 0.3, or 1.0 mg/mL).
-
Vehicle Preparation: Prepare a vehicle of acidified sterile saline. A patent describing preclinical studies with ensifentrine (RPL554) mentions the use of acidified saline at pH 2.5 or 3.5 as a vehicle.[10] To prepare, take a known volume of sterile saline and adjust the pH using a small amount of dilute HCl.
-
Suspension Preparation:
-
Add a small volume of the acidified saline vehicle to the weighed ensifentrine powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
For a 1 mg/mL suspension, for example, add 1 mg of ensifentrine to each mL of acidified saline.
-
-
pH Confirmation: Confirm the final pH of the suspension using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.
-
Storage: Store the prepared suspension in a sterile, sealed container at 2-8°C, protected from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Note on Alternative Formulations: For exploratory studies, other vehicles can be considered. A product data sheet for ensifentrine suggests a vehicle for in vivo use consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 10% DMSO and 90% (20% SBE-β-CD in saline).[11] The choice of vehicle should be guided by the specific experimental requirements and animal model. The clinically approved formulation for human use is a suspension at pH 6.7 containing polysorbate 20 and sorbitan monolaurate, among other excipients.[12]
Protocol 2: Induction of a COPD-like Inflammatory Model using Lipopolysaccharide (LPS) Nebulization in Mice
This protocol is adapted from established methods to induce neutrophilic lung inflammation, a key feature of COPD.
Materials:
-
Lipopolysaccharide (LPS) from Pseudomonas aeruginosa or Escherichia coli
-
Sterile, pyrogen-free saline
-
Whole-body plethysmography chamber or nose-only exposure system
-
Ultrasonic or jet nebulizer
-
Prepared nebulized ensifentrine or vehicle control
Procedure:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6 or BALB/c strains) to the exposure chamber for a few days prior to the experiment.
-
LPS Solution Preparation: Prepare a 1 g/L solution of LPS in sterile saline.[7]
-
LPS Challenge:
-
Place the mice in the exposure chamber.
-
Nebulize the LPS solution for a defined period (e.g., 30 minutes to 2 hours).[7]
-
-
Ensifentrine Treatment:
-
Administer nebulized ensifentrine or vehicle control at a predetermined time point relative to the LPS challenge (e.g., 1 hour before or immediately after).
-
Place the animals in a separate, clean exposure chamber for nebulization of the treatment. Nebulization time will depend on the nebulizer's output and the desired dose.
-
-
Post-Challenge Monitoring and Analysis:
-
At a specified time after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-6).
-
Collect lung tissue for histological examination (e.g., H&E staining for inflammatory cell infiltration) and gene expression analysis of inflammatory markers.
-
Protocol 3: Induction of an Asthma-like Inflammatory Model using Ovalbumin (OVA) Sensitization and Challenge in Mice
This protocol describes a common method to induce allergic airway inflammation.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
Whole-body plethysmography chamber or nose-only exposure system
-
Ultrasonic or jet nebulizer
-
Prepared nebulized ensifentrine or vehicle control
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice (e.g., BALB/c strain) via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.[2]
-
-
OVA Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice by exposing them to a nebulized 1% OVA solution in PBS for 30 minutes.[2]
-
-
Ensifentrine Treatment:
-
Administer nebulized ensifentrine or vehicle control at a predetermined time point relative to each OVA challenge (e.g., 1 hour before).
-
-
Post-Challenge Analysis:
-
24 to 48 hours after the final OVA challenge, perform outcome assessments.
-
Measure airway hyperresponsiveness (AHR) to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.
-
Collect BALF for analysis of inflammatory cells (particularly eosinophils) and Th2 cytokines (e.g., IL-4, IL-5, IL-13).
-
Collect blood for measurement of OVA-specific IgE levels.
-
Perform histological analysis of lung tissue for eosinophilic inflammation and mucus production (e.g., PAS staining).
-
Visualizations
Caption: Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP levels.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. US9956171B2 - Liquid inhalation formulation comprising RPL554 - Google Patents [patents.google.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fda.gov [fda.gov]
Experimental Design for Studying Ensifentrine in COPD Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2] This unique mechanism of action combines bronchodilatory and anti-inflammatory effects, making it a promising therapeutic candidate for Chronic Obstructive Pulmonary Disease (COPD).[3][4] PDE3 inhibition leads to the relaxation of airway smooth muscle, resulting in bronchodilation, while PDE4 inhibition suppresses the release of pro-inflammatory mediators from various immune cells.[5][6] These dual effects address key pathological features of COPD, including airflow limitation, chronic inflammation, and mucus hypersecretion.[1][7]
These application notes provide a comprehensive guide for the preclinical evaluation of ensifentrine in relevant COPD models. The protocols detailed below cover in vivo, ex vivo, and in vitro models to assess the efficacy of ensifentrine and elucidate its mechanism of action.
Signaling Pathway of Ensifentrine
Ensifentrine's dual inhibition of PDE3 and PDE4 increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells.[5][6] In airway smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause muscle relaxation and bronchodilation.[6] In inflammatory cells, increased cAMP levels suppress the activation of transcription factors, such as NF-κB, thereby reducing the production and release of pro-inflammatory cytokines and chemokines like TNF-α, interleukins, and leukotrienes.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. med.unc.edu [med.unc.edu]
- 4. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 5. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
- 6. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
Assessing the Bronchodilatory Activity of Ensifentrine in Isolated Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensifentrine (RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both bronchodilatory and anti-inflammatory effects.[1][2] Its mechanism of action involves the inhibition of these enzymes, which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP).[3][4] By preventing cAMP breakdown in airway smooth muscle and inflammatory cells, ensifentrine leads to smooth muscle relaxation and a reduction in inflammatory responses.[3][4] This document provides detailed application notes and protocols for assessing the bronchodilatory activity of ensifentrine in isolated guinea pig tracheal and human bronchial tissues, key preclinical models for evaluating potential therapeutic agents for obstructive airway diseases such as COPD and asthma.
Signaling Pathway of Ensifentrine
The bronchodilatory and anti-inflammatory effects of ensifentrine are mediated through the modulation of intracellular cAMP levels.
Experimental Protocols
Preparation of Isolated Tracheal and Bronchial Tissues
Objective: To isolate viable guinea pig tracheal rings and human bronchial segments for in vitro assessment of bronchodilatory activity.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g) or human lung tissue from surgical resections.
-
Krebs-Henseleit Solution (see composition below).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Dissection instruments (scissors, forceps).
-
Petri dishes.
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and continuously bubble with carbogen gas to maintain a pH of 7.4 at 37°C.[5][6]
Protocol for Guinea Pig Tracheal Rings:
-
Humanely euthanize the guinea pig via an approved method (e.g., CO₂ inhalation followed by cervical dislocation).
-
Carefully dissect the trachea free from surrounding connective tissue and place it in ice-cold Krebs-Henseleit solution.[4]
-
Under a dissecting microscope, cut the trachea into rings, each 2-3 cartilage bands wide (approximately 4-5 mm in length).[4][5]
-
For some experiments, the epithelium can be removed by gently rubbing the inner surface with a small wooden stick.
-
Store the prepared rings in fresh, aerated Krebs-Henseleit solution until mounting.
Protocol for Human Bronchial Rings:
-
Obtain human lung tissue from patients undergoing thoracic surgery (with appropriate ethical approval and patient consent).
-
Place the tissue immediately in cold Krebs-Henseleit solution.
-
Dissect sub-segmental bronchi (2-4 mm internal diameter) free from the lung parenchyma.[3]
-
Cut the bronchi into rings of approximately 2-3 mm in width.
-
Handle the tissues carefully to maintain the integrity of the smooth muscle and epithelium.
Organ Bath Assay for Bronchodilatory Activity
Objective: To measure the relaxant effect of ensifentrine on pre-contracted isolated airway tissues.
Materials:
-
Isolated tracheal or bronchial rings.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Krebs-Henseleit Solution.
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Contractile agents (e.g., Carbachol, Histamine, Potassium Chloride).
-
Ensifentrine solutions of varying concentrations.
Experimental Workflow:
Protocol:
-
Mount the isolated tissue rings between two stainless steel hooks in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an optimal resting tension to the tissues (e.g., 1.0-1.5 g for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
After equilibration, assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissues and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction using a contractile agonist. The choice of agonist can influence the results; carbachol (a muscarinic agonist) or histamine are commonly used. For example, pre-contract human bronchi with carbachol at a concentration that produces 70% of the maximal response (EC70).[3]
-
Once a stable contraction plateau is reached, add ensifentrine in a cumulative, concentration-dependent manner to the organ bath.
-
Record the changes in isometric tension continuously using a data acquisition system.
-
The relaxant response to each concentration of ensifentrine is expressed as a percentage of the pre-induced contraction.
Data Analysis
Objective: To quantify the potency and efficacy of ensifentrine as a bronchodilator.
Calculations:
-
Percentage of Relaxation:
-
Relaxation (%) = [(Tension after agonist - Tension after ensifentrine) / (Tension after agonist - Baseline tension)] x 100
-
-
Concentration-Response Curves:
-
Plot the percentage of relaxation against the logarithm of the molar concentration of ensifentrine.
-
-
EC₅₀ and Eₘₐₓ:
-
The EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis. The pEC₅₀ is the negative logarithm of the EC₅₀.
-
Quantitative Data Summary
The following tables summarize the reported bronchodilatory activity of ensifentrine in isolated human and guinea pig airway tissues.
Table 1: Bronchodilatory Effect of Ensifentrine on Isolated Human Bronchi
| Contractile Agent | Parameter | Value | Reference |
| Carbachol (EC₇₀) | Eₘₐₓ | 81.72 ± 6.55% | [3] |
| Carbachol (EC₇₀) | pEC₅₀ | 4.83 ± 0.12 | [3] |
Table 2: Bronchodilatory Effect of Ensifentrine on Isolated Guinea Pig Trachea
| Contractile Method | Ensifentrine Concentration | Inhibition of Contraction | Reference |
| Electrical Field Stimulation | 100 nM | ~50% | [8] |
Logical Relationships in Experimental Design
The assessment of a novel bronchodilator like ensifentrine follows a logical progression from in vitro characterization to preclinical in vivo studies and ultimately to clinical trials. The isolated tissue assays described here are a critical component of the initial pharmacological profiling.
Conclusion
The protocols and data presented provide a framework for the preclinical assessment of ensifentrine's bronchodilatory properties in isolated airway tissues. These ex vivo models are invaluable tools for characterizing the pharmacological profile of novel respiratory therapeutics, offering insights into their potential efficacy in human subjects. The potent relaxant effect of ensifentrine in both human and guinea pig airways, as demonstrated through these methods, supports its development as a treatment for obstructive lung diseases.[3][8]
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. A dose-ranging study of the inhaled dual phosphodiesterase 3 and 4 inhibitor ensifentrine in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ensifentrine in Primary Human Bronchial Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ensifentrine, a dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, in in vitro studies with primary human bronchial epithelial (HBE) cells. The protocols detailed below cover the assessment of ensifentrine's anti-inflammatory properties, its effects on mucociliary clearance via ciliary beat frequency, and its impact on ion transport through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Introduction
Ensifentrine is a novel inhaled therapeutic that exerts both bronchodilatory and anti-inflammatory effects.[1][2][3] Its mechanism of action involves the dual inhibition of PDE3 and PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] In primary human bronchial epithelial cells, this increase in cAMP has been shown to modulate inflammatory responses, enhance ciliary activity, and stimulate CFTR-dependent ion secretion, highlighting its therapeutic potential for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF).[1][4]
Mechanism of Action in HBE Cells
In HBE cells, ensifentrine's dual PDE inhibition leads to the accumulation of intracellular cAMP. This has three primary downstream effects that can be investigated using the protocols outlined in this document:
-
Anti-inflammatory Effects: By inhibiting PDE4, ensifentrine suppresses the production of pro-inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in response to inflammatory stimuli like Interleukin-1β (IL-1β).[1]
-
Enhanced Ciliary Beat Frequency: Increased cAMP levels stimulate the motility of cilia, leading to an increased ciliary beat frequency (CBF). This is a key component of mucociliary clearance, the lung's innate defense mechanism.
-
Stimulation of CFTR-Dependent Chloride Secretion: Ensifentrine activates the CFTR channel, promoting the secretion of chloride ions across the apical membrane of epithelial cells.[4] This is crucial for maintaining airway surface liquid hydration and facilitating mucus clearance.
Data Summary
The following tables summarize the quantitative effects of ensifentrine on primary human bronchial epithelial cells as reported in scientific literature.
Table 1: Effect of Ensifentrine on Ciliary Beat Frequency (CBF)
| Treatment Duration | Ensifentrine Concentration | Mean Increase in CBF (%) | Significance (p-value) |
| 1 minute | 10 µM | 2.6 ± 0.8 | < 0.05 |
| 5 minutes | 10 µM | 8.1 ± 1.2 | < 0.001 |
| 30 minutes | 10 µM | 10.4 ± 1.8 | < 0.001 |
| Data from a 2023 study on in vitro effects of ensifentrine.[4] |
Table 2: Anti-inflammatory Effects of Ensifentrine on IL-1β-stimulated HBE Cells
| Cytokine | Ensifentrine Concentration | % Inhibition (relative to IL-1β alone) |
| MCP-1 | Dose-dependent | Data not available in a quantitative format. Ensifentrine reduces the production of MCP-1.[1] |
| GM-CSF | Dose-dependent | Data not available in a quantitative format. Ensifentrine reduces the production of GM-CSF.[1] |
| Qualitative data indicates a dose-dependent reduction.[1] Specific quantitative data from dose-response studies are needed for a complete profile. |
Table 3: Effect of Ensifentrine on CFTR-Mediated Chloride Secretion
| Parameter | Ensifentrine Concentration | Fold-Potentiation of Forskolin-Stimulated CFTR Activity |
| CFTR Activity | 10 µM | ~10-fold |
| Data from a 2023 study on in vitro effects of ensifentrine.[4] |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the standard procedure for culturing primary HBE cells to form a differentiated, polarized epithelium, which is essential for the subsequent functional assays.
Materials:
-
Primary Human Bronchial Epithelial Cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Air-Liquid Interface (ALI) Medium
-
Collagen-coated permeable supports (e.g., Transwells®)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Expansion of HBE Cells:
-
Thaw cryopreserved primary HBE cells and plate them in collagen-coated cell culture flasks.
-
Culture the cells in BEGM at 37°C and 5% CO2, changing the medium every 48 hours until the cells reach 80-90% confluency.
-
-
Seeding on Permeable Supports:
-
Trypsinize the confluent monolayer of HBE cells and resuspend them in ALI medium.
-
Seed the cells onto the apical side of collagen-coated permeable supports at a high density.
-
Add ALI medium to both the apical and basolateral chambers and culture for 24-48 hours to allow for the formation of a confluent monolayer.
-
-
Differentiation at ALI:
-
Once the cells are confluent on the permeable supports, remove the medium from the apical chamber to establish the air-liquid interface.
-
Continue to feed the cells by changing the medium in the basolateral chamber every 48 hours.
-
Allow the cells to differentiate for at least 21 days. Successful differentiation is characterized by the presence of ciliated cells, mucus-producing goblet cells, and the development of tight junctions.
-
Protocol 2: Assessment of Anti-Inflammatory Effects of Ensifentrine
This protocol details the methodology to evaluate the inhibitory effect of ensifentrine on the production of pro-inflammatory cytokines in differentiated HBE cells.
Materials:
-
Differentiated HBE cells cultured at ALI (from Protocol 1)
-
Ensifentrine stock solution (in DMSO)
-
Recombinant Human Interleukin-1β (IL-1β)
-
ALI medium
-
ELISA kits for Human MCP-1 and GM-CSF
Procedure:
-
Pre-treatment with Ensifentrine:
-
Prepare serial dilutions of ensifentrine in ALI medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Add the ensifentrine dilutions or vehicle control to the basolateral medium of the differentiated HBE cell cultures.
-
Pre-incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
Inflammatory Stimulation:
-
Following the pre-incubation period, add IL-1β to the basolateral medium to a final concentration of 1-10 ng/mL (concentration to be optimized for the specific cell source).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the 24-hour incubation, collect the basolateral medium from each well.
-
Centrifuge the samples to remove any cellular debris.
-
Quantify the concentration of MCP-1 and GM-CSF in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Protocol 3: Measurement of Ciliary Beat Frequency (CBF)
This protocol describes how to measure the effect of ensifentrine on the ciliary beat frequency of differentiated HBE cells.
Materials:
-
Differentiated HBE cells cultured at ALI (from Protocol 1)
-
Ensifentrine stock solution (in DMSO)
-
ALI medium
-
Inverted microscope with a high-speed camera
-
Image analysis software for CBF measurement
Procedure:
-
Cell Preparation and Treatment:
-
Place the permeable support with differentiated HBE cells in a chamber on the microscope stage, maintaining the temperature at 37°C.
-
Add ALI medium containing the desired concentration of ensifentrine or vehicle control to the apical surface of the cells.
-
-
Image Acquisition:
-
Immediately begin recording videos of the ciliated cells using a high-speed camera (e.g., at 100-500 frames per second).
-
Record videos at multiple time points (e.g., 1, 5, 15, and 30 minutes) after the addition of ensifentrine.
-
Select multiple regions of interest with actively beating cilia for each condition.
-
-
Data Analysis:
-
Use specialized software to analyze the recorded videos and determine the ciliary beat frequency in Hertz (Hz).
-
Calculate the average CBF for each condition and time point.
-
Express the results as a percentage change from the baseline or vehicle control.
-
Protocol 4: Measurement of CFTR-Dependent Chloride Secretion using Ussing Chambers
This protocol outlines the use of Ussing chambers to measure changes in ion transport, specifically CFTR-mediated chloride secretion, in response to ensifentrine.
Materials:
-
Differentiated HBE cells cultured on permeable supports (e.g., Snapwells®)
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Ringer Bicarbonate solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
Ensifentrine stock solution (in DMSO)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Mounting the Epithelium:
-
Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed (95% O2, 5% CO2) Krebs-Ringer Bicarbonate solution.
-
-
Electrophysiological Recordings:
-
Equilibrate the system and measure the baseline short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 10 µM) to the apical chamber.
-
Once a new stable baseline is reached, add ensifentrine to the apical and/or basolateral chamber at the desired concentration(s).
-
After observing the effect of ensifentrine, stimulate CFTR-dependent secretion by adding forskolin (e.g., 10 µM) to the basolateral chamber.
-
To confirm that the observed change in Isc is CFTR-dependent, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber at the end of the experiment.
-
-
Data Analysis:
-
Record the changes in Isc in response to each compound.
-
Calculate the magnitude of the ensifentrine-induced and forskolin-stimulated Isc.
-
Compare the responses in ensifentrine-treated cells to vehicle-treated controls.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the multifaceted effects of ensifentrine on primary human bronchial epithelial cells. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anti-inflammatory, pro-mucociliary clearance, and ion transport-modulating properties of this novel therapeutic agent. These in vitro findings are crucial for furthering our understanding of ensifentrine's mechanism of action and for its continued development in the treatment of respiratory diseases.
References
- 1. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veronapharma.com [veronapharma.com]
- 3. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (E/Z)-Ensifentrine Solubility: A Technical Guide for In Vitro Research
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for successful in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing (E/Z)-ensifentrine for experimental use.
This guide offers practical solutions and detailed protocols to ensure consistent and reliable results in your cell-based assays and other in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has been shown to effectively dissolve the compound at high concentrations.
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: Commercially available data indicates that this compound is soluble in DMSO at concentrations of 20 mg/mL (41.88 mM) and 25 mg/mL (52.35 mM)[1][2]. To aid dissolution, especially at higher concentrations, sonication is recommended[1].
Q3: this compound is described as "slightly soluble" in some sources. What does this mean for my experiments?
A3: The term "slightly soluble" suggests that while DMSO is an effective solvent, achieving high concentrations may require physical assistance like vortexing or sonication. It is crucial to visually inspect your stock solution to ensure complete dissolution before further dilution into your experimental media.
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you encounter solubility issues, refer to the troubleshooting guide below for a stepwise approach to resolving the problem. Gentle warming (e.g., to 37°C) can also be attempted, but be cautious of potential compound degradation.
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: It is critical to minimize the final concentration of DMSO in your cell culture experiments to avoid solvent-induced artifacts. Published studies using this compound in cell-based assays have maintained a final DMSO concentration of less than 0.5%[3]. This is a standard recommendation for most in vitro work to ensure cell viability and normal function.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to address common solubility challenges with this compound.
Issue: Precipitate forms when diluting the DMSO stock solution in aqueous media.
Cause: This is a common issue for hydrophobic compounds when they are transferred from a high-concentration organic solvent stock to an aqueous buffer or cell culture medium.
Solution:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Pre-warming: Gently warm both your stock solution and the aqueous diluent to 37°C before mixing.
-
Vortexing During Dilution: Add the stock solution to the aqueous media dropwise while continuously vortexing to ensure rapid and uniform dispersion.
-
Use of Pluronic F-68: For particularly challenging situations, consider the inclusion of a small amount of a non-ionic surfactant like Pluronic F-68 in your final dilution buffer, which can help to maintain solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in commonly used laboratory solvents.
| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |
| DMSO | 25 mg/mL | 52.35 mM | Ultrasonic assistance may be needed. | [2] |
| DMSO | 20 mg/mL | 41.88 mM | Sonication is recommended. | [1] |
| Dimethyl formamide (DMF) | Slightly soluble | - | Quantitative data not available. | [3][4] |
| Water | Insoluble | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 477.56 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Vortex the working solution gently before adding it to your cell cultures.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Preparing this compound for In Vitro Studies
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for resolving solubility problems.
Signaling Pathway of Ensifentrine
Caption: Simplified signaling pathway of ensifentrine.
References
- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensifentrine | PDE | TargetMol [targetmol.com]
- 3. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction | MDPI [mdpi.com]
- 4. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in long-term stability of ensifentrine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of ensifentrine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ensifentrine in solution?
A1: The primary stability concerns for ensifentrine solutions include chemical degradation under various conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[1] Polymorphic transformation of ensifentrine has also been observed, which can affect its physicochemical properties, including solubility and stability.[2]
Q2: What are the recommended storage conditions for ensifentrine stock solutions?
A2: For optimal long-term stability, it is recommended to store stock solutions of ensifentrine at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also advised to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[3]
Q3: In which solvents is ensifentrine soluble, and are there any recommended solvents for preparing research solutions?
A3: Ensifentrine is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (with the need for ultrasonic treatment).[4] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution.[4] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline), which may result in a suspended solution requiring sonication.[4] Studies have also shown solubility in methanol (2.35 ± 0.04 mg/mL), ethanol (1.92 ± 0.03 mg/mL), and phosphate buffer at pH 6.4 (3.02 ± 0.05 mg/mL).[5]
Q4: What are the known degradation pathways for ensifentrine?
A4: Forced degradation studies have shown that ensifentrine degrades under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[1] The primary metabolic routes in vivo are oxidative, involving hydroxylation and O-demethylation, followed by conjugation (e.g., glucuronidation).[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in a stored ensifentrine solution. | - The storage temperature is too high, leading to decreased solubility or degradation. - The solvent has evaporated, increasing the concentration beyond the solubility limit. - pH of the solution has shifted. | - Ensure storage at the recommended -20°C or -80°C.[3] - Use tightly sealed containers to prevent solvent evaporation. - If precipitation occurs upon thawing, gentle warming and sonication may aid in redissolving the compound.[3] - Verify the pH of the solution and adjust if necessary, keeping in mind that ensifentrine's stability is pH-dependent. |
| Loss of potency or inconsistent results in bioassays. | - Degradation of ensifentrine due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).[1][3] - Interaction with other components in the experimental medium. | - Prepare fresh working solutions daily from a properly stored stock.[3] - Protect solutions from light by using amber vials or covering containers with foil. - Perform a stability-indicating assay (e.g., RP-UPLC) to check the integrity of the ensifentrine solution.[8] - Evaluate potential interactions with your specific assay components. |
| Unexpected peaks observed during chromatographic analysis. | - Presence of degradation products due to exposure to stress conditions (e.g., acid, base, heat, light, or oxidizing agents).[1] - Impurities from the initial synthesis of ensifentrine. | - Conduct forced degradation studies to identify the retention times of potential degradation products.[1] - Use a validated stability-indicating analytical method to ensure separation of the parent drug from any degradants.[8] - Obtain a reference standard for known impurities if available to confirm their identity. |
| Color change in the ensifentrine solution. | - Oxidation of the compound. - Photodegradation. | - Degas solvents before use to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive to oxidation. - Strictly adhere to storage in light-protected containers. |
Quantitative Data on Ensifentrine Degradation
The following table summarizes the degradation kinetics of ensifentrine under various stress conditions as identified in forced degradation studies.
| Stress Condition | Reagent/Condition | Observed Degradation Kinetics | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Zero-order | [1] |
| Acidic Hydrolysis | 0.5 N HCl | First-order | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | First-order | [1] |
| Alkaline Hydrolysis | 0.5 N NaOH | Zero-order | [1] |
| Oxidative | 3% H₂O₂ | First-order | [1] |
| Oxidative | 5% H₂O₂ | First-order | [1] |
| Thermal | 60°C | Zero-order | [1] |
| Neutral Hydrolysis | Water | First-order | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method for Ensifentrine
This protocol outlines a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method for the quantitative analysis of ensifentrine and the separation of its degradation products.
1. Instrumentation and Columns:
-
UPLC system with a PDA detector (e.g., Waters Acquity UPLC system).[3]
-
Analytical column: ACQUITY UPLC HSS C18 SB column (2.1 x 100 mm, 1.8 µm).[8]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).
-
Water (UPLC grade).
-
Mobile Phase: 0.01 N aqueous KH₂PO₄ buffer (pH 5.4) and acetonitrile in a 66.4:33.6 (v/v) ratio.[8]
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.[8]
3. Chromatographic Conditions:
-
Flow Rate: 0.27 mL/min.[8]
-
Column Temperature: 29.6°C.[8]
-
Sample Temperature: 15°C.[8]
-
Injection Volume: 2 µL.[8]
-
UV Detection Wavelength: 272.0 nm.[8]
-
Run Mode: Isocratic.[8]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve ensifentrine in the diluent to obtain a known concentration (e.g., 150 µg/mL).
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range of the assay (e.g., 15 µg/mL).
-
Sample Solution: Prepare the sample to be tested in the diluent to achieve an expected ensifentrine concentration similar to the working standard solution.
5. Procedure:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution multiple times (e.g., n=6) to establish system suitability (checking for parameters like theoretical plates, tailing factor, and %RSD of peak area).
-
Inject the sample solutions.
-
Quantify the amount of ensifentrine in the samples by comparing the peak area with that of the working standard. The specificity of the method for stability-indicating purposes is confirmed by the separation of the ensifentrine peak from any degradation product peaks.[8]
Protocol 2: Forced Degradation Study of Ensifentrine Solution
This protocol describes the conditions for inducing degradation of ensifentrine to understand its stability profile.
1. General Sample Preparation:
-
Prepare a stock solution of ensifentrine in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl or 0.5 N HCl and reflux for a specified period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH or 0.5 N NaOH and reflux for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% or 20% H₂O₂ and keep at 60°C for 30 minutes.[8]
-
Thermal Degradation: Reflux the stock solution in water at 60°C for 6 hours.[8]
-
Photolytic Degradation: Expose the stock solution (e.g., 400 µg/mL) to UV radiation for 200 W hrs/m² or for 7 days in a photostability chamber.[8]
3. Analysis:
-
At the end of the exposure period, dilute the stressed samples to a suitable concentration (e.g., 15 µg/mL) with the mobile phase.
-
Analyze the samples using the validated stability-indicating UPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development of ensifentrine in bulk and inhalation formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Potential Off-Target Effects of Ensifentrine in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ensifentrine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret cellular assays while minimizing potential off-target effects of this novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ensifentrine?
A1: Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2][3][4] By inhibiting these enzymes, ensifentrine prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels. This dual inhibition results in both bronchodilator (via PDE3 inhibition in airway smooth muscle) and anti-inflammatory effects (via PDE4 inhibition in inflammatory cells).[4][5][6][7]
Q2: What are the known on-target effects of ensifentrine in cellular assays?
A2: In cellular assays, the primary on-target effects of ensifentrine are the increase in intracellular cAMP levels, relaxation of airway smooth muscle cells, and reduction of pro-inflammatory responses.[4][5][7] A key anti-inflammatory effect is the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated immune cells.
Q3: What are the potential off-target effects of ensifentrine?
A3: While ensifentrine is highly selective for PDE3 and PDE4, all small molecule inhibitors have the potential for off-target effects, particularly at high concentrations.[1][2] Potential off-target effects could arise from weak inhibition of other PDE isoforms or interaction with other cellular proteins. It is crucial to use the lowest effective concentration of ensifentrine in your assays to minimize these risks.
Q4: How can I distinguish between PDE3 and PDE4 mediated effects in my cellular assay?
A4: To dissect the individual contributions of PDE3 and PDE4 inhibition, you can use selective inhibitors of each enzyme as controls. For example, a highly selective PDE3 inhibitor (e.g., cilostamide) and a highly selective PDE4 inhibitor (e.g., rolipram) can be used in parallel with ensifentrine. Comparing the cellular response to these specific inhibitors with the response to ensifentrine can help elucidate the relative contribution of each pathway.
Q5: What are the recommended concentrations of ensifentrine to use in cellular assays?
A5: The optimal concentration of ensifentrine will depend on the specific cell type and assay. Based on its in vitro potency, a good starting point for functional cellular assays is in the nanomolar to low micromolar range. It is essential to perform a dose-response curve to determine the EC50 for your specific endpoint and to select a concentration that is on the plateau of the on-target effect curve while being well below any cytotoxic concentrations.
Understanding Ensifentrine's Signaling Pathway
The primary signaling pathway of ensifentrine involves the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn mediates various cellular responses including smooth muscle relaxation and reduced inflammation.
Caption: Ensifentrine inhibits PDE3 and PDE4, increasing cAMP levels and activating PKA.
Quantitative Data: Ensifentrine Potency and Selectivity
Ensifentrine exhibits high potency for PDE3 and PDE4, with significantly lower activity against other PDE isoforms, indicating its selectivity.
| Target | IC50 (nM) | Reference Cell-Based Assay |
| PDE3 | 0.4 | Recombinant human PDE3 enzyme assay |
| PDE4 | 1479 | Recombinant human PDE4 enzyme assay |
| TNF-α release | 520 | LPS-stimulated human monocytes |
| Cell Proliferation | 460 | Phytohemagglutinin-stimulated human mononuclear cells |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Here are detailed protocols for key cellular assays to assess the on-target and potential off-target effects of ensifentrine.
cAMP Accumulation Assay (HTRF)
This protocol describes how to measure the intracellular accumulation of cAMP in response to ensifentrine using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for measuring cAMP accumulation using an HTRF assay.
Materials:
-
Cells expressing PDE3 and/or PDE4 (e.g., A549, human airway smooth muscle cells)
-
Cell culture medium
-
384-well white microplate
-
Ensifentrine
-
Forskolin (positive control, adenylyl cyclase activator)
-
Selective PDE3 and PDE4 inhibitors (optional controls)
-
HTRF cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well white microplate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of ensifentrine in assay buffer. Also, prepare positive (forskolin) and negative (vehicle) controls.
-
Cell Treatment: Remove the culture medium and add the ensifentrine dilutions and controls to the cells. Incubate for 30 minutes at room temperature.
-
Reagent Addition: Add the HTRF lysis buffer containing the cAMP-d2 conjugate, followed by the anti-cAMP cryptate conjugate, according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Plot the dose-response curve to determine the EC50 of ensifentrine.
TNF-α Release Assay (ELISA)
This protocol outlines the measurement of TNF-α release from LPS-stimulated human monocytes or a similar cell line (e.g., THP-1) to assess the anti-inflammatory effects of ensifentrine.
Materials:
-
Human monocytic cells (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Ensifentrine
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Differentiation (for THP-1 cells): Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours to differentiate them into macrophage-like cells. Wash the cells with fresh medium.
-
Compound Pre-treatment: Add serial dilutions of ensifentrine or controls (dexamethasone, vehicle) to the cells and incubate for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α from the standard curve. Plot the percentage inhibition of TNF-α release against the ensifentrine concentration to determine the IC50.
Cytotoxicity Assay (MTT)
This assay is crucial for determining the concentration range at which ensifentrine may induce off-target cytotoxicity, helping to define the therapeutic window for your in vitro experiments.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well clear microplate
-
Ensifentrine
-
Staurosporine (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of ensifentrine and controls (staurosporine, vehicle) to the cells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the ensifentrine concentration to determine the CC50 (cytotoxic concentration 50%).
Troubleshooting Guides
Issue: Inconsistent or No cAMP Response
| Possible Cause | Solution |
| Low adenylyl cyclase activity | Stimulate cells with a low concentration of forskolin to amplify the cAMP signal. |
| High PDE activity in cells | Ensure that a non-specific PDE inhibitor like IBMX is included in the assay buffer if you are not specifically measuring the effect on native PDEs. |
| Cell health issues | Confirm cell viability and ensure cells are in the logarithmic growth phase. |
| Incorrect ensifentrine concentration | Perform a wide dose-response curve to ensure you are testing within the active range. |
| Reagent degradation | Use fresh reagents and ensure proper storage of the HTRF kit components. |
Issue: High Background in TNF-α ELISA
| Possible Cause | Solution |
| Contamination of reagents or cells | Use sterile technique and fresh, endotoxin-free reagents. |
| Inadequate washing | Increase the number of wash steps and ensure complete aspiration of buffer between washes. |
| Non-specific antibody binding | Ensure the blocking buffer is appropriate for the assay and incubate for the recommended time. |
| Over-stimulation with LPS | Titrate the LPS concentration to find the optimal level for stimulation without causing excessive cell death. |
Issue: Observed Cytotoxicity at Expected Therapeutic Concentrations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
| Possible Cause | Solution |
| Compound precipitation | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the final concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects | At high concentrations, ensifentrine may interact with other cellular targets. Perform target deconvolution studies or test in a cell line lacking the primary targets (PDE3/4) to confirm off-target liability. |
| Assay interference | The compound may interfere with the MTT reduction process. Use an alternative cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) to confirm the results. |
References
- 1. atsjournals.org [atsjournals.org]
- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veronapharma.com [veronapharma.com]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in ensifentrine experiments
Welcome to the technical support center for ensifentrine research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with ensifentrine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered in a question-and-answer format, providing direct and actionable advice.
I. Inconsistent Potency and Efficacy (IC50 Variability)
Q1: We are observing significant variability in the IC50 values of ensifentrine in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values for ensifentrine can stem from several factors, most notably related to its physicochemical properties and handling.
-
Polymorphism: Ensifentrine exists in different polymorphic forms, each with unique solubility and stability profiles.[1][2][3] Different batches of the compound may contain different polymorphic ratios, leading to variability in the concentration of the active, dissolved compound in your assay. It has been noted that different crystallization processes and solvent polarities can affect the crystal structure and polymorphic form of ensifentrine.[2][3]
-
Solubility and Preparation of Stock Solutions: Ensifentrine has limited solubility in aqueous solutions. Improperly prepared stock solutions or precipitation during dilution into aqueous assay buffers can drastically alter the final concentration. It is soluble in DMSO, but care must be taken when diluting into aqueous media to avoid precipitation.[4][5][6]
-
Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can all impact cellular responses to drug treatment and should be carefully controlled.
-
Assay-Specific Variables: The specific parameters of your assay, such as incubation time and the concentration of stimulating agents (e.g., LPS for TNF-α release assays), can also influence the apparent IC50.
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
II. Issues with Solubility and Compound Stability
Q2: My ensifentrine solution appears to have precipitated after dilution in my cell culture medium. How can I prevent this?
A2: Ensifentrine's solubility is a critical factor for obtaining reliable experimental results. Here are some strategies to maintain its solubility:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Sonication may be required to fully dissolve the compound.[4][5][6]
-
Working Solution Preparation: When preparing working solutions, it is recommended to perform serial dilutions in DMSO before the final dilution into an aqueous buffer or cell culture medium. Pre-warming the aqueous medium to 37°C before adding the ensifentrine-DMSO solution can help prevent precipitation.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect cell viability (typically ≤0.5%).
-
pH of the Medium: The solubility of ensifentrine can be pH-dependent. One study noted that a phosphate buffer at pH 6.4 was a better solvent than others.[7] While cell culture media are typically buffered around pH 7.4, significant changes in pH during the experiment could affect solubility.
Q3: How stable are the different polymorphic forms of ensifentrine in solution?
A3: A recent study has shown that different polymorphs of ensifentrine can convert to other forms under certain conditions.[2][3] For example, forms II and III were found to convert to form I in solutions at both pH 1.2 and pH 7.[2][3] This interconversion can lead to changes in solubility and bioavailability over the course of an experiment, contributing to inconsistent results. When possible, using a single, stable polymorphic form (Form I appears to be the most stable parent form) for all experiments is recommended.[2][3]
III. Inconsistent Results in Specific Assays
Q4: We are seeing variable results in our cAMP measurement assays with ensifentrine. What are some potential causes and solutions?
A4: Assays measuring cyclic AMP (cAMP) are central to studying the mechanism of action of PDE inhibitors like ensifentrine. Variability can arise from several sources:
-
Cell Stimulation: The concentration and timing of the stimulating agent (e.g., forskolin) are critical. Ensure these are consistent across experiments.
-
Phosphodiesterase (PDE) Activity: The endogenous PDE activity in your cells can degrade cAMP. The use of a broad-spectrum PDE inhibitor like IBMX is often recommended to obtain a robust signal, though you should be mindful of its potential to mask the specific effects of ensifentrine if not used carefully.[8]
-
Cell Lysis and Detection: Incomplete cell lysis can lead to an underestimation of cAMP levels. Ensure your lysis buffer is effective and that you are following the manufacturer's protocol for your specific cAMP detection kit.
-
Assay Window: The signal-to-background ratio (assay window) can be affected by cell density and the concentration of the stimulating agent. These may need to be optimized for your specific cell line.[8]
Signaling Pathway of Ensifentrine Action
Caption: Ensifentrine inhibits PDE3 and PDE4, increasing cAMP levels.
Q5: Our anti-inflammatory assays (e.g., TNF-α release) with ensifentrine are not showing a consistent dose-response. What should we check?
A5: Inconsistent dose-response in anti-inflammatory assays can be due to:
-
Stimulant Variability: The potency of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) can vary between batches. It is crucial to titrate each new batch of LPS to determine the optimal concentration for your assay.
-
Cell Health: Inflammatory assays are sensitive to the health of the cells. Ensure your cells are healthy and not stressed before beginning the experiment. High cell confluence can also lead to altered responses.
-
Timing of Treatment: The timing of ensifentrine treatment relative to the inflammatory stimulus can significantly impact the results. Pre-incubation with ensifentrine before adding the stimulus is a common practice, and this timing should be kept consistent.
-
Cytokine Detection: Ensure that your cytokine detection method (e.g., ELISA, HTRF) is within its linear range and that you are following the manufacturer's protocol precisely.
Quantitative Data Summary
The following tables summarize key quantitative data for ensifentrine from various studies.
Table 1: In Vitro Inhibitory Activity of Ensifentrine
| Target | Assay Type | Cell/Enzyme Source | IC50 Value | Reference |
| PDE3A | Enzyme Activity | Recombinant Human | 0.25 nM | [9] |
| PDE3B | Enzyme Activity | Recombinant Human | 0.29 nM | [9] |
| PDE4B2 | Enzyme Activity | Recombinant Human | 290 nM | [9] |
| PDE4 | TNF-α Release | Human Monocytes (LPS-stimulated) | 520 nM | [9] |
| PDE4 | Cell Proliferation | Human Mononuclear Cells (PHA-stimulated) | 460 nM | [9] |
Table 2: Summary of Clinical Trial Lung Function Data (Selected Studies)
| Study | Treatment Group | Metric | Improvement vs. Placebo | p-value | Reference |
| ENHANCE-1 | Ensifentrine 3 mg BID | Avg. FEV1 AUC0-12h (Week 12) | 87 mL | <0.001 | [10] |
| ENHANCE-2 | Ensifentrine 3 mg BID | Avg. FEV1 AUC0-12h (Week 12) | 94 mL | <0.001 | [10] |
| Phase 2b | Ensifentrine 3 mg BID | Peak FEV1 (Week 4) | 200 mL | ≤0.0001 | [9] |
| Phase 2 (on Tiotropium) | Ensifentrine 3 mg BID | Peak FEV1 (Week 4) | 124.2 mL | <0.001 | [9] |
Table 3: Solubility of Ensifentrine in Various Solvents
| Solvent | pH | Solubility (mg/mL) | Reference |
| Methanol | N/A | 2.35 ± 0.04 | [7] |
| Ethanol | N/A | 1.92 ± 0.03 | [7] |
| Phosphate Buffer | 6.4 | 3.02 ± 0.05 | [7] |
| Simulated Nasal Fluid | N/A | 1.05 ± 0.03 | [7] |
| DMSO | N/A | 25 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Measurement of cAMP Levels in Cultured Cells
This protocol is a general guideline for measuring ensifentrine-induced changes in intracellular cAMP levels using a commercially available HTRF or ELISA-based assay kit.
-
Cell Seeding: Plate cells (e.g., human bronchial epithelial cells) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells once with pre-warmed assay buffer. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 20-30 minutes at 37°C.
-
Ensifentrine Treatment: Add varying concentrations of ensifentrine (prepared by serial dilution in assay buffer from a DMSO stock) to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
cAMP Detection: Perform the cAMP detection assay (e.g., HTRF, ELISA) as per the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the log of the ensifentrine concentration to determine the EC50.
Experimental Workflow for cAMP Assay
Caption: Workflow for a cell-based cAMP measurement assay.
Protocol 2: TNF-α Release Assay in Human Monocytes
This protocol outlines a method to assess the anti-inflammatory effects of ensifentrine by measuring the inhibition of TNF-α release from LPS-stimulated human monocytes (e.g., THP-1 cells or primary monocytes).
-
Cell Seeding: Plate monocytes in a 96-well plate at an appropriate density. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required.
-
Pre-treatment with Ensifentrine: Add varying concentrations of ensifentrine to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to the wells at a pre-determined optimal concentration to stimulate TNF-α release.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or HTRF kit.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of ensifentrine compared to the LPS-only control. Plot the percent inhibition against the log of the ensifentrine concentration to determine the IC50.
Protocol 3: Ex Vivo Bronchodilation Assay in Guinea Pig Tracheal Rings
This protocol provides a framework for assessing the bronchodilator effects of ensifentrine on isolated tracheal tissue.
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1g for at least 60 minutes, with washes every 15-20 minutes.
-
Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as carbachol or histamine.
-
Ensifentrine Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of ensifentrine to the organ bath at set intervals.
-
Data Recording: Record the changes in isometric tension after each addition of ensifentrine.
-
Data Analysis: Express the relaxation at each ensifentrine concentration as a percentage of the pre-contracted tone. Plot the percent relaxation against the log of the ensifentrine concentration to generate a dose-response curve and calculate the EC50.
References
- 1. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine [ouci.dntb.gov.ua]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ensifentrine | PDE | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthesized (E/Z)-ensifentrine
Welcome to the Technical Support Center for the synthesis of (E/Z)-ensifentrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Low Yield in the Intramolecular Cyclization of 1-(3,4-dimethoxyphenethyl)barbituric acid
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the complete removal of water from the starting material and solvent. - Increase the reaction time and/or temperature. - Use a freshly opened or purified batch of phosphorus oxychloride (POCl₃). |
| Side reactions | - Control the reaction temperature carefully to avoid the formation of undesired byproducts. - Consider using a milder cyclizing agent if side reactions persist. |
| Degradation of product | - Minimize the exposure of the reaction mixture to air and moisture. - Purify the product promptly after the reaction is complete. |
Formation of Impurities during Condensation with 2,4,6-Trimethylaniline
| Potential Cause | Recommended Solution |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction pH | - The formation of imines is often pH-sensitive. While typically acid-catalyzed, the optimal pH should be empirically determined to maximize the rate of formation and minimize side reactions.[1][2] |
| Excessive heat | - Optimize the reaction temperature to prevent the degradation of reactants and products. |
| Unwanted (Z)-isomer formation | - The E/Z isomer ratio can be influenced by reaction conditions. Experiment with different solvents and temperatures to favor the formation of the desired (E)-isomer.[3] - Purification via column chromatography may be necessary to separate the isomers.[4] |
Difficulties in the Purification of this compound
| Potential Cause | Recommended Solution |
| Co-elution of isomers | - Optimize the mobile phase and stationary phase for column chromatography to improve the separation of (E)- and (Z)-isomers. - Consider using a chiral stationary phase for high-performance liquid chromatography (HPLC) if applicable.[5] |
| Presence of polar impurities | - Wash the crude product with an appropriate solvent to remove highly polar impurities before column chromatography. |
| Product instability on silica gel | - If the product degrades on silica gel, consider using a different stationary phase, such as alumina, or a different purification technique, like crystallization. |
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of the (E/Z) isomers of ensifentrine?
A1: The (E/Z) isomerism in ensifentrine arises from the carbon-nitrogen double bond (imine) formed during the condensation of the pyrimidoisoquinolinone intermediate with 2,4,6-trimethylaniline.[6] The different spatial arrangements of the substituents around this double bond result in two geometric isomers: (E)-ensifentrine and (Z)-ensifentrine. Typically, only one isomer possesses the desired pharmacological activity. For ensifentrine, the (E)-isomer is the active compound.[7]
Q2: How can I improve the overall yield and purity of my synthesized ensifentrine?
A2: A "novel synthetic route" has been described that may optimize the yield and integrity of the final product.[6] This involves a multi-step synthesis beginning with the reaction of 2-(3,4-dimethoxyphenyl) ethanamine and urea.[6] Careful control of reaction conditions, use of high-purity reagents, and efficient purification at each step are crucial for maximizing yield and purity.
Q3: What analytical techniques are recommended for assessing the purity and isomer ratio of ensifentrine?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are suitable methods for determining the purity of ensifentrine.[8] To assess the E/Z isomer ratio, a well-resolved chromatographic method is necessary, which may require optimization of the column, mobile phase, and other chromatographic parameters.
Q4: Are there any known byproducts to be aware of during the synthesis?
A4: While specific byproducts for each step are not extensively documented in publicly available literature, general side reactions in similar chemical transformations can be anticipated. For instance, during the intramolecular cyclization, incomplete reaction or side reactions due to the reactivity of POCl₃ can occur. In the imine formation step, side products from reactions with impurities in the starting materials or solvent are possible.
III. Experimental Protocols
Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (Ensifentrine Intermediate)
This protocol is based on a reported synthetic route.[6]
-
Intramolecular Cyclization:
-
Reflux 1-(3,4-dimethoxyphenethyl)barbituric acid with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction mixture with ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrimidoisoquinolinone intermediate.
-
-
Condensation Reaction:
-
Dissolve the crude pyrimidoisoquinolinone intermediate and 2,4,6-trimethylaniline in a suitable solvent (e.g., isopropanol).
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired imine product.
-
Purification of this compound
Separation of the (E/Z) isomers can be challenging due to their structural similarity. A preparative HPLC method is often required for efficient separation.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient profile should be optimized to achieve baseline separation of the two isomers.
-
Fraction Collection: Collect the fractions corresponding to each isomer.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of each isomer.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain the isolated (E) and (Z) isomers.
IV. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Ensifentrine's mechanism of action on the PDE signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2021028679A1 - Pharmaeutical composition comprising ensifentrine - Google Patents [patents.google.com]
- 4. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 8. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of (E/Z)-ensifentrine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (E/Z)-ensifentrine powder. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the stability and integrity of this compound powder, it is crucial to adhere to the recommended storage conditions. The powder should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2] Specific temperature recommendations and shelf life are provided in the table below.
Q2: What personal protective equipment (PPE) should be used when handling ensifentrine powder?
A2: When handling ensifentrine powder, it is essential to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[1][2] Recommended PPE includes safety goggles with side-shields, protective gloves (impervious), and a suitable respirator.[1][2][3] It is also advised to work in an area with adequate exhaust ventilation.[1][2]
Q3: How should I handle a spill of ensifentrine powder?
A3: In the event of a spill, personal protective equipment should be worn.[1] Avoid creating dust.[3] The spilled powder should be swept up and placed in a suitable, closed container for disposal.[3] Spills can be cleaned up by absorbing solutions with a finely-powdered liquid-binding material like diatomite.[2] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2] It is important to prevent the product from entering drains or water courses.[1][2]
Q4: What are the known physical and chemical properties of ensifentrine?
A4: Ensifentrine is a yellow to pale yellow crystalline powder.[4] It is a bifunctional dual phosphodiesterase 3/4 inhibitor.[5][6] Key physicochemical properties are summarized in the table below.
Q5: Are there different polymorphic forms of ensifentrine that I should be aware of?
A5: Yes, studies have identified at least three polymorphic forms of ensifentrine (Forms I, II, and III).[5][6] The solubility and chemical stability of the compound can be affected by its polymorphic form, which is a critical factor for drug formulation.[5][6] It has been observed that Forms II and III can convert to Form I under certain pH conditions.[5][6] Form I can also be transformed into a new stable salt form at a pH of 1.2.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder has changed color or appearance. | - Exposure to light, heat, or moisture.- Chemical degradation or contamination. | - Do not use the powder.- Review storage conditions to ensure they meet recommendations.- Contact the supplier for guidance and to report the issue. |
| Inconsistent experimental results. | - Inaccurate weighing due to static electricity.- Non-homogenous powder.- Degradation of the compound. | - Use an anti-static weighing dish or ionizer.- Gently mix the powder before weighing.- Verify the storage conditions and age of the powder. Consider using a fresh batch. |
| Difficulty dissolving the powder. | - Use of an inappropriate solvent.- Incorrect pH of the solvent.- Saturation limit reached. | - Consult literature for appropriate solvents.- Adjust the pH of the solution as ensifentrine's solubility can be pH-dependent.[5][6]- Increase the volume of the solvent. |
| Accidental inhalation of the powder. | - Improper handling techniques.- Inadequate ventilation. | - Immediately move to an area with fresh air.[2] If breathing is difficult, seek medical attention.[2]- Review and improve handling procedures and ensure work is performed in a well-ventilated area or fume hood. |
| Skin or eye contact with the powder. | - Inadequate personal protective equipment. | - For skin contact, rinse thoroughly with large amounts of water and remove contaminated clothing.[1][2]- For eye contact, flush with large amounts of water, separating eyelids with fingers, and seek prompt medical attention.[1][2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁N₅O₄ | [7] |
| Molecular Weight | 477.6 g/mol | [7] |
| Appearance | Yellow to pale yellow crystalline powder | [4] |
| XLogP3 | 2.7 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 6 | [7] |
Experimental Protocols
Protocol 1: General Handling and Weighing of Ensifentrine Powder
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and free of contaminants.
-
Don the appropriate PPE: safety goggles with side-shields, chemical-resistant gloves, and a lab coat. A respirator may be necessary based on the quantity of powder being handled and the ventilation available.
-
-
Equilibration:
-
Before opening, allow the container of ensifentrine powder to equilibrate to room temperature to prevent condensation of moisture on the cold powder.
-
-
Weighing:
-
Use a calibrated analytical balance.
-
To minimize static, use an anti-static weighing boat or an ionizer.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to the weighing boat.
-
Promptly and tightly reseal the container after dispensing.
-
-
Dissolution:
-
Transfer the weighed powder to a suitable vessel.
-
Add the desired solvent and mix thoroughly. Sonication may be used to aid dissolution if appropriate for the experiment.
-
-
Cleanup:
-
Clean the spatula and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe dry.
-
Dispose of contaminated materials (e.g., weighing boat, wipes) in accordance with institutional guidelines for chemical waste.
-
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection:
-
Choose a solvent in which ensifentrine is known to be soluble and stable. Refer to relevant literature or the supplier's technical data sheet.
-
-
Calculation:
-
Calculate the mass of ensifentrine powder required to achieve the desired concentration and volume of the stock solution.
-
-
Weighing and Dissolution:
-
Following Protocol 1, accurately weigh the calculated mass of ensifentrine powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the selected solvent to the flask (approximately half the final volume).
-
Agitate the flask to dissolve the powder completely. A vortex mixer or gentle warming may be used if necessary, provided it does not degrade the compound.
-
-
Final Volume Adjustment:
-
Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, sealed container (e.g., an amber vial to protect from light).
-
Store the solution at the recommended temperature (e.g., -20°C or -80°C) for the appropriate duration as indicated in Table 1.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 5. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Ensifentrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Navigating Ensifentrine Research: A Technical Support Guide to Mitigating Variability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and mitigate variability in ensifentrine research findings. Through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to foster consistency and reproducibility in the scientific community.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent bronchodilator effects of ensifentrine in our airway smooth muscle cell cultures. What are the potential causes?
A1: Variability in bronchodilator response can stem from several factors:
-
Cell Line Integrity and Passage Number: Primary human airway smooth muscle cells can lose responsiveness with increasing passage number. It is crucial to use cells at a low passage and regularly perform quality control checks, such as mycoplasma testing and verifying expression of smooth muscle markers (e.g., α-smooth muscle actin).
-
Agonist Concentration and Incubation Time: The concentration of the contractile agonist (e.g., methacholine, histamine) used to induce tone and the pre-incubation time with ensifentrine are critical. Ensure these parameters are consistent across experiments. A full dose-response curve for the contractile agonist should be established for your specific cell line.
-
Serum Starvation Conditions: The presence of growth factors in serum can interfere with signaling pathways. A consistent serum starvation period (e.g., 24-48 hours) prior to the experiment is recommended to synchronize cells and reduce baseline signaling.
Q2: Our in vivo animal studies show conflicting results regarding the anti-inflammatory effects of ensifentrine. How can we improve consistency?
A2: In vivo studies are inherently more complex, and variability can be introduced at multiple stages:
-
Animal Model and Inflammatory Stimulus: The choice of animal model (e.g., mouse, guinea pig) and the inflammatory stimulus (e.g., lipopolysaccharide [LPS], ovalbumin) significantly impact the inflammatory profile.[1] Ensure the model and stimulus are appropriate for the specific inflammatory pathways being investigated. Consistency in the administration route and dose of the inflammatory agent is paramount.
-
Timing of Ensifentrine Administration: The therapeutic window for ensifentrine's anti-inflammatory effects is critical. The timing of drug administration relative to the inflammatory challenge (prophylactic vs. therapeutic) must be strictly controlled.
-
Endpoint Measurement: The method of assessing inflammation (e.g., bronchoalveolar lavage [BAL] fluid cell counts, cytokine analysis, histology) should be standardized.[1] Ensure that sample collection and processing are performed consistently to minimize technical variability.
Q3: We are struggling to reproduce published IC50 values for ensifentrine's inhibition of PDE3 and PDE4.
A3: Discrepancies in IC50 values are a common issue in enzyme inhibition assays. Consider the following:
-
Enzyme Source and Purity: The source of the PDE3 and PDE4 enzymes (recombinant vs. native, supplier) and their purity can significantly affect activity and inhibitor potency.
-
Assay Conditions: Factors such as substrate (cAMP/cGMP) concentration, incubation time, temperature, and buffer composition (e.g., pH, divalent cation concentration) must be tightly controlled. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Assay Technology: Different assay formats (e.g., fluorescence polarization, scintillation proximity assay, colorimetric) have varying sensitivities and potential for interference. Ensure the chosen method is validated for your experimental setup.
Troubleshooting Guides
Issue: High Background Signal in cAMP/cGMP Immunoassays
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding | 1. Increase the number of wash steps. 2. Optimize the concentration of the primary and secondary antibodies. 3. Include a blocking step with an appropriate agent (e.g., bovine serum albumin, non-fat dry milk). |
| Endogenous phosphodiesterase activity in cell lysates | 1. Include a broad-spectrum PDE inhibitor (e.g., IBMX) in the cell lysis buffer to prevent cyclic nucleotide degradation during sample preparation. |
| Cross-reactivity of antibodies | 1. Ensure the antibodies are specific for cAMP or cGMP and have minimal cross-reactivity. 2. Run appropriate controls, including samples with known high and low levels of the target nucleotide. |
Issue: Inconsistent Results in Cell-Based Reporter Assays for CREB Activation
| Potential Cause | Troubleshooting Step |
| Low transfection efficiency | 1. Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). 2. Use a positive control reporter plasmid (e.g., constitutively active promoter driving luciferase) to assess transfection efficiency. |
| Cell viability issues | 1. Assess cell viability after transfection and drug treatment using a standard assay (e.g., MTT, trypan blue exclusion). 2. Reduce the concentration of transfection reagent or ensifentrine if toxicity is observed. |
| Variability in reporter gene expression | 1. Normalize reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency and cell number. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Ensifentrine's Bronchodilator Effect on Human Airway Smooth Muscle Cells
-
Cell Culture: Culture primary human airway smooth muscle cells (hASMCs) in smooth muscle growth medium (SmGM) supplemented with 5% fetal bovine serum (FBS) and growth factors. Use cells between passages 3 and 6.
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with a basal medium containing 0.1% FBS and incubate for 24-48 hours.
-
Contraction Assay:
-
Pre-treat cells with varying concentrations of ensifentrine (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes.
-
Induce contraction with a pre-determined EC50 concentration of methacholine.
-
Measure the change in cell morphology (e.g., cell shortening) or use a more quantitative method like traction force microscopy.
-
-
Data Analysis: Calculate the percentage of relaxation induced by ensifentrine relative to the maximal contraction induced by methacholine. Plot a dose-response curve and determine the EC50 value for ensifentrine.
Protocol 2: Measurement of cAMP Levels in Response to Ensifentrine in Human Bronchial Epithelial Cells
-
Cell Culture: Culture human bronchial epithelial cells (HBECs) in an appropriate air-liquid interface (ALI) medium.
-
Treatment:
-
Wash the apical surface of the ALI cultures to remove mucus.
-
Add fresh basal medium to the basolateral compartment.
-
Treat cells with ensifentrine (e.g., 1 µM) or vehicle control on the apical side for 15 minutes.
-
-
Cell Lysis: Lyse the cells with 0.1 M HCl containing a broad-spectrum PDE inhibitor (e.g., 1 mM IBMX).
-
cAMP Measurement:
-
Centrifuge the lysate to pellet cellular debris.
-
Measure the cAMP concentration in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize cAMP concentrations to the total protein content of each sample.
Data Presentation
Table 1: Comparison of Ensifentrine Efficacy in Phase III ENHANCE Trials [2][3][4]
| Endpoint | ENHANCE-1 | ENHANCE-2 |
| Change in FEV1 AUC 0-12h vs. Placebo | 87 mL (p < 0.001) | 94 mL (p < 0.001) |
| Improvement in SGRQ Score vs. Placebo | Significant Improvement (p=0.019) | Not Statistically Significant |
| Reduction in Rate of Moderate/Severe Exacerbations | Rate Ratio: 0.64 (p = 0.050) | Rate Ratio: 0.57 (p = 0.009) |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; SGRQ: St. George's Respiratory Questionnaire.
Visualizations
Caption: Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP and cGMP.
Caption: Workflow for measuring cAMP levels in response to ensifentrine.
References
- 1. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with PDE inhibitors in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when working with phosphodiesterase (PDE) inhibitors in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a PDE inhibitor for my experiment?
A1: The selection of a PDE inhibitor should be guided by two primary factors: selectivity and the experimental context.
-
Selectivity: PDEs are a large family of enzymes with 11 distinct families, and many inhibitors exhibit cross-reactivity.[1] It is crucial to choose an inhibitor with high selectivity for the PDE family of interest to minimize off-target effects.[2][3] Consult selectivity profile data to understand the inhibitor's activity against a panel of PDE enzymes.
-
Experimental Context: The choice of inhibitor will also depend on whether you are conducting an in vitro enzymatic assay or a cell-based assay. Some inhibitors that are potent in enzymatic assays may have poor cell permeability or be subject to efflux pumps in cellular systems, leading to reduced efficacy.[4]
Q2: My PDE inhibitor has low aqueous solubility. How can I prepare my stock solutions and working solutions?
A2: Poor aqueous solubility is a common issue with many small molecule inhibitors.
-
Stock Solutions: Most PDE inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solutions: For cell-based assays, it is critical to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells (typically keep below 0.5%). Dilute your high-concentration stock solution in your cell culture medium to the final desired concentration immediately before use. Visually inspect the medium to ensure the inhibitor has not precipitated. For enzymatic assays, dilute the stock solution in the appropriate assay buffer.
Q3: What are the essential controls to include in my PDE inhibitor experiment?
A3: Proper controls are fundamental for the correct interpretation of your results.
-
Vehicle Control: This is a control group that receives the same volume of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is crucial to account for any effects of the solvent on the experimental system.
-
Untreated Control (Negative Control): This group does not receive any treatment and serves as a baseline for the assay.
-
Positive Control: Use a well-characterized PDE inhibitor with known activity for your target PDE. This will validate that your assay is working correctly.
Q4: How do I determine the optimal concentration of a PDE inhibitor to use in my cell-based assay?
A4: The optimal concentration should be determined empirically for each inhibitor and cell line.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a wide range of inhibitor concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[6]
-
Cell Viability Assay: It is essential to assess the cytotoxicity of the inhibitor at the concentrations tested. An MTT or similar cell viability assay should be performed in parallel with your functional assay to ensure that the observed effects are not due to cell death.[7][8]
-
Select a Concentration Range: Based on the dose-response and cytotoxicity data, choose a concentration range for your experiments that is effective but not toxic. Often, concentrations around the IC50 are a good starting point for further investigation.
II. Troubleshooting Guides
Guide 1: Inconsistent or Unexpected IC50 Values
Problem: The IC50 value I obtained for a PDE inhibitor is significantly different from the literature value, or I am seeing high variability between experiments.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the initial concentration of your stock solution. If possible, confirm the identity and purity of the inhibitor using analytical methods like HPLC or mass spectrometry. |
| Inhibitor Degradation | Avoid repeated freeze-thaw cycles of your stock solution by storing it in small aliquots. Protect light-sensitive compounds from light. |
| Assay Conditions | Ensure that the substrate (cAMP or cGMP) concentration in your enzymatic assay is appropriate. IC50 values can be highly dependent on the substrate concentration.[9] Check the pH and temperature of your assay buffer. |
| Cell Line Variability | Cell line passage number can affect experimental outcomes. Use cells with a consistent and low passage number. Cell density at the time of treatment can also influence results.[4] |
| Data Analysis | Use a consistent method for calculating IC50 values. Different curve-fitting algorithms can yield different results.[10] |
Guide 2: Low or No Inhibitor Activity in Cell-Based Assays
Problem: A PDE inhibitor shows high potency in an enzymatic assay but has little to no effect in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be able to cross the cell membrane to reach its intracellular target. Consider using a different inhibitor with better-predicted cell permeability or consult the literature for cellular uptake studies. |
| Drug Efflux | The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). You can test for this by co-incubating with a known efflux pump inhibitor. |
| Inhibitor Metabolism | The cells may be metabolizing the inhibitor into an inactive form. You can investigate this using techniques like LC-MS to analyze the inhibitor's stability in the presence of cells or cell lysates. |
| Insufficient Target Engagement | The concentration of the inhibitor may not be high enough to effectively inhibit the target PDE within the cell. Try increasing the concentration, but be mindful of potential cytotoxicity. |
| Low Endogenous cAMP/cGMP Levels | In some cell types, the basal levels of cAMP or cGMP are very low, making it difficult to detect an increase upon PDE inhibition.[11] Consider stimulating the cells with an agonist (e.g., forskolin for adenylyl cyclase or a nitric oxide donor for guanylyl cyclase) to increase the basal cyclic nucleotide levels before adding the inhibitor. |
III. Data Presentation
Table 1: Selectivity Profile of Common PDE Inhibitors (IC50 in nM)
| Inhibitor | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 | PDE11 |
| Sildenafil | 280 | 3500 | 7400 | 7400 | 3.5 | 31 | 7400 |
| Tadalafil | 11000 | 67000 | 14000 | 14000 | 6.7 | 11000 | 37 |
| Vardenafil | 130 | 4200 | 12000 | 12000 | 0.14 | 1.3 | 9300 |
| Rolipram | >100000 | >100000 | 14000 | 1000 | >100000 | >100000 | >100000 |
| IBMX | 13000 | 32000 | 49000 | 23000 | 13000 | 13000 | 13000 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme. The data presented here is a compilation from multiple sources for comparative purposes.[7][8][12]
Table 2: Solubility of Common PDE Inhibitors
| Inhibitor | Solvent | Solubility |
| Sildenafil Citrate | Water | ~3.5 mg/mL |
| DMSO | >20 mg/mL | |
| Tadalafil | Water | Sparingly soluble |
| DMSO | ~20 mg/mL | |
| DMF | ~25 mg/mL | |
| Rolipram | Water | Poorly soluble |
| DMSO | Soluble |
Data compiled from various sources.[5][13][14]
IV. Experimental Protocols
Protocol 1: cAMP/cGMP Competitive ELISA
This protocol provides a general outline for a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP or cGMP levels in cell lysates.
Materials:
-
cAMP or cGMP ELISA kit (contains coated plates, standards, detection antibody, HRP-conjugate, wash buffer, and substrate)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture and treat cells with your PDE inhibitor and controls in a multi-well plate.
-
After treatment, lyse the cells using 0.1 M HCl to stop PDE activity and extract cyclic nucleotides.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the cAMP or cGMP standard provided in the kit according to the manufacturer's instructions.[15]
-
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Add the HRP-conjugated cAMP or cGMP to all wells.
-
Add the detection antibody to all wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 2-3 hours).[16]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[15]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cAMP or cGMP in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of PDE inhibitors.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your PDE inhibitor and controls for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[8]
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.
-
V. Visualizations
Caption: cAMP and cGMP signaling pathway regulated by phosphodiesterases.
Caption: Experimental workflow for a competitive ELISA to measure cAMP/cGMP.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. High-Throughput Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. rndsystems.com [rndsystems.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Managing Potential Psychiatric Adverse Effects in Ensifentrine Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring, assessing, and managing potential psychiatric adverse effects during clinical research involving ensifentrine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for potential psychiatric adverse effects with ensifentrine?
A1: Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] Inhibition of PDE4 is of particular relevance to potential psychiatric effects. PDE4 enzymes are prevalent in immune cells and cells of the central nervous system, where they hydrolyze cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels, which can modulate various downstream signaling pathways.[2][4] While the precise mechanisms are not fully elucidated for ensifentrine, alterations in cAMP signaling in the central nervous system are known to be involved in the pathophysiology of mood and anxiety disorders.[4][5]
Q2: What are the reported psychiatric adverse effects of ensifentrine in clinical trials?
A2: Clinical trials of ensifentrine have reported the following psychiatric adverse events:
-
Uncommon (0.1% to 1%): Insomnia, anxiety, and depression-related reactions (including depression, major depression, and adjustment disorder with depressed mood).
-
Frequency not reported: Psychiatric events and suicide-related adverse reactions (including suicide attempt and suicidal ideation).
Q3: What are the best practices for monitoring psychiatric adverse events in a clinical trial?
A3: Best practices include proactive and systematic monitoring using validated assessment scales, comprehensive patient education on reporting symptoms, and clear protocols for managing emergent psychiatric events. It is crucial to establish a baseline assessment of psychiatric symptoms before the first dose of the investigational product. Regular and structured assessments throughout the trial can help in the early detection of any treatment-emergent psychiatric adverse events.
Q4: When should unblinding be considered in the event of a severe psychiatric adverse event?
A4: Unblinding should be considered in situations where knowledge of the treatment allocation is essential for the appropriate clinical management of a severe adverse event, such as a serious suicide attempt.[6][7] The decision to unblind should be made according to a predefined protocol, and access to the unblinded information should be restricted to authorized personnel to maintain the integrity of the trial.[8]
Troubleshooting Guides
Issue: A trial participant reports a new onset or worsening of depressive symptoms.
Troubleshooting Steps:
-
Immediate Assessment:
-
Administer the Patient Health Questionnaire-9 (PHQ-9) to quantify the severity of the depressive symptoms.[9][10][11]
-
Conduct a thorough clinical interview to gather more details about the nature, duration, and impact of the symptoms.
-
Assess for suicidal ideation using the Columbia-Suicide Severity Rating Scale (C-SSRS).[1][2][3]
-
-
Consultation and Reporting:
-
Consult with the study's medical monitor and a qualified mental health professional.
-
Report the adverse event according to the protocol and regulatory requirements.
-
-
Management Plan:
-
Based on the severity of the symptoms and the clinical context, develop a management plan. This may include increased monitoring, supportive psychotherapy, or, in severe cases, discontinuation of the investigational product and initiation of antidepressant medication.[12]
-
Issue: A trial participant reports significant anxiety or panic attacks.
Troubleshooting Steps:
-
Immediate Assessment:
-
Review Concomitant Medications:
-
Review the participant's concomitant medications to rule out other potential causes of anxiety.
-
-
Management and Follow-up:
-
Provide a quiet and supportive environment for the participant.
-
Consider non-pharmacological interventions such as relaxation techniques.
-
Consult with the medical monitor regarding the need for anxiolytic medication or other interventions.
-
Schedule a follow-up assessment to monitor the course of the symptoms.
-
Issue: A trial participant reports difficulty sleeping.
Troubleshooting Steps:
-
Detailed Sleep History:
-
Sleep Hygiene Education:
-
Provide the participant with education on good sleep hygiene practices.
-
-
Consider Other Causes:
-
Assess for other factors that may be contributing to insomnia, such as pain, breathing difficulties, or other psychiatric symptoms like anxiety or depression.
-
-
Intervention:
-
If sleep hygiene measures are ineffective, discuss with the medical monitor the possibility of a short-term course of a hypnotic medication, considering potential drug-drug interactions.
-
Quantitative Data Summary
| Adverse Event Category | Incidence Rate |
| Insomnia | Uncommon (0.1% to 1%) |
| Anxiety | Uncommon (0.1% to 1%) |
| Depression-Related Reactions | Uncommon (0.1% to 1%) |
| Suicide-Related Adverse Reactions | Frequency not reported |
Experimental Protocols
Protocol 1: Proactive Monitoring of Psychiatric Symptoms
Objective: To systematically monitor for the emergence of psychiatric adverse events (depression, anxiety, insomnia, and suicidality) throughout the clinical trial.
Methodology:
-
Baseline Assessment: Prior to the first administration of ensifentrine, all participants will complete the following validated self-report scales:
-
Patient Health Questionnaire-9 (PHQ-9) for depressive symptoms.[9][10][11]
-
Generalized Anxiety Disorder-7 (GAD-7) for anxiety symptoms.[13][14][15]
-
Insomnia Severity Index (ISI) for sleep disturbances.[16][17][18]
-
The Columbia-Suicide Severity Rating Scale (C-SSRS) will be administered by a trained clinician to assess suicidal ideation and behavior.[1][2][3]
-
-
Follow-up Assessments: The PHQ-9, GAD-7, and ISI will be administered at each study visit. The C-SSRS will be administered at key time points (e.g., monthly) and any time a participant reports mood changes.
-
Staff Training: All clinical research staff involved in administering the scales will be trained on the proper administration, scoring, and interpretation of each instrument. Specific training on conducting the C-SSRS interview is mandatory.
-
Action Thresholds: Pre-defined score thresholds on each scale will trigger an alert to the investigator and medical monitor for further evaluation. For example:
-
PHQ-9: A score of 10 or higher, or a significant increase from baseline. Any positive response to question 9 (suicidal thoughts) requires immediate assessment with the C-SSRS.[11]
-
GAD-7: A score of 10 or higher, or a significant increase from baseline.[13]
-
ISI: A score of 15 or higher, indicating clinical insomnia.[19]
-
C-SSRS: Any report of active suicidal ideation with intent or plan, or any suicidal behavior, requires immediate implementation of the site's suicide prevention protocol.
-
Protocol 2: Management of Emergent Psychiatric Adverse Events
Objective: To provide a systematic approach to the management of participants who develop psychiatric adverse events during the trial.
Methodology:
-
Initial Evaluation:
-
Any participant reporting a psychiatric symptom will undergo a prompt and thorough clinical evaluation by a qualified investigator.
-
The relevant assessment scales from Protocol 1 will be administered.
-
-
Severity Assessment and Causality:
-
The severity of the adverse event will be graded (e.g., mild, moderate, severe).
-
An assessment of the likelihood that the event is related to the investigational product will be made.
-
-
Intervention:
-
Mild Events: Increased frequency of monitoring and supportive counseling.
-
Moderate Events: Consultation with a mental health professional. Consideration of non-pharmacological interventions or, if clinically indicated, initiation of appropriate medication with careful monitoring for interactions.
-
Severe Events (e.g., severe depression, active suicidal ideation): This constitutes a medical emergency. The participant may need to be withdrawn from the study and referred for immediate psychiatric care. The unblinding protocol may be activated if necessary for the participant's safety.[20][21]
-
-
Documentation and Reporting:
-
All psychiatric adverse events, their management, and outcomes will be thoroughly documented in the participant's study record and reported to the sponsor, IRB/IEC, and regulatory authorities as required.
-
Visualizations
Caption: Putative Signaling Pathway for Ensifentrine-Related Psychiatric Effects.
Caption: Experimental Workflow for Monitoring Psychiatric Adverse Events.
Caption: Logical Relationship for Troubleshooting Psychiatric Adverse Events.
References
- 1. The Columbia-Suicide Severity Rating Scale (C–SSRS): Has the “Gold Standard” Become a Liability? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. greenspacehealth.com [greenspacehealth.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unblinding in Randomized Controlled Trials: A Research Ethics Case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Basics: Unblinding in Clinical Trials | Power [withpower.com]
- 8. pharmasug.org [pharmasug.org]
- 9. novopsych.com [novopsych.com]
- 10. drugsandalcohol.ie [drugsandalcohol.ie]
- 11. Patient Health Questionnaire-9 (PHQ-9) - Mental Health Screening - National HIV Curriculum [hiv.uw.edu]
- 12. Treating psychiatric symptoms and disorders with non-psychotropic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generalised Anxiety Disorder Assessment (GAD-7) [corc.uk.net]
- 14. A brief measure for assessing generalized anxiety disorder: the GAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The GAD-7 scale was accurate for diagnosing generalised anxiety disorder | Semantic Scholar [semanticscholar.org]
- 16. The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Website [eprovide.mapi-trust.org]
- 18. American Thoracic Society | Insomnia Severity Index (ISI) [site.thoracic.org]
- 19. med.upenn.edu [med.upenn.edu]
- 20. The Management of Psychiatric Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Stability testing of ensifentrine under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of ensifentrine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when performing stability testing on ensifentrine?
A1: The critical parameters for ensifentrine stability testing include pH, temperature, exposure to light (photostability), and the presence of oxidizing agents. Forced degradation studies should be conducted under a variety of stress conditions, including acidic, alkaline, neutral, oxidative, thermal, and photolytic conditions to understand its degradation profile.
Q2: How does the polymorphic form of ensifentrine affect its stability?
A2: Ensifentrine exists in different polymorphic forms, which can impact its solubility and chemical stability. For instance, studies have shown that certain polymorphic forms can convert to a more stable form at different pH levels, which is a critical consideration for developing a stable formulation.[1][2]
Q3: What is a suitable analytical method for stability-indicating assays of ensifentrine?
A3: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. A common method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with UV detection at an appropriate wavelength (e.g., 272 nm).[3] This method should be able to separate the intact drug from its degradation products.
Q4: What are the expected degradation kinetics for ensifentrine under different stress conditions?
A4: Forced degradation studies have indicated that ensifentrine's degradation can follow different kinetic models depending on the stressor. For example, under certain acidic and alkaline conditions, as well as thermal stress, it may exhibit zero-order kinetics. In contrast, under other hydrolytic and oxidative conditions, it may follow first-order kinetics.[3]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the stability testing of ensifentrine.
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column contamination | - Adjust the mobile phase pH to ensure ensifentrine is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a guard column and/or flush the column with a strong solvent. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate. |
| Ghost peaks | - Impurities in the mobile phase- Sample carryover | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler. |
| Poor resolution between ensifentrine and degradation products | - Non-optimized mobile phase- Inappropriate column chemistry | - Adjust the organic solvent ratio, pH, or buffer concentration of the mobile phase.- Screen different column stationary phases (e.g., C18, phenyl-hexyl). |
Experimental Condition Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent degradation in hydrolytic studies | - Inaccurate pH of stress solutions- Temperature fluctuations | - Verify the pH of acidic, alkaline, and neutral solutions before adding the drug.- Ensure the water bath or oven maintains a stable temperature throughout the experiment. |
| Low or no degradation observed | - Insufficient stress applied- Highly stable nature of the drug under the tested condition | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.- Confirm that the analytical method is sensitive enough to detect low levels of degradants. |
| Excessive degradation (more than 20%) | - Stress conditions are too harsh | - Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve a target degradation of 5-20%. |
| Variability in photostability results | - Inconsistent light exposure | - Ensure a calibrated and controlled light source is used as per ICH Q1B guidelines.- Use a validated photostability chamber. |
Data Presentation
The following table summarizes the degradation behavior of ensifentrine under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Observed Degradation | Degradation Kinetics |
| Acid Hydrolysis | 0.1 N HCl | Significant Degradation | Zero-order |
| 0.5 N HCl | Significant Degradation | First-order | |
| Alkali Hydrolysis | 0.1 N NaOH | Significant Degradation | First-order |
| 0.5 N NaOH | Significant Degradation | Zero-order | |
| Neutral Hydrolysis | Water | Significant Degradation | First-order |
| Oxidative | 3% H₂O₂ | Significant Degradation | First-order |
| 5% H₂O₂ | Significant Degradation | First-order | |
| Thermal | Heat | Significant Degradation | Zero-order |
| Photolytic | UV/Fluorescent Light | Significant Degradation | Not Specified |
Note: "Significant Degradation" indicates that degradation was observed, but the exact percentage was not specified in a tabular format in the source literature. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the method is stability-indicating.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Ensifentrine
Objective: To investigate the degradation profile of ensifentrine under various stress conditions to establish a stability-indicating analytical method.
Materials:
-
Ensifentrine active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer
-
Calibrated pH meter, water bath, oven, and photostability chamber
-
Validated RP-HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of ensifentrine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 0.5 N HCl separately. Keep the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
Alkali Hydrolysis: Mix the stock solution with 0.1 N NaOH and 0.5 N NaOH separately. Keep the solutions at room temperature for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with HPLC grade water. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 5% H₂O₂ separately. Keep the solutions at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution.
-
Photolytic Degradation: Expose the solid drug powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: At appropriate time points, withdraw samples from the stressed solutions. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method might involve:
-
Data Evaluation:
-
Calculate the percentage of degradation of ensifentrine.
-
Assess the peak purity of the ensifentrine peak to ensure no co-eluting degradants.
-
Determine the retention times of the degradation products.
-
Visualizations
Signaling Pathway of Ensifentrine
Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells. This leads to bronchodilation and anti-inflammatory effects.
Caption: Mechanism of action of ensifentrine as a dual PDE3/PDE4 inhibitor.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for ensifentrine.
Caption: Workflow for conducting forced degradation studies of ensifentrine.
References
Validation & Comparative
A Comparative Analysis of Ensifentrine and Selective PDE4 Inhibitors in Inflammatory Disease Therapy
In the landscape of therapies for inflammatory diseases, particularly chronic obstructive pulmonary disease ( COPD), the emergence of novel phosphodiesterase (PDE) inhibitors has marked a significant advancement. This guide provides a detailed comparison of the efficacy of ensifentrine, a first-in-class dual PDE3 and PDE4 inhibitor, with that of selective PDE4 inhibitors, drawing upon key experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Pathways
Ensifentrine distinguishes itself with a unique dual mechanism of action, inhibiting both PDE3 and PDE4 enzymes.[1][2][3] This dual inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in various lung cells.[1] The inhibition of PDE3 primarily mediates the relaxation of airway smooth muscle, resulting in bronchodilation.[2][3] Concurrently, the inhibition of PDE4 suppresses the activity of inflammatory cells and reduces the release of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.[1][2] This combined action is believed to produce synergistic or additive effects on bronchodilation, anti-inflammation, and mucociliary clearance.[4][5]
Selective PDE4 inhibitors, on the other hand, specifically target the PDE4 enzyme, which is the predominant PDE isoform in most immune cells.[6][7] By blocking the degradation of cAMP in these cells, selective PDE4 inhibitors effectively suppress the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[7]
References
- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 2. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison of Ensifentrine and Beta-Agonists like Salbutamol for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
In the landscape of respiratory therapeutics, the emergence of novel mechanisms of action offers promising alternatives to established drug classes. This guide provides a detailed, head-to-head comparison of ensifentrine, a first-in-class dual phosphodiesterase (PDE) 3 and 4 inhibitor, and short-acting beta-agonists (SABAs) exemplified by salbutamol. This comparison is based on available experimental data from clinical trials, focusing on their distinct signaling pathways, efficacy in improving lung function, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between ensifentrine and salbutamol lies in their molecular targets and downstream signaling cascades.
Ensifentrine: Dual Inhibition of Phosphodiesterases
Ensifentrine exerts its effects by inhibiting two key enzymes in the phosphodiesterase family: PDE3 and PDE4.[1][2] This dual inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in various cells within the lungs.[2]
-
PDE3 Inhibition: Primarily found in airway smooth muscle cells, inhibition of PDE3 leads to smooth muscle relaxation and subsequent bronchodilation.[2]
-
PDE4 Inhibition: Predominantly located in inflammatory cells such as neutrophils and macrophages, PDE4 inhibition suppresses the release of pro-inflammatory mediators.[2]
This unique dual mechanism confers both bronchodilatory and anti-inflammatory properties to ensifentrine.[3]
Salbutamol: Beta-2 Adrenergic Receptor Agonism
Salbutamol, a classic beta-2 adrenergic agonist, functions by binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing bronchodilation.[4] Unlike ensifentrine, the primary mechanism of salbutamol is bronchodilation without a direct anti-inflammatory effect.[5]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams were generated using the Graphviz DOT language.
Quantitative Data Summary: Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing ensifentrine and salbutamol.
Table 1: Bronchodilator Efficacy in Asthma (NCT02427165)[6][7]
| Treatment (Single Nebulized Dose) | Peak FEV1 Improvement from Baseline (mL) | Average FEV1 Improvement over 12h from Baseline (mL) |
| Ensifentrine 0.4 mg | - | - |
| Ensifentrine 1.5 mg | - | - |
| Ensifentrine 6 mg | 508 | 272 |
| Ensifentrine 24 mg | 676 | 419 |
| Salbutamol 2.5 mg | 712 | 349 |
| Salbutamol 7.5 mg | 708 | 405 |
| Placebo | - | - |
FEV1: Forced Expiratory Volume in 1 second. Data presented are from a randomized, placebo-controlled, double-blind, crossover study in patients with asthma.
Table 2: Bronchodilator Efficacy in COPD (RPL554-009-2015)[1]
| Treatment (Single Dose) | Peak FEV1 Improvement over 8h from Baseline (mL) |
| Ensifentrine 6 mg (nebulized) | 302 |
| Salbutamol 200 µg (inhaled) | Statistically similar to Ensifentrine 6 mg |
| Ensifentrine 6 mg + Salbutamol 200 µg | 384 |
FEV1: Forced Expiratory Volume in 1 second. Data from a single-dose, randomized, double-blind, placebo-controlled, 6-way crossover study in 33 patients with moderate-to-severe COPD. Ensifentrine alone was as effective as salbutamol alone (p < 0.001 vs. placebo for both). The combination showed a statistically significant additive effect (p = 0.004 vs. ensifentrine alone).[1]
Table 3: Safety and Tolerability Comparison in Asthma (NCT02427165)[6][7]
| Parameter | Ensifentrine (0.4, 1.5, 6 mg) | Salbutamol (2.5 mg, 7.5 mg) |
| Effect on Pulse and Heart Rate | Significantly lower effect than both salbutamol doses | Dose-related increase |
| Effect on Serum Potassium | No impact | Dose-related reduction |
| Adverse Event Incidence | No relationship with dose | - |
Data from a single-dose study in asthma patients. All ensifentrine doses were well-tolerated and did not exhibit the characteristic systemic adverse effects of beta-2 agonists.[6][7]
Table 4: Efficacy of Ensifentrine in Moderate to Severe COPD (ENHANCE-1 & ENHANCE-2 Trials)[8]
| Endpoint | ENHANCE-1 (n=760) | ENHANCE-2 (n=789) |
| Change in FEV1 AUC 0-12h at Week 12 (vs. Placebo) | 87 mL (p < 0.001) | 94 mL (p < 0.001) |
| Rate of Moderate/Severe Exacerbations over 24 Weeks (Rate Ratio vs. Placebo) | 0.64 (p = 0.050) | 0.57 (p = 0.009) |
| Time to First Exacerbation (Hazard Ratio vs. Placebo) | 0.62 (p = 0.038) | 0.58 (p = 0.009) |
FEV1 AUC 0-12h: Forced Expiratory Volume in 1 second Area Under the Curve from 0 to 12 hours. These were Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
Protocol Summary: Ensifentrine vs. Salbutamol in Asthma (NCT02427165)[6][7]
-
Study Design: Randomized, placebo-controlled, double-blind, crossover study.
-
Participant Population: 29 adult patients with stable asthma, pre-bronchodilator FEV1 60-90% of predicted, and a post-salbutamol FEV1 increase of ≥15%.
-
Interventions: Single nebulized doses of ensifentrine (0.4, 1.5, 6, and 24 mg), salbutamol (2.5 and 7.5 mg), and placebo.
-
Primary Endpoints:
-
Peak FEV1 over 12 hours.
-
Average FEV1 over 12 hours.
-
-
Secondary Endpoints:
-
Peak and average systolic and diastolic blood pressure.
-
Pulse rate and ECG heart rate.
-
Safety and tolerability (adverse events).
-
Serum potassium levels.
-
Protocol Summary: Ensifentrine vs. Salbutamol in COPD (RPL554-009-2015)[1]
-
Study Design: Single-dose, randomized, double-blind, placebo-controlled, double-dummy, complete-block, 6-way crossover study.
-
Participant Population: 33 subjects with moderate-to-severe COPD.
-
Interventions: Single doses of:
-
Nebulized ensifentrine suspension (6 mg) or placebo.
-
Inhaled salbutamol (200 µg) or placebo.
-
Inhaled ipratropium (40 µg) or placebo.
-
Combinations of active drugs with placebo.
-
-
Primary Endpoints:
-
Peak FEV1 over 8 hours.
-
Average FEV1 over 8 hours.
-
Protocol Summary: ENHANCE-1 (NCT04535986) and ENHANCE-2 (NCT04542057) Trials[8]
-
Study Design: Phase III, multicenter, randomized, double-blind, parallel-group, placebo-controlled trials.
-
Participant Population: Patients aged 40-80 years with moderate to severe symptomatic COPD. A significant portion of patients were on concomitant long-acting muscarinic antagonists (LAMAs) or long-acting beta-agonists (LABAs).
-
Intervention: Nebulized ensifentrine (3 mg) or placebo administered twice daily for 24 weeks (with a 48-week extension in ENHANCE-1).
-
Primary Endpoint: Change from baseline in average FEV1 Area Under the Curve from 0-12 hours at week 12.
-
Secondary Endpoints:
-
Rate of moderate or severe COPD exacerbations.
-
Time to first exacerbation.
-
Symptoms and quality of life assessments (e.g., Evaluating Respiratory Symptoms [E-RS] and St. George's Respiratory Questionnaire [SGRQ]).
-
Safety and tolerability.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized controlled clinical trial, such as the ones described above.
Conclusion
Ensifentrine and salbutamol represent two distinct approaches to achieving bronchodilation. Salbutamol, a beta-agonist, offers rapid and effective relief of bronchoconstriction. Ensifentrine, with its novel dual PDE3 and PDE4 inhibition, not only provides comparable bronchodilation but also possesses anti-inflammatory properties, a key differentiator.[3][5] Clinical data suggests that ensifentrine has a favorable safety profile, particularly concerning the systemic cardiovascular effects often associated with beta-agonists.[6][7] Furthermore, in patients with COPD, ensifentrine has demonstrated the potential for additive bronchodilator effects when used with a SABA and has shown a significant reduction in the rate of exacerbations in large-scale clinical trials.[1][8] For drug development professionals and researchers, ensifentrine's dual mechanism of action presents a promising therapeutic strategy for chronic inflammatory airway diseases, offering a potential new class of treatment beyond traditional bronchodilators.
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copdnewstoday.com [copdnewstoday.com]
- 5. Ensifentrine for COPD · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. veronapharma.com [veronapharma.com]
- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Ensifentrine with LAMAs and LABAs: A Comparative Guide for Researchers
An in-depth analysis of the enhanced bronchodilator and anti-inflammatory effects of ensifentrine in combination with long-acting muscarinic antagonists (LAMAs) and long-acting beta-agonists (LABAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD).
Ensifentrine, a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, has demonstrated significant potential in the management of COPD. Its unique mechanism of action, combining both bronchodilator and anti-inflammatory properties, has led to investigations into its synergistic effects when co-administered with existing standard-of-care bronchodilators. This guide provides a comprehensive comparison of the synergistic effects of ensifentrine with LAMAs and LABAs, supported by experimental data from pivotal clinical and preclinical studies.
Mechanism of Synergistic Action
Ensifentrine's ability to inhibit both PDE3 and PDE4 is central to its synergistic potential with other bronchodilators.[1][2] PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[2] Concurrently, PDE4 inhibition exerts anti-inflammatory effects by reducing the release of pro-inflammatory mediators from various immune cells.[2] When combined with LAMAs, which block the bronchoconstrictive effects of acetylcholine on M3 muscarinic receptors, or LABAs, which stimulate β2-adrenergic receptors to induce smooth muscle relaxation, ensifentrine's distinct mechanism of action offers a complementary and potentially synergistic approach to improving lung function and reducing inflammation in COPD.[3]
Signaling Pathway of Ensifentrine and its Synergy with LAMAs/LABAs
Caption: Signaling pathways of ensifentrine, LAMAs, and LABAs leading to synergistic effects.
Clinical Efficacy: The ENHANCE Trials
The pivotal Phase 3 clinical trials, ENHANCE-1 (NCT04535986) and ENHANCE-2 (NCT04542057), provided robust evidence for the efficacy and safety of nebulized ensifentrine (3 mg twice daily) as an add-on therapy to LAMA or LABA treatment in patients with moderate-to-severe COPD.[4][5]
Quantitative Data Summary
The following tables summarize the key findings from a pooled post-hoc analysis of the ENHANCE-1 and ENHANCE-2 trials, comparing the effects of ensifentrine versus placebo in patients on background LAMA or LABA with inhaled corticosteroids (ICS) therapy.
Table 1: Improvement in Lung Function at Week 12
| Treatment Group | Parameter | Placebo-Corrected Least Squares Mean Change from Baseline (LSMC) | 95% Confidence Interval (CI) | p-value |
| Ensifentrine + LAMA | Average FEV₁ AUC₀₋₁₂ h (mL) | 92 | 54, 131 | <0.001 |
| Ensifentrine + LABA + ICS | Average FEV₁ AUC₀₋₁₂ h (mL) | 74 | 27, 121 | 0.002 |
FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂ h: Area Under the Curve from 0 to 12 hours. Data sourced from a pooled post-hoc analysis of the ENHANCE-1 and ENHANCE-2 trials.
Table 2: Reduction in Rate and Risk of Exacerbations
| Treatment Group | Rate Reduction (%) | Risk Reduction (%) |
| Ensifentrine + LAMA | 48 | 50 |
| Ensifentrine + LABA + ICS | 51 | 56 |
Data sourced from a pooled post-hoc analysis of the ENHANCE-1 and ENHANCE-2 trials.
Experimental Protocols
ENHANCE-1 and ENHANCE-2 Clinical Trials
Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate-to-severe COPD.[4][5]
Study Design: The ENHANCE trials were two replicate, randomized, double-blind, placebo-controlled, parallel-group studies.[4][6]
Patient Population: Patients aged 40-80 years with a diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV₁/FVC ratio of <0.70.[7][8] Participants were permitted to be on stable background therapy with a LAMA or a LABA.[7][8]
Treatment:
-
Ensifentrine 3 mg administered via a standard jet nebulizer twice daily.[6][9]
-
Placebo administered via a standard jet nebulizer twice daily.[6][9]
Duration: 24 weeks for ENHANCE-2 and a 24-week and 48-week arm for ENHANCE-1.[6][9]
Primary Endpoint: Change from baseline in average FEV₁ Area Under the Curve from 0-12 hours (AUC₀₋₁₂ h) at week 12.[6][9]
Secondary Endpoints: Included assessments of peak FEV₁, morning trough FEV₁, COPD symptoms, health-related quality of life (using the St. George's Respiratory Questionnaire - SGRQ), and the rate and risk of exacerbations.[9]
Experimental Workflow for the ENHANCE Trials
Caption: Workflow of the ENHANCE clinical trials.
Preclinical Evidence of Synergy
Ex Vivo Human Bronchial Relaxation Assay
Preclinical studies using isolated human bronchial tissue have provided direct evidence of the synergistic bronchorelaxant effects of ensifentrine when combined with LAMAs and LABAs.
Objective: To investigate the synergistic bronchorelaxant effects of ensifentrine in combination with standard inhaled therapies in an ex vivo model of COPD.
Methodology:
-
Tissue Preparation: Human bronchial rings were obtained from patients with COPD undergoing lung resection surgery.
-
Induction of Hyperreactivity: The bronchial rings were challenged with lipopolysaccharide (LPS) to induce an inflammatory and hyperreactive state, mimicking a key feature of COPD.
-
Contraction: Tissues were pre-contracted with carbachol, a muscarinic agonist, to induce a stable level of smooth muscle tone.
-
Drug Application: Ensifentrine was added to the tissue baths alone or in combination with a LAMA (e.g., glycopyrronium) or a LABA (e.g., formoterol) at various concentrations.
-
Measurement of Relaxation: The relaxation of the bronchial smooth muscle was measured isometrically.
-
Synergy Analysis: The interaction between ensifentrine and the other bronchodilators was assessed using the Bliss-Loewe Uncertainty Range (BLUR) model.
Logical Relationship of Synergy Assessment in the Ex Vivo Model
Caption: Synergy assessment workflow in the ex vivo human bronchial relaxation assay.
Conclusion
The collective evidence from large-scale clinical trials and supportive preclinical models strongly indicates that ensifentrine, when added to LAMA or LABA therapy, produces synergistic effects, leading to significant improvements in lung function and a reduction in exacerbations in patients with moderate-to-severe COPD. The dual mechanism of action of ensifentrine, targeting both bronchodilation and inflammation, provides a novel and effective therapeutic strategy. This comparative guide, summarizing the quantitative data and detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the field of respiratory medicine. Further research into the long-term benefits and the precise molecular mechanisms underlying this synergy will continue to advance the treatment paradigm for COPD.
References
- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 3. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veronapharma.com [veronapharma.com]
- 7. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. veronapharma.com [veronapharma.com]
Comparative Analysis of Inhaled Ensifentrine Versus Oral PDE Inhibitors in the Management of Chronic Obstructive Pulmonary Disease
A guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of inhaled ensifentrine, a novel dual phosphodiesterase (PDE) 3 and 4 inhibitor, and established oral PDE inhibitors, primarily focusing on the PDE4 inhibitor roflumilast, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The comparison covers their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of pivotal clinical trials, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
Inhaled ensifentrine and oral PDE inhibitors both target the phosphodiesterase enzyme family but differ in their specific targets, route of administration, and consequently, their pharmacological effects.
Inhaled Ensifentrine: A Dual Inhibitor with Localized Action.[1][2][3] Ensifentrine is a first-in-class inhaled medication that uniquely combines both PDE3 and PDE4 inhibition.[2][3] This dual mechanism allows it to exert both bronchodilatory and anti-inflammatory effects directly in the lungs.[1][2]
-
PDE3 Inhibition: Primarily found in airway smooth muscle, the inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] This results in the relaxation of the airway smooth muscle, causing bronchodilation.[2][4]
-
PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells.[5] By inhibiting PDE4, ensifentrine increases cAMP levels within these cells, which suppresses the release of pro-inflammatory mediators and reduces inflammatory cell trafficking.[2][5]
-
Mucociliary Clearance: Ensifentrine has also been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR), which may improve mucociliary clearance.[2][3]
The inhaled route of administration is designed to maximize drug concentration in the lungs while minimizing systemic exposure, thereby reducing the risk of systemic side effects.[1][6]
Oral PDE Inhibitors (e.g., Roflumilast): A Systemic Anti-inflammatory Approach. Oral PDE inhibitors, such as roflumilast, are selective inhibitors of PDE4.[5][7]
-
PDE4 Inhibition: Similar to ensifentrine, roflumilast's inhibition of PDE4 leads to increased intracellular cAMP in inflammatory cells, resulting in a potent anti-inflammatory effect.[5][7][8]
-
Systemic Distribution: Being administered orally, roflumilast is absorbed into the bloodstream and distributed systemically.[9] This systemic action can be beneficial in addressing the systemic inflammation associated with COPD but also contributes to a higher incidence of systemic side effects.[4][10]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy of both inhaled ensifentrine and oral PDE inhibitors in improving lung function and reducing exacerbations in patients with COPD.
| Efficacy Endpoint | Inhaled Ensifentrine (ENHANCE Trials) | Oral Roflumilast (Various Trials) |
| FEV1 Improvement | Significant improvement in FEV1 area under the curve (AUC) 0-12 hours vs. placebo (87 mL to 94 mL).[11][12] A meta-analysis showed a significant improvement in FEV1 of 90.92 mL.[6] | Significant improvements in pre- and post-bronchodilator FEV1 compared to placebo (approx. 50-80 mL).[6][13] |
| Exacerbation Rate | 36-42% reduction in the rate of moderate to severe exacerbations over 24 weeks.[14][15][16] Pooled data showed a 40% reduction.[14] | 15-23% reduction in moderate to severe exacerbations, particularly in patients with chronic bronchitis and a history of exacerbations.[13][17] |
| Symptoms & Quality of Life | Significant improvements in symptom scores (E-RS) and quality of life (SGRQ) in ENHANCE-1.[11][12] | Modest improvements in quality of life scores. |
Safety and Tolerability: The Impact of Delivery Route
The route of administration plays a crucial role in the safety and tolerability profiles of these medications. The localized delivery of ensifentrine contrasts with the systemic exposure of oral PDE inhibitors, leading to distinct adverse event profiles.
| Adverse Event Profile | Inhaled Ensifentrine | Oral Roflumilast |
| Gastrointestinal | Incidence of gastrointestinal adverse events was low and similar to placebo.[12] | High incidence of diarrhea, nausea, and vomiting, often leading to treatment discontinuation.[4][10][18] |
| Headache | Reported in a small percentage of patients, similar to placebo.[1] | A common side effect.[4] |
| Cardiovascular | No significant cardiovascular side effects reported; milder effects on heart rate and blood pressure compared to salbutamol.[10][19] | Cardiovascular adverse events were generally similar to placebo.[13] |
| Weight Loss | Not reported as a significant side effect. | A known side effect.[10] |
| Overall Tolerability | Generally well-tolerated with an adverse event profile similar to placebo.[11][12] | Tolerability is a significant limitation due to systemic side effects.[4][10] |
Experimental Protocols: A Look Inside the Clinical Trials
The following provides a generalized overview of the methodologies employed in the pivotal Phase III clinical trials for inhaled ensifentrine (ENHANCE program) and a representative trial for oral roflumilast.
Inhaled Ensifentrine: The ENHANCE Trials (ENHANCE-1 & ENHANCE-2)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase III trials.[11][12]
-
Patient Population: Patients aged 40-80 years with moderate to severe symptomatic COPD.[11][12] Many patients were on background therapy with a long-acting muscarinic antagonist (LAMA) or a long-acting beta-agonist (LABA).[11][12][14]
-
Intervention: Nebulized ensifentrine (3 mg) or placebo administered twice daily for 24 to 48 weeks.[16]
-
Primary Endpoint: Change from baseline in FEV1 area under the curve from 0-12 hours at week 12.[14][16]
-
Key Secondary Endpoints: Rate of moderate to severe COPD exacerbations, change in symptom scores (E-RS), and health-related quality of life (SGRQ).[11][16]
-
Statistical Analysis: Efficacy endpoints were analyzed using mixed models for repeated measures (MMRM) or negative binomial regression for exacerbation rates.
Oral Roflumilast: Representative Phase III Trial (e.g., REACT)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.[20]
-
Patient Population: Patients aged 40 years or older with severe COPD, chronic bronchitis, and a history of frequent exacerbations, who are on a fixed combination of a LABA and an inhaled corticosteroid (ICS).[20]
-
Intervention: Roflumilast (500 µg) or placebo administered orally once daily for 52 weeks.[20]
-
Primary Endpoint: Rate of moderate or severe COPD exacerbations per patient per year.[17]
-
Key Secondary Endpoints: Change from baseline in pre- and post-bronchodilator FEV1, time to first exacerbation.[17]
-
Statistical Analysis: The primary endpoint was analyzed using a Poisson regression model. FEV1 was analyzed using an analysis of covariance (ANCOVA) model.
References
- 1. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Efficacy and safety of ensifentrine in treatment of COPD: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Inhaled Dual Phosphodiesterase 3/4 Inhibitors for the Treatment of Patients with COPD: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. veronapharma.com [veronapharma.com]
- 15. copdnewstoday.com [copdnewstoday.com]
- 16. drugtopics.com [drugtopics.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Ensifentrine's Therapeutic Efficacy in Preclinical COPD Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ensifentrine, a novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, with established chronic obstructive pulmonary disease (COPD) therapies, roflumilast (a PDE4 inhibitor) and budesonide (an inhaled corticosteroid). The data presented is derived from various preclinical models that mimic key pathological features of COPD, including airway inflammation and bronchoconstriction.
Executive Summary
Ensifentrine demonstrates a unique dual mechanism of action, combining both bronchodilator and anti-inflammatory effects. Preclinical studies validate its potential as a promising therapeutic for COPD. In animal models of allergic airway inflammation, ensifentrine has been shown to significantly reduce the influx of key inflammatory cells, including neutrophils and eosinophils, into the airways. Furthermore, in a lipopolysaccharide (LPS)-induced inflammation model in healthy volunteers, a model that mimics the neutrophilic inflammation seen in COPD, ensifentrine significantly reduced sputum neutrophils. While direct head-to-head preclinical comparisons with roflumilast and budesonide in a single COPD model are limited, the available data suggests ensifentrine possesses a distinct and potentially advantageous profile.
Comparative Data Presentation
The following tables summarize the quantitative data from key preclinical studies, allowing for a comparative assessment of ensifentrine, roflumilast, and budesonide.
Table 1: Effect on Airway Inflammation in a Guinea Pig Model of Allergic Inflammation (Ovalbumin Challenge)
| Treatment Group | Dose | Route of Administration | Change in Total Inflammatory Cells in BALF (%) | Change in Neutrophils in BALF (%) | Change in Eosinophils in BALF (%) |
| Ensifentrine | 0.3 mg/mL | Inhaled | ↓ (Significant reduction) | ↓ (Significant reduction) | ↓ 35% |
| Roflumilast | Not directly compared in the same study | - | - | - | - |
| Budesonide | Not directly compared in the same study | - | - | - | - |
Note: Data for roflumilast and budesonide in a directly comparable ovalbumin challenge model in guinea pigs was not available in the reviewed literature.
Table 2: Effect on Airway Inflammation in a Mouse Model of Cigarette Smoke-Induced Inflammation
| Treatment Group | Dose | Route of Administration | Change in Neutrophils in BALF (%) | Change in Macrophages in BALF (%) | Change in Lymphocytes in BALF (%) |
| Ensifentrine | Not available in a published cigarette smoke model | - | - | - | - |
| Roflumilast | 3 mg/kg | Oral | ↓ (Significant reduction)[1] | No significant effect[1] | No significant effect[1] |
| Budesonide | 1 mg/kg | Intranasal | No significant effect[1] | No significant effect[1] | ↓ (Significant reduction)[1] |
Table 3: Effect on Lipopolysaccharide (LPS)-Induced Neutrophilic Inflammation
| Treatment Group | Model | Key Finding |
| Ensifentrine | Healthy Volunteers (sputum analysis) | ↓ 40% reduction in sputum neutrophils 6 hours post-LPS challenge.[2] |
| Roflumilast | Human Lung Macrophages (in vitro) | Reduced LPS-stimulated release of TNF-α and various chemokines.[3] |
| Budesonide | Not directly compared in the same LPS model | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Signaling Pathway of Ensifentrine
Caption: Mechanism of action of ensifentrine.
Experimental Workflow: Ovalbumin Challenge in Guinea Pigs
Caption: Ovalbumin challenge experimental workflow.
Experimental Workflow: Cigarette Smoke-Induced Inflammation in Mice
Caption: Cigarette smoke exposure experimental workflow.
Detailed Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation in Guinea Pigs
This model is used to assess the anti-inflammatory and bronchodilator effects of test compounds in the context of allergic asthma, which shares inflammatory features with the eosinophilic phenotype of COPD.
-
Sensitization: Male Dunkin-Hartley guinea pigs are sensitized by intraperitoneal injections of ovalbumin (100 µg) mixed with aluminum hydroxide as an adjuvant on days 1 and 5.[4]
-
Treatment: On the day of the challenge (e.g., day 15), animals are pre-treated with nebulized ensifentrine (e.g., 0.3 mg/mL) or vehicle control.
-
Challenge: Following treatment, the animals are exposed to an aerosol of ovalbumin (10 mg/mL) to induce an inflammatory response and bronchoconstriction.[1]
-
Assessment:
-
Airway Function: Specific airway conductance (sGaw) is measured using whole-body plethysmography at various time points post-challenge to assess bronchoconstriction.
-
Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours post-challenge), animals are euthanized, and a BAL is performed to collect airway inflammatory cells.
-
Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are performed using microscopy.
-
Cigarette Smoke-Induced Lung Inflammation in Mice
This is a widely accepted model for inducing key features of COPD, including chronic inflammation and emphysema.
-
Exposure: C57BL/6 mice are exposed to whole-body cigarette smoke from research-grade cigarettes for a defined period. Acute models may involve exposure for 3-5 days, while chronic models can extend to 12 weeks or longer to induce more established disease features.[1]
-
Treatment: Test compounds such as roflumilast (e.g., 3 mg/kg, oral) or budesonide (e.g., 1 mg/kg, intranasal) are administered prior to each smoke exposure session.[1]
-
Assessment:
-
Bronchoalveolar Lavage (BAL): 24 hours after the final smoke exposure, BAL is performed to collect airway cells and fluid.
-
Cellular and Cytokine Analysis: Total and differential cell counts are performed on the BAL fluid. Cytokine levels (e.g., TNF-α, IL-6) can also be measured in the BAL supernatant.
-
Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and structural changes like emphysema.
-
Lipopolysaccharide (LPS)-Induced Airway Inflammation in Healthy Volunteers
This model is used to investigate the acute anti-inflammatory effects of drugs on neutrophilic airway inflammation, a hallmark of COPD.
-
Treatment: Healthy, non-smoking volunteers receive the investigational drug (e.g., inhaled ensifentrine) or placebo for a specified period (e.g., 6 days).
-
Challenge: Following the treatment period, subjects inhale a controlled dose of LPS to induce a transient inflammatory response in the lungs.[2]
-
Sputum Induction: At a defined time point after LPS challenge (e.g., 6 hours), sputum is induced by inhalation of hypertonic saline.[2]
-
Sputum Analysis: The collected sputum is processed to separate cells from mucus. Total and differential cell counts are then performed to quantify the number of neutrophils, macrophages, eosinophils, and lymphocytes.[2]
Conclusion
References
- 1. Pharmacological characterisation of anti-inflammatory compounds in acute and chronic mouse models of cigarette smoke-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependent effects of tadalafil and roflumilast on ovalbumin-induced airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensifentrine: A Comparative Selectivity Profile Against Phosphodiesterase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ensifentrine, a first-in-class dual phosphodiesterase (PDE) 3 and PDE4 inhibitor, against other PDE isoforms. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Selectivity Profile of Ensifentrine
Ensifentrine is a novel inhaled therapeutic that functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] This dual action provides both bronchodilatory and anti-inflammatory effects, making it a promising treatment for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] The selectivity of a PDE inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile.
The following table summarizes the available quantitative data on the inhibitory activity of ensifentrine against various human recombinant PDE isoforms, presented as half-maximal inhibitory concentration (IC50) values. It is important to note that IC50 values can vary between different experimental setups.
| Phosphodiesterase Isoform | Ensifentrine IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| PDE3 | 0.4 [2][5] | ||
| PDE3A | 0.25 | ||
| PDE3B | 0.29 | ||
| PDE4 | 1479 [2][5] | ||
| PDE4B2 | 110 - 290 | ||
| PDE1 | Limited to no activity | ||
| PDE2 | Limited to no activity | ||
| PDE5 | Limited to no activity | ||
| PDE6 | Limited to no activity | ||
| PDE7 | Limited to no activity | ||
| PDE8 | Limited to no activity | ||
| PDE9 | Limited to no activity | ||
| PDE10 | 75% inhibition at 1000 nM | ||
| PDE11 | Limited to no activity |
Data for specific reference compounds for each PDE isoform is not consistently available in the public domain alongside ensifentrine data.
The data clearly indicates that ensifentrine is a highly potent inhibitor of PDE3, with an affinity approximately 3,440 times greater than for PDE4.[5][6][7] While it demonstrates significant activity against PDE4, its primary action is mediated through PDE3 inhibition. Limited data is available for other PDE isoforms, with one study indicating 75% inhibition of PDE10 at a concentration of 1 µM, though an IC50 value was not provided.
Signaling Pathway
The therapeutic effects of ensifentrine are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. PDE3 and PDE4 are key enzymes in the degradation of cAMP in airway smooth muscle and inflammatory cells. By inhibiting these enzymes, ensifentrine increases intracellular cAMP concentrations, leading to bronchodilation and suppression of inflammatory responses.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veronapharma.com [veronapharma.com]
- 4. veronapharma.com [veronapharma.com]
- 5. Ensifentrine | PDE | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(E/Z)-Ensifentrine: A Novel Dual Phosphodiesterase Inhibitor Benchmarked Against the Current Standard of Care for Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual phosphodiesterase (PDE)3 and PDE4 inhibitor, (E/Z)-ensifentrine, against the current standard of care for Chronic Obstructive Pulmonary Disease (COPD). The analysis is based on publicly available data from pivotal clinical trials and aims to provide a comprehensive resource for researchers and professionals in the field of respiratory drug development.
Executive Summary
Ensifentrine, a first-in-class inhaled dual PDE3 and PDE4 inhibitor, has demonstrated both bronchodilator and anti-inflammatory effects in clinical trials. This dual mechanism of action presents a novel approach to COPD management. The current standard of care, as outlined in the Global Initiative for Chronic Obstructive Lung Disease (GOLD) 2025 guidelines, relies on a stepwise approach primarily involving long-acting muscarinic antagonists (LAMAs), long-acting β2-agonists (LABAs), and inhaled corticosteroids (ICS). This guide will benchmark the clinical performance of ensifentrine against established LAMA/LABA and LAMA/LABA/ICS (triple therapy) regimens, as well as the oral PDE4 inhibitor, roflumilast.
Mechanism of Action: A Comparative Overview
The distinct mechanisms of action of ensifentrine and the current standard of care therapies are crucial for understanding their clinical profiles and potential for synergistic effects.
Ensifentrine: As a dual inhibitor of PDE3 and PDE4, ensifentrine increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells.[1][2] Inhibition of PDE3 primarily leads to bronchodilation, while PDE4 inhibition exerts anti-inflammatory effects.[1][2]
Current Standard of Care:
-
Long-Acting β2-Agonists (LABAs): Activate β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cAMP and subsequent bronchodilation.
-
Long-Acting Muscarinic Antagonists (LAMAs): Block the action of acetylcholine on M3 muscarinic receptors in airway smooth muscle, preventing bronchoconstriction.
-
Inhaled Corticosteroids (ICS): Target intracellular glucocorticoid receptors to suppress the expression of multiple inflammatory genes, thereby reducing airway inflammation.
-
Roflumilast: A selective oral PDE4 inhibitor that reduces inflammation by increasing intracellular cAMP in inflammatory cells.[3]
The following diagram illustrates the distinct signaling pathways of these therapeutic classes.
Clinical Efficacy: A Head-to-Head Data Comparison
The following tables summarize the key efficacy data from major clinical trials for ensifentrine and the current standard of care. It is important to note the absence of direct head-to-head trials comparing ensifentrine with LAMA/LABA or triple therapy; therefore, these comparisons are indirect and should be interpreted with caution.
Table 1: Improvement in Lung Function (FEV1)
| Treatment Class | Key Trial(s) | Patient Population | Treatment Duration | Mean Improvement in Trough FEV1 (mL) vs. Placebo/Comparator | Citation(s) |
| Ensifentrine | ENHANCE-1 & ENHANCE-2 (Pooled) | Moderate to severe COPD | 24 weeks | 41 (vs. Placebo) | [4][5] |
| LAMA/LABA | FLAME | Moderate to severe COPD with ≥1 exacerbation in prior year | 52 weeks | 62 (vs. ICS/LABA) | [6] |
| Various (Meta-analysis) | Moderate to severe COPD | 12-24 weeks | 55-89 (vs. Monotherapy) | [7] | |
| Triple Therapy (ICS/LAMA/LABA) | IMPACT | Symptomatic COPD with exacerbation history | 52 weeks | 97 (vs. LAMA/LABA) | [8] |
| TRILOGY | Severe to very severe COPD with exacerbation history | 52 weeks | 81 (vs. ICS/LABA) | [9] | |
| Roflumilast | M2-124 & M2-125 (Pooled) | Severe COPD with chronic bronchitis and exacerbation history | 52 weeks | 48 (pre-bronchodilator vs. Placebo) | [1] |
| REACT | Severe COPD on ICS/LABA ± LAMA with exacerbation history | 52 weeks | Not the primary endpoint | [4] |
Table 2: Reduction in Moderate to Severe Exacerbations
| Treatment Class | Key Trial(s) | Patient Population | Treatment Duration | Rate Ratio / Relative Risk Reduction vs. Placebo/Comparator | Citation(s) |
| Ensifentrine | ENHANCE-1 | Moderate to severe COPD | 24 weeks | 0.64 (36% reduction vs. Placebo) | [4][5] |
| ENHANCE-2 | Moderate to severe COPD | 24 weeks | 0.57 (43% reduction vs. Placebo) | [4][5] | |
| LAMA/LABA | FLAME | Moderate to severe COPD with ≥1 exacerbation in prior year | 52 weeks | 0.83 (17% reduction vs. ICS/LABA) | [6] |
| Triple Therapy (ICS/LAMA/LABA) | IMPACT | Symptomatic COPD with exacerbation history | 52 weeks | 0.75 (25% reduction vs. LAMA/LABA) | [8][10] |
| TRINITY | Severe to very severe COPD with exacerbation history | 52 weeks | 0.80 (20% reduction vs. Tiotropium) | [9][11] | |
| Roflumilast | M2-124 & M2-125 (Pooled) | Severe COPD with chronic bronchitis and exacerbation history | 52 weeks | 17% reduction vs. Placebo | [1] |
| REACT | Severe COPD on ICS/LABA ± LAMA with exacerbation history | 52 weeks | 0.868 (13.2% reduction vs. Placebo) | [4] |
Table 3: Patient-Reported Outcomes (Symptoms and Quality of Life)
| Treatment Class | Key Trial(s) | Patient Population | Treatment Duration | Key Patient-Reported Outcome Measure and Result | Citation(s) |
| Ensifentrine | ENHANCE-1 & ENHANCE-2 (Pooled) | Moderate to severe COPD | 24 weeks | E-RS Total Score: -0.81 (vs. Placebo) SGRQ Total Score: -1.46 (vs. Placebo) | [12] |
| LAMA/LABA | FLAME | Moderate to severe COPD with ≥1 exacerbation in prior year | 52 weeks | SGRQ-C Total Score: -1.2 (vs. ICS/LABA) | [6] |
| Triple Therapy (ICS/LAMA/LABA) | IMPACT | Symptomatic COPD with exacerbation history | 52 weeks | SGRQ Total Score: -1.8 (vs. LAMA/LABA) | [8] |
| FULFIL | Symptomatic COPD at risk of exacerbations | 24 weeks | CAT Score: Statistically significant improvement vs. ICS/LABA | [13][14] | |
| Roflumilast | M2-124 & M2-125 | Severe COPD with chronic bronchitis and exacerbation history | 52 weeks | SGRQ Total Score: No significant difference vs. Placebo | [1] |
Experimental Protocols: A Look into the Pivotal Trials
Understanding the design of the key clinical trials is essential for a critical appraisal of the evidence.
Ensifentrine: The ENHANCE Program
The Phase 3 ENHANCE (Ensifentrine as a Novel inHAled Nebulized COPD thErapy) program consisted of two replicate, randomized, double-blind, placebo-controlled trials (ENHANCE-1 and ENHANCE-2).[4][5]
-
Patient Population: Patients aged 40-80 years with moderate to severe symptomatic COPD.[15]
-
Intervention: Nebulized ensifentrine 3 mg or placebo twice daily.[15]
-
Duration: 24 weeks (with a 48-week extension in ENHANCE-1).[15]
-
Primary Endpoint: Change from baseline in average FEV1 area under the curve from 0-12 hours at week 12.[15]
-
Secondary Endpoints: Included changes in trough FEV1, peak FEV1, E-RS and SGRQ scores, and the rate of moderate to severe exacerbations.[15]
The following diagram outlines the general workflow of the ENHANCE trials.
Standard of Care: Landmark Trials
-
IMPACT Trial: A 52-week, randomized, double-blind, triple-dummy trial comparing single-inhaler triple therapy (FF/UMEC/VI) with dual therapy (FF/VI or UMEC/VI) in over 10,000 symptomatic COPD patients with a history of exacerbations. The primary endpoint was the annual rate of moderate or severe exacerbations.[8][10]
-
FLAME Trial: A 52-week, randomized, double-blind, double-dummy, non-inferiority trial comparing the LAMA/LABA combination (indacaterol/glycopyrronium) with an ICS/LABA combination (salmeterol/fluticasone) in over 3,000 COPD patients with a history of at least one exacerbation in the previous year. The primary endpoint was the annual rate of all COPD exacerbations.[6]
-
TRILOGY and TRINITY Trials: These 52-week trials evaluated a single-inhaler triple therapy (BDP/FF/GB). TRILOGY compared it to an ICS/LABA combination, while TRINITY compared it to LAMA monotherapy (tiotropium).[9][11][16]
Safety and Tolerability Profile
A comprehensive assessment of any new therapeutic agent requires a thorough evaluation of its safety profile in comparison to existing treatments.
Table 4: Key Adverse Events of Interest
| Treatment Class | Key Trial(s) | Common Adverse Events | Serious Adverse Events of Note | Citation(s) |
| Ensifentrine | ENHANCE-1 & ENHANCE-2 | Diarrhea, nausea, headache (generally mild and transient) | No major safety signals identified compared to placebo. | [7][15] |
| LAMA/LABA | Various | Dry mouth, cough, nasopharyngitis | Potential increased risk of major adverse cardiovascular events (MACE) compared to ICS/LABA, particularly in patients with higher baseline cardiovascular risk. | [4][5] |
| Triple Therapy (ICS/LAMA/LABA) | IMPACT | Nasopharyngitis, headache, upper respiratory tract infection | Increased risk of pneumonia compared to LAMA/LABA therapy. | [8] |
| Roflumilast | M2-124, M2-125, REACT | Diarrhea, nausea, weight loss, headache, insomnia | Gastrointestinal side effects are common and can lead to treatment discontinuation. | [1][4] |
Discussion and Future Perspectives
Ensifentrine represents a promising novel therapeutic option for the management of COPD, offering a unique dual mechanism of action that combines bronchodilation and anti-inflammatory effects in a single inhaled molecule. The data from the ENHANCE program demonstrate statistically significant and clinically meaningful improvements in lung function and a reduction in the rate of exacerbations compared to placebo, with a favorable safety profile.[15]
When benchmarked against the current standard of care, the magnitude of FEV1 improvement with ensifentrine appears to be in a similar range to that observed with LAMA/LABA combinations and the add-on effect of triple therapy, although direct comparative trials are lacking. The reduction in exacerbation rates with ensifentrine is a key finding, particularly given that the trial population was not enriched for frequent exacerbators.[17]
Compared to the oral PDE4 inhibitor roflumilast, ensifentrine's inhaled route of administration appears to offer a significant advantage in terms of tolerability, with a lower incidence of systemic side effects such as diarrhea and weight loss.[7]
The 2025 GOLD report acknowledges ensifentrine as a novel treatment option. Future research should focus on head-to-head comparative efficacy trials against dual and triple therapies to clearly define its position in the COPD treatment algorithm. Furthermore, studies exploring its efficacy in specific COPD phenotypes, such as those with chronic bronchitis or eosinophilic inflammation, will be of great interest. The potential for synergistic effects when combined with existing bronchodilators and ICS warrants further investigation.
References
- 1. Roflumilast in symptomatic chronic obstructive pulmonary disease: two randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of roflumilast on exacerbations in patients with severe chronic obstructive pulmonary disease uncontrolled by combination therapy (REACT): a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast Effect on COPD Rehospitalization | Journal of The COPD Foundation [journal.copdfoundation.org]
- 6. Roflumilast Cut Exacerbation Rate in COPD | MDedge [mdedge.com]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. oncodaily.com [oncodaily.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. copdnewstoday.com [copdnewstoday.com]
- 12. Trials confirm benefits of triple COPD therapy | MDedge [mdedge.com]
- 13. apria.com [apria.com]
- 14. How do you choose roflumilast vs ensifentrine in COPD [themednet.org]
- 15. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triple therapy in COPD: new evidence with the extrafine fixed combination of beclomethasone dipropionate, formoterol fumarate, and glycopyrronium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Treatment for Chronic Obstructive Pulmonary Disease: Ensifentrine Moves Closer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Anti-Inflammatory Profiles of Ensifentrine and Corticosteroids
In the landscape of respiratory disease treatment, particularly for chronic obstructive pulmonary disease (COPD) and asthma, inflammation is a key therapeutic target. This guide provides a detailed comparison of the anti-inflammatory profiles of a novel therapeutic agent, ensifentrine, and the long-established class of drugs, corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the distinct and overlapping mechanisms and effects of these two classes of anti-inflammatory agents.
Introduction to Ensifentrine and Corticosteroids
Ensifentrine is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2][3] This dual mechanism of action confers both bronchodilatory (via PDE3 inhibition) and anti-inflammatory (via PDE4 inhibition) properties.[1][2][3] It represents a novel, non-steroidal approach to managing inflammation in respiratory diseases.[2][4]
Inhaled corticosteroids (ICS) have been a cornerstone of treatment for asthma and are also used in COPD, primarily for their potent anti-inflammatory effects.[5][6][7] They act by binding to glucocorticoid receptors (GR), which then translocate to the nucleus to regulate the expression of a wide range of genes involved in the inflammatory cascade.[5][6]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of ensifentrine and corticosteroids are mediated through distinct signaling pathways.
Ensifentrine: As a dual PDE3 and PDE4 inhibitor, ensifentrine's primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory and airway smooth muscle cells.[1][8][9] Inhibition of PDE4, in particular, is responsible for its anti-inflammatory effects by reducing the release of pro-inflammatory mediators from various immune cells.[1][8][10]
Corticosteroids: Corticosteroids exert their anti-inflammatory effects primarily through genomic pathways.[2] After binding to the cytosolic GR, the complex moves into the nucleus and influences gene transcription in two main ways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[5]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory genes like those for cytokines, chemokines, and adhesion molecules.[5][11][12]
A key molecular mechanism of corticosteroid action is the recruitment of histone deacetylase-2 (HDAC2) to the site of activated inflammatory genes, which reverses the histone acetylation associated with gene transcription, effectively "switching off" these genes.[11][12]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various studies, comparing the anti-inflammatory effects of ensifentrine and corticosteroids.
Table 1: In Vitro Inhibition of TNF-α Release
This table presents data from a study comparing the potency and maximal effect of ensifentrine, the corticosteroid dexamethasone, and other PDE4 inhibitors on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release from peripheral blood mononuclear cells (PBMCs) of COPD patients and healthy non-smokers (HNS).[13]
| Compound | IC50 (nM) - HNS | IC50 (nM) - COPD | Maximal Effect (% inhibition at 1µM) - HNS | Maximal Effect (% inhibition at 1µM) - COPD |
| Ensifentrine | 36 | 8.8 | 74.9 | 76.0 |
| Dexamethasone | 2 | 0.58 | 71.4 | 82.3 |
| Roflumilast | 2.2 | 2.2 | 73.4 | 79.9 |
| GSK256066 | 6.8x10⁻³ | 6.6x10⁻³ | 80.3 | 79.5 |
Data sourced from a 2024 ERS International Congress abstract.[13]
The data indicates that while ensifentrine demonstrates a comparable maximal inhibitory effect to dexamethasone, its potency (as indicated by IC50 values) is lower in this in-vitro model.[13]
Table 2: In Vivo Reduction of Inflammatory Cells in Sputum
This table shows the effect of inhaled ensifentrine on inflammatory cell counts in the sputum of healthy individuals 6 hours after a lipopolysaccharide (LPS) challenge.
| Inflammatory Cell Type | Ensifentrine vs. Placebo Ratio | 95% Confidence Interval |
| Neutrophils | 0.60 | 0.44–0.81 |
| Eosinophils | 0.54 | 0.39–0.75 |
| Macrophages | 0.73 | 0.54–0.99 |
| Lymphocytes | 0.34 | 0.19–0.60 |
Data from a study involving once-daily inhaled ensifentrine (approx. 1.5 mg) for 6 days.[1]
These results demonstrate a significant reduction in key inflammatory cell types in response to ensifentrine treatment in an in-vivo human model of inflammation.[1]
Table 3: Clinical Trial Data on COPD Exacerbations
This table presents the reduction in the rate of moderate/severe COPD exacerbations observed in the Phase 3 ENHANCE trials with nebulized ensifentrine.
| Trial | Rate Ratio (Ensifentrine vs. Placebo) |
| ENHANCE-1 | 0.64 |
| ENHANCE-2 | 0.57 |
Data from the ENHANCE Phase 3 clinical trials over 24 weeks.[14][15]
While a direct head-to-head trial comparing exacerbation reduction by ensifentrine and corticosteroids is not available from the provided search results, it is established that inhaled corticosteroids, often in combination with long-acting β-agonists, also reduce exacerbation rates in certain COPD patient populations, particularly those with higher blood eosinophil counts.[16][17][18][19]
Experimental Protocols
In Vitro PBMC Stimulation Assay
-
Objective: To assess the anti-inflammatory effect of compounds on cytokine release from immune cells.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from COPD patients and healthy non-smokers.
-
Cells were pre-treated with varying concentrations of ensifentrine, dexamethasone, roflumilast, or GSK256066 (0.00001-1µM) for 1 hour.
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (1ug/ml) for 24 hours.
-
The concentration of TNF-α in the cell culture supernatants was measured by ELISA.
-
Dose-response curves were generated to calculate the IC50 (the concentration of a drug that gives half-maximal response) and the maximal inhibitory effect.[13]
-
In Vivo Sputum Induction and Analysis Following LPS Challenge
-
Objective: To evaluate the effect of a drug on airway inflammation in a human challenge model.
-
Methodology:
-
Healthy volunteers were treated with inhaled ensifentrine (approximately 1.5 mg) or placebo once daily for 6 days.
-
On day 6, subjects underwent a lipopolysaccharide (LPS) challenge to induce airway inflammation.
-
Sputum was induced 6 hours post-LPS challenge.
-
Sputum samples were processed, and differential cell counts (neutrophils, eosinophils, macrophages, and lymphocytes) were performed to quantify the inflammatory response.
-
The ratio of cell counts in the ensifentrine group versus the placebo group was calculated.[1]
-
Discussion and Comparative Profile
Ensifentrine:
-
Mechanism: A novel, non-steroidal, dual PDE3/PDE4 inhibitor with both bronchodilator and anti-inflammatory actions.[1][2]
-
Anti-inflammatory Effects: Demonstrates broad anti-inflammatory activity by reducing the numbers of key inflammatory cells including neutrophils, eosinophils, macrophages, and lymphocytes in the airways.[1] It also inhibits the release of pro-inflammatory cytokines like TNF-α.[13]
-
Clinical Relevance: Significantly reduces the rate of moderate to severe exacerbations in a broad COPD population.[14][15] Its efficacy appears to be independent of baseline inhaled corticosteroid use.[20]
-
Potential Advantages: As a non-steroidal agent, ensifentrine may offer a different safety profile and could be beneficial for patients where corticosteroid use is a concern or in those who show a limited response to corticosteroids.[1][2] The combined bronchodilator and anti-inflammatory effects in a single molecule is a unique advantage.[2][7]
Corticosteroids:
-
Mechanism: Potent, broad-spectrum anti-inflammatory agents that act genomically to suppress the expression of multiple inflammatory genes.[5][6][11]
-
Anti-inflammatory Effects: Highly effective at suppressing eosinophilic inflammation and reducing the production of a wide array of inflammatory mediators.[11][12] However, their effectiveness against neutrophilic inflammation, which is prominent in COPD, can be limited.[11]
-
Clinical Relevance: A mainstay in asthma treatment and used in COPD to reduce exacerbations, particularly in patients with a history of frequent exacerbations and/or elevated blood eosinophil counts.[5][16][17]
-
Limitations: The anti-inflammatory effects of corticosteroids can be reduced in patients with severe asthma and COPD, a phenomenon known as corticosteroid resistance.[5][6][11] Long-term use can be associated with side effects such as an increased risk of pneumonia.[21]
Conclusion
Ensifentrine and corticosteroids represent two distinct and valuable approaches to managing airway inflammation. Ensifentrine offers a novel, non-steroidal, dual-action mechanism that has demonstrated broad anti-inflammatory effects and a significant reduction in COPD exacerbations. Corticosteroids remain a potent and effective anti-inflammatory therapy, particularly in eosinophil-driven inflammation, though their efficacy can be variable in COPD.
The data suggests that ensifentrine's anti-inflammatory profile is robust, with a different mechanism of action that could be advantageous, especially in patient populations with corticosteroid-insensitive inflammation or where the side effects of long-term steroid use are a concern. Future research, including direct head-to-head comparative trials, will be crucial to fully elucidate the relative positioning of these two important classes of anti-inflammatory drugs in the management of chronic respiratory diseases.
References
- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Ensifentrine? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]
- 4. copdnewstoday.com [copdnewstoday.com]
- 5. Mechanisms of corticosteroid resistance in severe asthma and chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. How does Ensifentrinecompare with other treatments for Asthma? [synapse.patsnap.com]
- 8. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acpjournals.org [acpjournals.org]
- 12. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Novel PDE3 and PDE4 inhibitor ensifentrine significantly improves lung function in COPD patients [medicaldialogues.in]
- 15. atsjournals.org [atsjournals.org]
- 16. severeasthma.org.au [severeasthma.org.au]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. How inhaled corticosteroids target inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. Steroids for COPD: Do they work and how? [medicalnewstoday.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (E/Z)-Ensifentrine for Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of (E/Z)-Ensifentrine, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general best practices for hazardous chemical waste.
This compound Safety and Hazard Profile
This compound is a dual phosphodiesterase 3 and 4 (PDE3/4) inhibitor. As with any active pharmaceutical ingredient, it is imperative to handle it with appropriate safety measures. The following table summarizes the key hazard information derived from Safety Data Sheets (SDS).
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Standard Operating Procedure for Ensifentrine Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory. The primary method of disposal is through a licensed professional waste disposal service.
| Waste Type | Step-by-Step Disposal Protocol |
| Unused/Expired Solid Ensifentrine | 1. Ensure the compound is in its original or a clearly labeled, sealed container.2. Place the container in a designated hazardous waste accumulation area.3. Attach a hazardous waste label, clearly identifying the contents as "this compound".4. Arrange for pickup by a licensed hazardous waste disposal company. |
| Liquid Waste (e.g., solutions, HPLC waste) | 1. Collect all liquid waste containing Ensifentrine in a dedicated, leak-proof, and chemically compatible container.2. Do not mix with incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.3. Keep the container tightly sealed when not in use.4. Label the container as "Hazardous Waste" with a full description of its contents, including "this compound" and any solvents used.5. Store in secondary containment within a designated waste accumulation area.6. Arrange for pickup by a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | 1. Collect all solid waste contaminated with Ensifentrine in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.2. This includes personal protective equipment (PPE), weigh boats, and any other disposable materials that have come into contact with the compound.3. Seal the bag and the container.4. Label the container as "Hazardous Waste - Contaminated Materials" with "this compound" clearly indicated.5. Store in the designated waste accumulation area for pickup. |
Experimental Protocol: Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of surfaces and non-disposable equipment, the following decontamination procedure should be followed.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and an appropriate respirator (e.g., N95 or higher).
-
Absorbent pads or paper towels.
-
Decontamination solution: A 10% bleach solution (freshly prepared) followed by a neutralizing agent (e.g., sodium thiosulfate), or a commercially available hazardous drug decontamination agent.
-
Cleaning solution: Isopropyl alcohol (70%) or sterile water.
-
Hazardous waste disposal bags and containers.
Procedure:
-
Preparation: Don the required PPE before beginning the decontamination process.
-
Containment (for spills): If dealing with a powder spill, gently cover the area with damp absorbent pads to avoid creating dust. For liquid spills, cover with dry absorbent pads.
-
Decontamination:
-
Carefully place all contaminated absorbent materials into a hazardous waste bag.
-
Apply the decontamination solution to the affected surface, starting from the outer edge and working inward.
-
Allow for the manufacturer's recommended contact time to ensure the inactivation of the compound.
-
-
Cleaning:
-
If a bleach solution was used, wipe the surface with a neutralizing agent to prevent corrosion.
-
Clean the surface with 70% isopropyl alcohol or sterile water to remove any chemical residue.
-
-
Disposal:
-
All materials used for decontamination (pads, wipes, gloves, etc.) must be disposed of as hazardous waste.
-
Place all contaminated items in a clearly labeled hazardous waste container.
-
-
Final Steps:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the rest of the PPE and dispose of it accordingly.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow for this compound Waste Management
The following diagram illustrates the logical flow for the proper handling and disposal of Ensifentrine waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
Safeguarding Researchers: A Comprehensive Guide to Handling (E/Z)-Ensifentrine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling (E/Z)-Ensifentrine. It includes detailed personal protective equipment (PPE) protocols, step-by-step operational procedures for handling and disposal, and emergency measures to ensure a safe research environment. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory staff.
This compound is a first-in-class dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD). While some suppliers classify it as non-hazardous, others have assigned specific hazard classifications, including potential acute oral toxicity, skin and eye irritation, respiratory tract irritation, and reproductive toxicity.[1][2][3] Due to these conflicting classifications, a conservative approach to safety is mandated. All personnel must handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in both powdered and solution forms. These recommendations are based on a comprehensive review of available Safety Data Sheets (SDS) and represent the highest level of protection advised.
| Body Part | PPE for Handling Powdered this compound | PPE for Handling this compound Solutions | Rationale |
| Respiratory | NIOSH-approved P95 or P1 particle respirator.[1] | Work in a certified chemical fume hood. A respirator is generally not required if working exclusively within a fume hood. | To prevent inhalation of fine particles which may cause respiratory tract irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[1] | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[1] | To prevent skin contact, which may cause irritation.[1] |
| Eyes | Safety glasses with side shields or safety goggles.[4] | Safety glasses with side shields or safety goggles.[4] | To protect eyes from dust particles or splashes that can cause serious irritation.[1] |
| Body | Laboratory coat. A complete suit protecting against chemicals should be considered for large quantities or in case of potential for significant exposure.[1] | Laboratory coat. | To prevent contamination of personal clothing. |
Operational Plan: Handling and Disposal
This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Handling Powdered this compound
-
Preparation:
-
Designate a specific area for handling powdered this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure all required PPE is donned correctly before entering the designated area.
-
Have spill cleanup materials readily available.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powder inside a chemical fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Use anti-static weigh boats or paper.
-
Handle the container with care to avoid creating dust clouds.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Handling this compound Solutions
-
General Handling:
-
Conduct all procedures involving solutions of this compound within a certified chemical fume hood.
-
Use a calibrated pipette or other appropriate liquid handling device to transfer solutions.
-
Avoid creating aerosols.
-
-
Storage:
-
Store stock solutions in clearly labeled, sealed containers.
-
Follow the storage temperature recommendations provided by the supplier.
-
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Accidental Spill | Evacuate the area. Wear full PPE, including respiratory protection. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep up to avoid creating dust and place in a sealed container for disposal. Decontaminate the spill area with alcohol.[4][5] |
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
